molecular formula C5H3I2N B1353092 3,5-Diiodopyridine CAS No. 53710-18-2

3,5-Diiodopyridine

Cat. No.: B1353092
CAS No.: 53710-18-2
M. Wt: 330.89 g/mol
InChI Key: ZCXLAJCAJAMPHC-UHFFFAOYSA-N
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Description

3,5-Diiodopyridine (CAS 53710-18-2) is a high-purity organic compound with the molecular formula C5H3I2N and a molecular weight of 330.89 g/mol . It is characterized as a solid with a melting point of 172°C . This compound serves as a highly valuable synthetic intermediate and building block in organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex structures . For instance, it can be used to synthesize derivatives like 3,5-diferrocenylpyridine, which are of interest in materials science and coordination chemistry . Researchers utilize this diiodinated pyridine for ligand design and in the development of novel compounds for catalytic and electrochemical applications . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2N/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXLAJCAJAMPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408440
Record name 3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53710-18-2
Record name 3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3,5-Diiodopyridine (CAS: 53710-18-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodopyridine is an organic heterocyclic compound featuring a pyridine ring substituted with two iodine atoms at the 3 and 5 positions.[1] Identified by the CAS number 53710-18-2, this compound serves as a critical building block and intermediate in various fields of chemical synthesis, particularly in medicinal chemistry and materials science.[2] Its structure allows for selective substitution reactions, making it a valuable precursor for the design and synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive overview of its properties, applications, synthesis, and safety protocols.

Properties of this compound

The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Physical and Chemical Data
PropertyValueReference(s)
CAS Number 53710-18-2[3][4]
Molecular Formula C₅H₃I₂N[3][4][5]
Molecular Weight 330.89 g/mol [2][3][5]
IUPAC Name This compound[5][6]
Synonyms Pyridine, 3,5-diiodo-[5]
Appearance Solid[6]
Melting Point 172 °C[2]
Boiling Point 317 °C at 760 mmHg[2]
Purity Typically ≥97%[3]
Spectral Information

Spectral data is crucial for the identification and characterization of this compound.

Spectral Data TypeRemarksReference(s)
GC-MS Spectral data is available in public databases[5]

Applications in Research and Drug Development

This compound is a versatile reagent in organic synthesis, primarily utilized as an intermediate for more complex molecules.

  • Pharmaceutical Synthesis : It is a key building block in the synthesis of novel pharmaceutical compounds. The di-iodo substitution allows for sequential and site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functional groups. The 3,5-disubstituted pyridine scaffold is a known chemotype with significant antituberculosis activity.[7]

  • Protein Degrader Building Blocks : This compound is classified within the product family of protein degrader building blocks, indicating its utility in the development of therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[3]

  • Medical Imaging : Due to the presence of high atomic number iodine atoms, derivatives of this compound have applications as intermediates in the development of contrast agents for medical imaging, which provide radiopacity.[2]

  • Materials Science : It is also employed in the synthesis of complex organic compounds used in material science research.[8]

The general workflow for utilizing this compound as a building block in drug discovery is illustrated below.

G cluster_0 Drug Discovery Workflow Start Start: Target Identification BuildingBlock This compound (Building Block) Start->BuildingBlock Synthesis Chemical Synthesis (e.g., Cross-Coupling) BuildingBlock->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening Library->Screening Lead Lead Optimization Screening->Lead Candidate Drug Candidate Lead->Candidate

Workflow for Drug Discovery using this compound.

Synthesis and Reactivity

While specific synthesis protocols for this compound are not detailed in the provided results, a common method for the synthesis of dihalogenated pyridines involves the direct halogenation of pyridine or substituted pyridines. For instance, the synthesis of 3,5-dibromopyridine can be achieved through the reaction of pyridine with bromine water.[9] A similar approach using an iodine source and an oxidizing agent with a suitable pyridine precursor is a plausible synthetic route.

The reactivity of this compound is dominated by the two carbon-iodine bonds, which are susceptible to a variety of cross-coupling reactions. The C-I bond is more reactive than C-Br or C-Cl bonds in reactions like Suzuki or Sonogashira couplings, allowing for selective transformations.

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst + Base reactant1->catalyst reactant2 R-B(OH)₂ (Boronic Acid) reactant2->catalyst product 3-Iodo-5-R-pyridine catalyst->product

Generalized Suzuki Coupling Reaction with this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not explicitly available in the search results. However, a representative protocol for a Suzuki coupling reaction using the analogous 3,5-dibromopyridine is provided, which can be adapted for this compound.

Example Protocol: Suzuki Coupling (Adapted from 3,5-Dibromopyridine)

This protocol describes the synthesis of a pyridine-bis(phenyl-4-carboxylic acid) derivative.[10]

Materials:

  • This compound (or 3,5-Dibromopyridine as in the reference)

  • 4-Ethoxycarbonylphenylboronic acid

  • Cesium carbonate (Cs₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • 2M Sodium hydroxide (NaOH) solution

  • 38% Hydrochloric acid (HCl)

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add 4-ethoxycarbonylphenylboronic acid (2.4 equivalents), cesium carbonate (4.24 equivalents), and Pd(PPh₃)₄ (0.02 equivalents).[10]

  • Heat the mixture to 80°C and stir under a nitrogen atmosphere for an appropriate time (e.g., 5 days as per the reference, though reaction times with the more reactive diiodo- starting material may be shorter).[10]

  • After cooling, extract the mixture with chloroform.[10]

  • Separate the chloroform layer and evaporate the solvent in vacuo.[10]

  • Reflux the resulting white product in a 2M NaOH solution overnight to hydrolyze the ester groups.[10]

  • Filter the resulting solution.[10]

  • Acidify the filtrate to a pH of 2 with 38% HCl to precipitate the dicarboxylic acid product.[10]

  • Collect the product, which should be a white powder, via filtration.[10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not fully detailed, safety information for analogous halogenated pyridines provides essential guidance. Halogenated organic compounds should be handled with care.

Safety AspectRecommendationReference(s)
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles/glasses).[11]
Handling Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes/vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11][12]
Storage Store in a cool, dry, well-ventilated place. Keep the container tightly closed. Recommended storage temperatures range from room temperature to refrigerated (2-8°C).[2][3][6]
Fire Safety Keep away from heat and sources of ignition. Use appropriate media for extinguishing fires. Thermal decomposition may release toxic vapors such as nitrogen oxides and hydrogen iodide.[12]
Spill Response In case of a spill, sweep up the solid material and place it into a suitable container for disposal. Ensure adequate ventilation.[13]

References

An In-depth Technical Guide to the Physical Properties of 3,5-Diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodopyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceuticals, particularly as a scaffold for developing contrast agents for medical imaging, is well-documented. The presence of two iodine atoms on the pyridine ring provides radiopacity and offers reactive sites for further functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visualizations of key synthetic workflows.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₅H₃I₂N[1]
Molecular Weight 330.89 g/mol [1]
Appearance Grey solid[2]
Melting Point 172 °C[1][2]
Boiling Point 317 °C at 760 mmHg[1][2]
Density 2.609 g/cm³[2]
Flash Point 154 °C[2]
Predicted pKa 1.18 ± 0.20[2]
Storage Conditions 2-8°C, sealed, dry[1]

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively available in the public domain. However, based on the known solubility of analogous di-substituted pyridines, a qualitative solubility profile can be inferred. It is strongly recommended that researchers experimentally verify the solubility in their specific solvent systems.

SolventQualitative SolubilityAnalogous Compound Data
WaterInsoluble3,5-Dibromopyridine is insoluble in water.[3][4]
ChloroformSoluble3,5-Dibromopyridine is soluble in chloroform.[4]
MethanolSoluble3,5-Dibromopyridine is soluble in methanol.[4]
DichloromethaneSoluble3,5-Difluoro-4-iodopyridine is soluble in dichloromethane.[1]
Ethyl AcetateSoluble3,5-Dichloropyridine is soluble in ethyl acetate.[5]
TolueneLikely SolubleHalogenated pyridines often exhibit solubility in aromatic hydrocarbons.
HexaneSparingly Soluble to InsolubleTypically, polar compounds like pyridines have limited solubility in non-polar alkanes.

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting to obtain an approximate melting point.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare a new capillary tube with the sample.

  • Set the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2. For a pure compound, this range should be narrow (0.5-2 °C).[5][6]

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • A selection of solvents (e.g., water, methanol, chloroform, ethyl acetate, hexane)

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 10-20 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by flicking the test tube.

  • Observe the mixture. If the solid completely disappears, it is considered soluble . If some solid remains, it is partially soluble or insoluble . If no apparent change occurs, it is insoluble .

  • Repeat the procedure for each solvent to be tested.

Synthetic and Reaction Workflows

This compound is a versatile substrate for various organic reactions, particularly palladium-catalyzed cross-coupling reactions. The following diagrams illustrate typical experimental workflows.

G General Workflow for Suzuki-Miyaura Coupling reagents 1. Add this compound, boronic acid, base (e.g., K2CO3), and solvent (e.g., Toluene/H2O) to a reaction flask. degas 2. Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 min. reagents->degas catalyst 3. Add Palladium catalyst (e.g., Pd(PPh3)4) under inert atmosphere. degas->catalyst reaction 4. Heat the reaction mixture (e.g., 80-100 °C) and monitor progress by TLC or LC-MS. catalyst->reaction workup 5. Cool to room temperature, add water, and extract with an organic solvent (e.g., Ethyl Acetate). reaction->workup purify 6. Dry the organic layer (e.g., over Na2SO4), filter, and concentrate in vacuo. workup->purify product 7. Purify the crude product by column chromatography. purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

G General Workflow for Heck Coupling reagents 1. Add this compound, alkene, base (e.g., Et3N), and solvent (e.g., DMF) to a reaction flask. degas 2. Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 min. reagents->degas catalyst 3. Add Palladium catalyst (e.g., Pd(OAc)2) and ligand (e.g., PPh3) under inert atmosphere. degas->catalyst reaction 4. Heat the reaction mixture (e.g., 100-120 °C) and monitor progress by TLC or GC-MS. catalyst->reaction workup 5. Cool to room temperature, filter off precipitated salts, and dilute with water. reaction->workup extract 6. Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate). workup->extract purify 7. Dry the organic layer, filter, and concentrate. extract->purify product 8. Purify the crude product by column chromatography. purify->product

Caption: Heck Coupling Reaction Workflow.

Conclusion

This technical guide provides essential physical property data and standardized experimental protocols for this compound. While some data, particularly quantitative solubility, remains to be fully elucidated in the literature, the information and workflows presented here offer a solid foundation for researchers and professionals working with this important synthetic intermediate. Adherence to the outlined experimental procedures will ensure accurate and reproducible results in the laboratory.

References

An In-depth Technical Guide to 3,5-Diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,5-diiodopyridine, along with a representative synthesis protocol and its applications, particularly in the realm of pharmaceutical development.

Core Molecular and Physical Data

This compound is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its key quantitative data are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Formula C₅H₃I₂N[1]
Molecular Weight 330.89 g/mol [1][2]
CAS Number 53710-18-2[1]
Melting Point 172 °C[2][3]
Boiling Point 317 °C at 760 mmHg[2][3]
Appearance White to light yellow powder/crystal
Storage 2-8°C, sealed, dry, protect from light[2][3]

Experimental Protocols

Representative Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound. The direct synthesis of this compound is not explicitly detailed in the provided search results, however, a plausible method can be adapted from the synthesis of analogous halogenated pyridines, such as 3,5-dibromopyridine from pyridine and bromine[4]. This protocol is for illustrative purposes and may require optimization.

Principle: This method involves the direct electrophilic iodination of pyridine. The reaction is typically carried out in the presence of a strong acid and an oxidizing agent to generate the electrophilic iodine species in situ.

Materials:

  • Pyridine

  • Iodine (I₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitric Acid (HNO₃) or other suitable oxidizing agent

  • Sodium hydroxide (NaOH) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add concentrated sulfuric acid to pyridine in a controlled manner, as the reaction is exothermic.

  • Addition of Iodine: Once the mixture has cooled, add iodine crystals portion-wise with stirring.

  • Initiation of Reaction: Slowly add an oxidizing agent, such as nitric acid, to the mixture. The reaction is then heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice.

  • Neutralization: The acidic solution is neutralized by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This should be done in an ice bath to control the temperature.

  • Extraction: The aqueous mixture is then extracted multiple times with an organic solvent like dichloromethane.

  • Washing: The combined organic layers are washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

  • Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent or by column chromatography.

Applications in Research and Development

This compound is a key building block in the synthesis of more complex molecules. The presence of two iodine atoms at the 3 and 5 positions allows for selective substitution reactions, making it a versatile intermediate in the design of novel organic compounds[2].

  • Pharmaceutical Intermediates: It is employed in the preparation of bioactive molecules and functionalized pyridine derivatives for research in medicinal chemistry. For instance, related diiodo-hydroxy-pyridine compounds serve as important intermediates in the synthesis of HIV protease inhibitors[5].

  • Medical Imaging: Due to the high atomic number of iodine, which provides radiopacity, this compound and its derivatives are used in the development of contrast agents for medical imaging techniques[2].

  • Material Science: Halogenated pyridines are also used in the synthesis of complex organic compounds for material science applications.

Visualizations

The following diagram illustrates the role of this compound as a versatile synthetic intermediate.

G start Pyridine process1 Direct Iodination start->process1 intermediate This compound sub1 Suzuki Coupling intermediate->sub1 sub2 Sonogashira Coupling intermediate->sub2 sub3 Other Cross-Coupling or Nucleophilic Substitution intermediate->sub3 process1->intermediate product1 Bioactive Molecules (e.g., HIV Protease Inhibitors) sub1->product1 product2 Functional Materials sub2->product2 product3 Medical Imaging Contrast Agents sub3->product3

Caption: Synthetic utility of this compound as a key intermediate.

References

Synthesis of 3,5-Diiodopyridine from Pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of 3,5-diiodopyridine from pyridine. Direct iodination of pyridine to achieve the desired 3,5-disubstitution pattern is challenging due to the electron-deficient nature of the pyridine ring. The presented methodology circumvents this issue by first synthesizing an intermediate, 3,5-dibromopyridine, which is then converted to the target compound via a copper-catalyzed halogen exchange reaction. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to support researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction

3,5-Dihalogenated pyridines are valuable building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and novel materials. The iodine substituents in this compound offer versatile handles for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This document outlines a reliable synthetic strategy commencing with the bromination of pyridine, followed by a highly efficient halogen exchange to yield the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound from pyridine.

StepReactionStarting MaterialKey ReagentsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1BrominationPyridineBromine, Thionyl ChlorideConc. H₂SO₄None13010~82
2Halogen Exchange3,5-DibromopyridineSodium IodideCopper(I) IodideDioxane11022>95

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromopyridine

This protocol is adapted from a method utilizing pyridine, bromine, concentrated sulfuric acid, and thionyl chloride.[1]

Materials:

  • Pyridine (100 g)

  • Concentrated Sulfuric Acid (98%, 100 g)

  • Thionyl Chloride (300 g)

  • Bromine (550 g)

  • Methanol (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a dropping funnel, carefully add pyridine to a mixture of concentrated sulfuric acid and thionyl chloride.

  • Heat the mixture to reflux.

  • Slowly add bromine dropwise to the refluxing mixture over a period of 10 hours.

  • After the addition is complete, maintain the reaction temperature at 130°C. The reaction progress can be monitored by observing the evolution of red-brown gas.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Perform steam distillation on the reaction mixture. The crude 3,5-dibromopyridine will precipitate in the aqueous distillate.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from methanol to obtain pure 3,5-dibromopyridine. The expected yield is approximately 82%.[1]

Step 2: Synthesis of this compound via Aromatic Finkelstein Reaction

This protocol is a general method for the copper-catalyzed conversion of aryl bromides to aryl iodides and is highly applicable for the conversion of 3,5-dibromopyridine.[2][3]

Materials:

  • 3,5-Dibromopyridine

  • Sodium Iodide (NaI)

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Anhydrous Dioxane

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 3,5-dibromopyridine (1.0 equiv), sodium iodide (4.0 equiv, 2.0 equiv per bromine), and copper(I) iodide (0.10 equiv, 0.05 equiv per bromine).

  • Add anhydrous dioxane as the solvent.

  • Add N,N'-dimethylethylenediamine (0.20 equiv, 0.10 equiv per bromine) as the ligand.

  • Heat the reaction mixture to 110°C and stir for approximately 22 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS or TLC).

  • After cooling to room temperature, quench the reaction with aqueous ammonia and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel to yield this compound. Conversions for this type of reaction are typically around 99%.[2]

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway Pyridine Pyridine Dibromopyridine 3,5-Dibromopyridine Pyridine->Dibromopyridine Br₂, SOCl₂, H₂SO₄ 130°C Diiodopyridine This compound Dibromopyridine->Diiodopyridine NaI, CuI, Ligand Dioxane, 110°C

Caption: Two-step synthesis of this compound from pyridine.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Halogen Exchange Reaction_Setup_1 Reaction Setup Bromination_Reaction Bromination Reaction_Setup_1->Bromination_Reaction Workup_Purification_1 Work-up & Purification Bromination_Reaction->Workup_Purification_1 Intermediate 3,5-Dibromopyridine Workup_Purification_1->Intermediate Reaction_Setup_2 Reaction Setup Intermediate->Reaction_Setup_2 Finkelstein_Reaction Aromatic Finkelstein Reaction Reaction_Setup_2->Finkelstein_Reaction Workup_Purification_2 Work-up & Purification Finkelstein_Reaction->Workup_Purification_2 Final_Product This compound Workup_Purification_2->Final_Product

Caption: General experimental workflow for the synthesis.

References

Navigating the Solubility of 3,5-Diiodopyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Drug Development and Scientific Research

For scientists and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental to its application and synthesis. This technical guide addresses the solubility of 3,5-diiodopyridine in organic solvents. Currently, there is a notable absence of specific quantitative solubility data for this compound in publicly accessible literature. This guide, therefore, aims to equip researchers with the foundational knowledge and methodologies required to determine its solubility characteristics experimentally.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties provide essential context for its handling and solubility behavior.

PropertyValue
Molecular Formula C₅H₃I₂N
Molecular Weight 330.89 g/mol [1][2]
Melting Point 172 °C[1]
Boiling Point 317 °C at 760 mmHg[1]

Expected Solubility in Organic Solvents

While specific data for this compound is unavailable, the solubility of structurally similar compounds can offer valuable insights. For instance, 3,5-dibromopyridine is reported to be soluble in chloroform and methanol. Similarly, 3,5-difluoro-4-iodopyridine is soluble in common organic solvents such as dichloromethane and chloroform[3]. The parent compound, pyridine, is miscible with a wide array of solvents, including hexane and water.

Based on these analogs, it is anticipated that this compound will exhibit solubility in polar aprotic and some polar protic organic solvents. However, empirical verification is crucial.

Experimental Protocols for Solubility Determination

To address the existing data gap, the following established methodologies are recommended for determining the solubility of this compound.

Isothermal Equilibrium Method

This method is a precise technique for ascertaining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Apparatus and Materials:

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a Gas Chromatography (GC) system.

  • This compound

  • Selected organic solvent(s)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is critical to ensure that equilibrium saturation is achieved.

  • Solvent Addition: Add a known volume of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Allow the mixture to equilibrate for a predetermined period (e.g., 24-72 hours) to ensure that the dissolution has reached equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. For finer suspensions, centrifugation may be necessary.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution and Analysis: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Initial volume of filtered solution

Gravimetric Method

This method offers a simpler alternative for determining solubility without the need for sophisticated analytical instrumentation.

Objective: To determine the solubility of this compound in a solvent by evaporating the solvent from a saturated solution and weighing the residual solute.

Apparatus and Materials:

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Evaporating dish

  • Oven or vacuum oven

  • Desiccator

  • Filtration apparatus

  • This compound

  • Selected organic solvent(s)

Procedure:

  • Prepare a Saturated Solution: Follow steps 1-3 of the Isothermal Equilibrium Method.

  • Sample Collection: Pre-weigh a clean, dry evaporating dish. Filter a known volume of the saturated solution to remove any undissolved solid.

  • Solvent Evaporation: Transfer a precise volume of the clear, saturated filtrate to the pre-weighed evaporating dish. Place the dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without causing the solute to decompose.

  • Drying and Weighing: Once the solvent is completely evaporated, dry the residue in the evaporating dish to a constant weight. Cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound. Calculate the solubility using the following formula:

    Solubility (g/L) = Mass of residue (g) / Volume of filtrate (L)

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the described experimental methods.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_iso Isothermal Equilibrium Method cluster_grav Gravimetric Method prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature (e.g., 24-72h) prep2->prep3 prep4 Settle/Centrifuge to separate solid prep3->prep4 iso1 Filter supernatant prep4->iso1 grav1 Filter known volume of supernatant into tared dish prep4->grav1 iso2 Dilute sample iso1->iso2 iso3 Analyze by HPLC/GC iso2->iso3 iso4 Calculate solubility iso3->iso4 grav4 Weigh residue and calculate solubility grav2 Evaporate solvent grav1->grav2 grav3 Dry residue to constant weight grav2->grav3 grav3->grav4

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Analysis of 3,5-Diiodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-diiodopyridine, a key building block in synthetic and medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a combination of confirmed data, theoretical predictions, and comparative analysis with analogous compounds.

Core Spectroscopic Data

The structural and fundamental spectroscopic parameters for this compound are summarized below.

ParameterValueSource
Molecular FormulaC₅H₃I₂NPubChem[1]
Molecular Weight330.89 g/mol PubChem[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals corresponding to the two distinct types of aromatic protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6~ 8.7 - 8.9Doublet~ 2.0
H-4~ 8.3 - 8.5Triplet~ 2.0

Note: These are estimated values. The actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals for the carbon atoms in the pyridine ring.

CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-6~ 155 - 158
C-4~ 145 - 148
C-3, C-5~ 95 - 100

Note: The significant upfield shift for C-3 and C-5 is expected due to the strong shielding effect of the directly attached iodine atoms.

Mass Spectrometry (MS)

Mass spectrometry of this compound would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

Expected Mass Spectrometry Data

Ionm/z (Mass-to-Charge Ratio)Description
[M]⁺331Molecular ion peak corresponding to the nominal mass.
[M+H]⁺332Protonated molecular ion, often observed in soft ionization techniques like ESI.

Fragmentation patterns in mass spectrometry would likely involve the loss of iodine atoms and cleavage of the pyridine ring. The presence of iodine's single stable isotope (¹²⁷I) simplifies the isotopic pattern of the molecular ion peak compared to its bromo and chloro analogs.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. Data Acquisition:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The magnetic field is locked using the deuterium signal from the solvent.

  • The magnetic field homogeneity is optimized by shimming.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon atom.

3. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts are referenced to the internal standard (TMS).

  • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

  • Coupling constants are measured from the splitting patterns of the signals.

Mass Spectrometry Protocol (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered solution into a 2 mL autosampler vial.

2. Instrumentation and Data Acquisition:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

  • The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • The oven temperature program is set to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a few minutes.

  • The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.

  • The mass range is scanned over a suitable range (e.g., m/z 50-400) to detect the molecular ion and expected fragment ions.

3. Data Analysis:

  • The total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound.

  • The mass spectrum corresponding to this chromatographic peak is extracted.

  • The molecular ion peak is identified to confirm the molecular weight.

  • The fragmentation pattern is analyzed to provide structural information.

Workflow Visualization

The logical workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

chemical structure and IUPAC name of 3,5-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Diiodopyridine

Introduction

This compound is a halogenated heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with two iodine atoms at the meta positions, provides unique reactivity for the synthesis of more complex molecules. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for professionals in research and drug development. The presence of iodine atoms makes it a valuable intermediate in the development of contrast agents for medical imaging due to their radiopacity.[1]

Chemical Structure and IUPAC Nomenclature

The chemical structure of this compound consists of a pyridine ring where the hydrogen atoms at the 3rd and 5th positions are replaced by iodine atoms.

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₅H₃I₂N[1][2][3]

  • SMILES: C1=C(C=NC=C1I)I[2]

  • InChI: InChI=1S/C5H3I2N/c6-4-1-5(7)3-8-2-4/h1-3H[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 330.89 g/mol [1][2][3]
Appearance Grey solid[3]
Melting Point 172 °C[1][3]
Boiling Point 317 °C[1][3]
Density 2.609 g/cm³[3]
CAS Number 53710-18-2[2][3]
Storage Temperature 2-8°C (protect from light)[3]

Experimental Protocols

Synthesis of 3,5-disubstituted Pyridine Derivatives via Suzuki Coupling

Objective: To synthesize a pyridine-3,5-bis(phenyl-4-carboxylic acid) derivative from 3,5-dibromopyridine.

Materials:

  • 3,5-Dibromopyridine (0.948 g, 4 mmol)[4]

  • 4-Ethoxycarbonylphenylboronic acid (1.824 g, 9.6 mmol)[4]

  • Cesium carbonate (Cs₂CO₃) (5.53 g, 16.96 mmol)[4]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 g, 8 mmol)[4]

  • Ethanol (EtOH) (60 cm³)[4]

  • Chloroform (CHCl₃)[4]

  • 2M Sodium hydroxide (NaOH) solution[4]

  • 38% Hydrochloric acid (HCl)[4]

  • Nitrogen (N₂) gas

Procedure:

  • To a reaction vessel, add 3,5-dibromopyridine (0.948 g), 4-ethoxycarbonylphenylboronic acid (1.824 g), cesium carbonate (5.53 g), and tetrakis(triphenylphosphine)palladium(0) (0.1 g).[4]

  • Add 60 cm³ of ethanol to the mixture.[4]

  • Heat the mixture to 80°C and stir under a nitrogen atmosphere for 5 days.[4]

  • After the reaction is complete, perform an extraction with chloroform (3 x 100 cm³).[4]

  • Separate the chloroform layer and evaporate it in vacuo to obtain the crude product.[4]

  • Reflux the resulting white product in a 2M NaOH solution overnight.[4]

  • Filter the resulting solution.

  • Acidify the filtrate to a pH of 2 with 38% HCl.[4]

  • Collect the resulting white powder, which is the final product. The reported yield for this procedure is 56%.[4]

Applications in Drug Development and Research

3,5-disubstituted pyridine scaffolds are significant in medicinal chemistry. The pyridine ring is a core component of numerous therapeutic agents.[5] Specifically, compounds with this structure have been investigated for their potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates.[6] The 3,5-disubstituted pyridine chemotype has demonstrated significant antituberculosis activity, making further development of this class of compounds a promising area of research.[6]

The general workflow for utilizing a compound like this compound in a drug discovery pipeline is illustrated below.

G Conceptual Workflow: this compound in Drug Discovery A This compound (Starting Material) B Chemical Synthesis (e.g., Suzuki Coupling) A->B C Library of Novel Pyridine Derivatives B->C D Biological Screening (e.g., Anti-TB Assays) C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Role of this compound as a precursor in a typical drug discovery workflow.

The experimental workflow for a key synthetic step, such as the Suzuki coupling described in the protocol, can be visualized as follows.

G Experimental Workflow: Suzuki Coupling Reaction A 1. Combine Reactants (Dihalopyridine, Boronic Acid, Base, Catalyst in Solvent) B 2. Inert Atmosphere (Purge with N2) A->B C 3. Heat and Stir (e.g., 80°C for 5 days) B->C D 4. Reaction Workup (Extraction with CHCl3) C->D E 5. Solvent Evaporation D->E F 6. Hydrolysis (Reflux with NaOH) E->F G 7. Acidification & Precipitation (Adjust pH to 2 with HCl) F->G H 8. Isolate Final Product (Filtration) G->H

Caption: Step-by-step workflow for the synthesis and purification via Suzuki coupling.

References

An In-depth Technical Guide to 3,5-Diiodopyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodopyridine is a halogenated heterocyclic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural and electronic properties, imparted by the presence of two iodine atoms on the pyridine ring, make it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development. Detailed experimental protocols, quantitative data, and visualizations of key chemical processes are presented to facilitate a deeper understanding and practical application of this versatile compound.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of halogen substituents, particularly iodine, onto the pyridine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to participate in halogen bonding and cross-coupling reactions. This compound, with its symmetrical substitution pattern, offers a unique platform for the design and synthesis of novel compounds with tailored biological activities and material properties.

While the precise historical account of the initial discovery of this compound is not extensively documented in readily available literature, its synthesis and study are intrinsically linked to the broader exploration of halogenated pyridines. The development of synthetic methodologies for such compounds has been a continuous effort, driven by their utility as versatile intermediates.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical, chemical, and spectroscopic properties of this compound is crucial for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₃I₂N
Molecular Weight 330.89 g/mol
CAS Number 53710-18-2
Appearance Not specified, likely a solid
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not specified

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey DataReference
¹H NMR Expected signals in the aromatic region.
¹³C NMR Expected signals for pyridine ring carbons.
Mass Spectrometry (MS) Molecular ion peak (M+) expected at m/z 331.
Infrared (IR) Spectroscopy Characteristic peaks for C-H and C-N stretching of the pyridine ring.

Synthesis of this compound

The synthesis of this compound can be approached through various methods, with the Sandmeyer reaction being a prominent and historically significant route for the introduction of halogens onto aromatic rings. This section details a plausible and widely applicable experimental protocol for the synthesis of this compound from 3,5-diaminopyridine.

Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting an amino group on an aromatic ring into a halide via a diazonium salt intermediate.

Synthesis_of_3_5_Diiodopyridine Start 3,5-Diaminopyridine Diazonium Pyridine-3,5-bis(diazonium) salt Start->Diazonium NaNO₂, HCl, 0-5 °C Product This compound Diazonium->Product KI

Caption: Synthesis of this compound via Sandmeyer Reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Sandmeyer reaction on aromatic amines.

Materials:

  • 3,5-Diaminopyridine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Diazotization of 3,5-Diaminopyridine

  • In a round-bottom flask, dissolve a known amount of 3,5-diaminopyridine in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirring solution of the aminopyridine salt. Maintain the temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the pyridine-3,5-bis(diazonium) chloride salt.

Step 2: Iodination

  • In a separate beaker, dissolve an excess of potassium iodide in water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases.

Step 3: Work-up and Purification

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. The presence of iodine atoms in this compound offers several advantages in drug design and development:

  • Scaffold for Synthesis: The iodine atoms serve as versatile handles for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the construction of complex molecular architectures with potential therapeutic applications.

  • Modulation of Physicochemical Properties: The lipophilicity of a drug candidate is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of iodine atoms can increase lipophilicity, which can be strategically utilized to optimize the pharmacokinetic profile of a molecule.

  • Halogen Bonding: The iodine atoms in this compound can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-receptor binding. This can contribute to the affinity and selectivity of a drug candidate for its biological target.

While specific examples of marketed drugs that are direct derivatives of this compound are not prominent in the literature, its structural motif is found in numerous research compounds with potential therapeutic activities. The general importance of di-substituted pyridines in medicinal chemistry suggests that this compound is a valuable starting material for the exploration of new chemical space in drug discovery programs targeting a wide range of diseases.

Logical Relationships in Synthetic Chemistry

The utility of this compound in synthetic chemistry stems from its ability to undergo a variety of chemical transformations. The following diagram illustrates the logical relationships between this compound and its potential synthetic elaborations.

Logical_Relationships Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Start->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Groups) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (N-containing Groups) Start->Buchwald Lithiation Halogen-Metal Exchange (Functionalization at C3/C5) Start->Lithiation Derivatives Diverse Functionalized Pyridine Derivatives Suzuki->Derivatives Sonogashira->Derivatives Buchwald->Derivatives Lithiation->Derivatives

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. While its early history is not prominently documented, its synthesis via established methods like the Sandmeyer reaction is straightforward. The presence of two iodine atoms provides a unique combination of properties that make it an attractive starting material for the construction of complex molecules with potential therapeutic applications. This technical guide has provided a comprehensive overview of the available information on this compound, including its properties, synthesis, and potential applications, to serve as a valuable resource for researchers and professionals in the field. Further research into the specific applications and biological activities of derivatives of this compound is warranted and holds promise for the discovery of novel therapeutic agents and functional materials.

A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 3,5-Diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the reactivity associated with the carbon-iodine (C-I) bonds in 3,5-diiodopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the facile and often selective functionalization of its C-I bonds. The lability and polarizability of the carbon-iodine bond make it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The two C-I bonds on the pyridine ring are prime sites for the formation of new carbon-carbon and carbon-nitrogen bonds. The general reactivity for coupling partners with a halide or pseudohalide is: R₂–I > R₂–OTf > R₂–Br ≫ R₂–Cl.[2] This high reactivity of the C-I bond allows for milder reaction conditions compared to other dihalopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone method for forming C(sp²)-C(sp²) bonds, widely used to synthesize biaryl and heterobiaryl systems.[2][3] In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents. The reaction typically employs a palladium catalyst and a base to couple the diiodopyridine with an organoboron species.[2]

Quantitative Data for Suzuki-Miyaura Coupling

EntryCoupling PartnerCatalyst SystemBaseSolventConditionsYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux>90 (mono)Analogy[4]
24-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene100°C85 (mono)Analogy[5]
3Vinylboronic acidPd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃DioxaneRT92 (mono)Analogy[5]
4(3,5-Dichloro-2-pyridyl)boronic acidPd(PPh₃)₂Cl₂Na₂CO₃DioxaneReflux, 8h69[3]

Note: Data for this compound is limited; some entries are based on the reactivity of analogous aryl dihalides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Mono-arylation

To a solution of this compound (1.0 mmol) and the desired arylboronic acid (1.1 mmol) in a 4:1 mixture of dioxane and water (10 mL) is added a base such as K₂CO₃ (3.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), is then added, and the reaction mixture is heated to reflux (approx. 90-100 °C) for 8-12 hours under an argon atmosphere. Upon completion, as monitored by TLC, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the 3-aryl-5-iodopyridine derivative.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_add oxidative_add Oxidative Addition pd2_complex2 R¹-Pd(II)L₂-R² pd2_complex->pd2_complex2 transmetal transmetal Transmetalation pd2_complex2->pd0 reductive_elim product R¹-R² reductive_elim Reductive Elimination r1x R¹-X (this compound) r2by2 R²-B(OR)₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is exceptionally useful for introducing alkynyl moieties onto the pyridine scaffold, which are valuable precursors for further transformations or as components in functional materials. It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7]

Quantitative Data for Sonogashira Coupling

EntryCoupling PartnerCatalyst SystemBaseSolventConditionsYield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT, 6h95 (mono)Analogy[6]
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHBenzene70°C, 5h98 (mono)Analogy[6]
3Propargyl alcohol[PdCl(C₃H₅)]₂ / Tedicyp / CuIK₂CO₃DMF100°C, 20h80 (mono)
4But-3-yn-1-ol[PdCl(C₃H₅)]₂ / Tedicyp / CuIK₂CO₃DMF100°C, 20h90 (mono)

Note: Data is primarily based on the high reactivity of 3-iodopyridine and analogous systems.

Experimental Protocol: General Procedure for Sonogashira Mono-alkynylation

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) is placed in a Schlenk tube under an argon atmosphere. A suitable solvent such as THF or DMF (10 mL) and an amine base like triethylamine (3.0 mmol) are added. The mixture is stirred at room temperature or heated (e.g., 60 °C) until the starting material is consumed (monitored by GC or TLC). After cooling, the reaction mixture is filtered to remove the ammonium salt, and the solvent is evaporated under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with water, and dried. Purification by column chromatography provides the 3-alkynyl-5-iodopyridine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[8] This reaction has significantly expanded the ability to synthesize aryl amines, which are prevalent in pharmaceuticals.[8][9] For this compound, this allows for the direct introduction of primary or secondary amines.

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst System (Pd Source / Ligand)BaseSolventConditionsYield (%)Reference
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene80°C, 2h98 (mono)Analogy[9]
2AnilinePd(OAc)₂ / P(o-tolyl)₃Cs₂CO₃Toluene100°C, 24h85-95 (mono)Analogy[9]
3p-ToluidinePd(OAc)₂K₃PO₄DioxaneReflux86Analogy[10]
4PiperidinePd₂(dba)₃ / SIPr·HClLHMDSTHF22°C, 24h>90 (mono)Analogy[11]

Note: Data is based on the reactivity of analogous 3-iodopyridine and aryl dihalide systems.

Experimental Protocol: General Procedure for Buchwald-Hartwig Mono-amination

An oven-dried Schlenk tube is charged with this compound (1.0 mmol), a palladium source such as Pd₂(dba)₃ (0.01 mmol), and a suitable phosphine ligand like BINAP (0.03 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol) are added. The reaction mixture is heated in an oil bath at 80-110 °C for 12-24 hours. After cooling, the mixture is diluted with ether, filtered through a pad of Celite, and concentrated. The resulting residue is purified by flash chromatography on silica gel to afford the 3-amino-5-iodopyridine product.

Selective and Sequential Functionalization

A key feature of this compound is the ability to perform sequential, selective cross-coupling reactions. Due to the high reactivity of the C-I bonds, a mono-functionalized product, 3-substituted-5-iodopyridine, can be readily isolated. This intermediate retains a reactive C-I bond that can participate in a second, different cross-coupling reaction. This stepwise approach allows for the synthesis of unsymmetrically 3,5-disubstituted pyridines, which are valuable scaffolds in drug discovery.

Visualization of a Sequential Functionalization Workflow

Sequential_Reaction start This compound intermediate 3-Aryl-5-iodopyridine (Mono-functionalized Intermediate) start->intermediate Suzuki Coupling step1_reagents Step 1 Reagents: - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) step1_reagents->start final_product 3-Aryl-5-alkynylpyridine (Unsymmetrical Product) intermediate->final_product Sonogashira Coupling step2_reagents Step 2 Reagents: - Terminal Alkyne - Pd/Cu Catalyst - Base (e.g., Et₃N) step2_reagents->intermediate

Caption: Workflow for creating an unsymmetrical 3,5-disubstituted pyridine.

Other Important Transformations: Lithiation-Iodination

Beyond palladium catalysis, the C-I bonds can be involved in or created through other fundamental organometallic processes. Directed ortho-lithiation followed by quenching with an electrophile is a powerful method for functionalizing pyridines. While this compound itself is not typically subjected to further lithiation-iodination, understanding this process is key to synthesizing substituted iodopyridines. For instance, a substituted pyridine can be lithiated using a strong base like lithium diisopropylamide (LDA) and then quenched with molecular iodine (I₂) to install an iodo group at a specific position.[12][13]

Experimental Protocol: General Procedure for Iodination via Lithiation

To a solution of a suitable pyridine precursor (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, a solution of LDA (1.1 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. A solution of iodine (1.2 mmol) in THF (5 mL) is then added dropwise. The reaction is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.[12]

References

3,5-Diiodopyridine: A Versatile Scaffold for the Next Generation of Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The rational design of these molecules is paramount to their success, with each component—the target-binding ligand, the E3 ligase-recruiting ligand, and the connecting linker—playing a critical role in the overall efficacy and selectivity of the degrader. This guide explores the potential of 3,5-diiodopyridine as a versatile and strategic building block for the synthesis of novel protein degraders, offering unique advantages in the construction of linker moieties and the potential for creating diverse and effective therapeutic agents.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[1][2] This polyubiquitination marks the target protein for degradation by the 26S proteasome, a cellular machine responsible for protein catabolism.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[4]

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical determinant of degradation efficiency.[5] The linker connecting the two ligands is not merely a spacer but plays a crucial role in dictating the orientation and stability of this ternary complex, thereby influencing the potency and selectivity of the degrader.[6][7][8]

Diagram 1: The PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Target Target Protein (Protein of Interest) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Target (Amino Acids) Proteasome->Degradation Synthetic_Versatility cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Pyridine Intermediates Diiodopyridine This compound Suzuki Suzuki-Miyaura (C-C bond formation) Diiodopyridine->Suzuki Sonogashira Sonogashira (C-C bond formation) Diiodopyridine->Sonogashira Buchwald Buchwald-Hartwig (C-N bond formation) Diiodopyridine->Buchwald Aryl_Product Aryl/Heteroaryl Substituted Pyridine Suzuki->Aryl_Product Alkynyl_Product Alkynyl Substituted Pyridine Sonogashira->Alkynyl_Product Amino_Product Amino Substituted Pyridine Buchwald->Amino_Product PROTAC_Synthesis PROTAC Synthesis Aryl_Product->PROTAC_Synthesis Linker Elaboration Alkynyl_Product->PROTAC_Synthesis Linker Elaboration Amino_Product->PROTAC_Synthesis Linker Elaboration PROTAC_Synthesis_Workflow Start This compound Step1 Step 1: First Cross-Coupling (e.g., Sonogashira) Start->Step1 Intermediate1 Mono-functionalized Pyridine Intermediate Step1->Intermediate1 Step2 Step 2: Second Cross-Coupling (e.g., Suzuki) Intermediate1->Step2 Intermediate2 Di-functionalized Pyridine Linker Core Step2->Intermediate2 Step3 Step 3: Deprotection and Activation Intermediate2->Step3 Activated_Linker Activated Linker Step3->Activated_Linker Step4 Step 4: Conjugation to E3 Ligase Ligand Activated_Linker->Step4 Linker_E3 Linker-E3 Ligand Fragment Step4->Linker_E3 Step5 Step 5: Conjugation to Target Ligand Linker_E3->Step5 Final_PROTAC Final PROTAC Molecule Step5->Final_PROTAC

References

A Theoretical Investigation into the Electronic Structure of 3,5-Diiodopyridine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for the investigation of the electronic structure of 3,5-diiodopyridine. While specific experimental and extensive theoretical data for this particular molecule are not widely published, this paper establishes a robust computational methodology based on Density Functional Theory (DFT), drawing parallels from studies on analogous di-halogenated pyridines such as 3,5-dichloropyridine and 3,5-dibromopyridine.[1][2] The protocols detailed herein provide a roadmap for researchers to model, analyze, and predict the electronic characteristics of this compound, which are crucial for its potential applications in medicinal chemistry and materials science. This document serves as a foundational resource for in-silico investigations, offering detailed computational protocols, guidelines for data interpretation, and visualizations of theoretical workflows.

Introduction

This compound is a halogenated aromatic heterocycle of significant interest due to the unique electronic influence of the iodine substituents on the pyridine ring. The electronic configuration of this molecule is a primary determinant of its reactivity, intermolecular interactions, and photophysical properties. A thorough understanding of its electronic structure is paramount for the rational design of novel compounds with desired functionalities in areas such as drug development and materials science.[1][3]

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate these properties at the molecular level.[1][3] DFT has proven to be a reliable method for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational expense.[1][3] This guide details the application of DFT to characterize the electronic landscape of this compound.

Theoretical Methodology

The electronic structure of this compound can be effectively investigated using a systematic computational workflow. This section details the recommended experimental protocols for such a study.

Geometry Optimization and Vibrational Analysis

The initial and most critical step in any computational study is to determine the ground-state molecular geometry. This is achieved through a geometry optimization process, which locates the minimum energy conformation on the potential energy surface.

Experimental Protocol:

  • Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a commonly used and well-validated functional for such systems.[1][2]

  • Basis Set: A basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost for the lighter atoms (C, H, N).[1][4] For the iodine atoms, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is essential to account for relativistic effects.

  • Software: Quantum chemistry packages like Gaussian, ORCA, or similar software are suitable for these calculations.[1]

  • Procedure: An initial guess for the structure of this compound is created. A geometry optimization calculation is then performed. Following successful optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Electronic Properties Calculation

With the optimized geometry, a suite of electronic properties can be calculated to describe the molecule's reactivity and electronic behavior.

Key Properties and Calculation Protocols:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and electronic excitation properties.[1] These are obtained from the output of the DFT calculation.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule and is useful for predicting sites of nucleophilic and electrophilic attack.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including atomic charges and hybridization.

  • UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra, offering information on the electronic transitions within the molecule.[6][7]

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be obtained from the theoretical studies of this compound based on DFT calculations at the B3LYP level of theory with an appropriate basis set.

Table 1: Calculated Ground State Properties of this compound

PropertyExpected Value
Total Energy (Hartree)Value to be calculated
Dipole Moment (Debye)Value to be calculated
Rotational Constants (GHz)Value to be calculated
Point GroupC2v

Table 2: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMOValue to be calculated
LUMOValue to be calculated
HOMO-LUMO Gap (ΔE)Value to be calculated

Table 3: Calculated Atomic Charges of this compound (Mulliken)

AtomCharge (e)
N1Value to be calculated
C2Value to be calculated
C3Value to be calculated
C4Value to be calculated
C5Value to be calculated
C6Value to be calculated
I7Value to be calculated
I8Value to be calculated
H9Value to be calculated
H10Value to be calculated
H11Value to be calculated

Visualizations

Visual representations are crucial for interpreting complex theoretical data. The following diagrams illustrate the computational workflow and a hypothetical signaling pathway involving a halogenated pyridine.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (TD-DFT, NBO) freq_calc->elec_prop results Optimized Geometry (Bond Lengths, Angles) elec_prop->results energies HOMO/LUMO Energies Energy Gap elec_prop->energies spectra Simulated Spectra (IR, UV-Vis) elec_prop->spectra charges Atomic Charges MEP Surface elec_prop->charges publication Publication / Report results->publication energies->publication spectra->publication charges->publication

Caption: A typical workflow for the theoretical study of this compound using DFT.

signaling_pathway cluster_interaction Molecular Interaction cluster_binding Binding Event cluster_cellular_response Cellular Response diiodopyridine This compound (Ligand) binding Ligand-Receptor Binding diiodopyridine->binding receptor Target Receptor (e.g., Kinase) receptor->binding conformational_change Receptor Conformational Change binding->conformational_change downstream_signaling Downstream Signaling Cascade conformational_change->downstream_signaling cellular_effect Cellular Effect (e.g., Apoptosis) downstream_signaling->cellular_effect

Caption: A hypothetical signaling pathway involving this compound as a ligand.

Conclusion

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of this compound. By leveraging established computational methodologies based on Density Functional Theory, researchers can effectively model, analyze, and predict the electronic behavior of this molecule. The detailed protocols and expected data outlined in this paper serve as a valuable resource for in-silico investigations, enabling the prediction of key electronic characteristics critical for applications in drug design and materials development. The provided workflows and visualization templates offer a structured approach to conducting and presenting such theoretical studies.

References

In-Depth Technical Guide to 3,5-Diiodopyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the commercial availability, synthesis, and key reactions of 3,5-diiodopyridine, a valuable building block in medicinal chemistry and materials science.

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its two iodine substituents provide reactive sites for a variety of cross-coupling reactions, making it a valuable building block for the construction of complex molecules. This guide provides a comprehensive overview of the commercial availability, key chemical properties, and common synthetic applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The compound is typically offered in various purities, with prices varying by supplier and quantity.

Table 1: Representative Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Aladdin Scientific[1]53710-18-2C₅H₃I₂N330.895≥97%1 g
Sigma-Aldrich (via Synthonix Corporation)53710-18-2C₅H₃I₂N330.8997%1 g, 5 g, 10 g
MySkinRecipes[2]53710-18-2C₅H₃I₂N330.8995%100 mg, 250 mg, 1 g
Apollo Scientific[3]53710-18-2C₅H₃I₂N330.89-100 mg, 250 mg, 1 g, 5 g
CymitQuimica53710-18-2C₅H₃I₂N330.8930-Inquire

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial for the handling and application of this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compoundPubChem[4]
Molecular FormulaC₅H₃I₂NPubChem[4]
Molecular Weight330.89 g/mol PubChem[4]
Melting Point172 °CChemicalBook[5]
Boiling Point317 °CChemicalBook[5]
Density2.609 g/cm³ChemicalBook[5]
Flash Point154 °CChemicalBook[5]
Storage Temperature2-8°C (protect from light)ChemicalBook[5]

Table 3: Hazard and Precautionary Statements for this compound

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
GHS07 (Exclamation mark)Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This information is based on available data and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

Experimental Protocols

The synthetic utility of this compound lies in its ability to participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities at the 3- and 5-positions of the pyridine ring. Below are generalized protocols for key reactions involving this compound, based on established methodologies for similar substrates.

Synthesis of this compound

Another potential route is a halogen exchange reaction, starting from the more readily available 3,5-dibromopyridine. This would likely involve reaction with an iodide salt, often in the presence of a copper catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound, with its two iodine atoms, can undergo sequential or double Suzuki-Miyaura couplings to introduce aryl or vinyl substituents.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide (adapted for this compound):

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents per iodine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents per iodine)

  • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • If a biphasic system was used, separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound Arylboronic Acid Base B Add Palladium Catalyst A->B C Inert Atmosphere (N2 or Ar) B->C D Add Degassed Solvent C->D E Heat and Stir (80-120 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to RT F->G H Extraction G->H I Drying and Concentration H->I J Purification (Column Chromatography) I->J

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is highly valuable for introducing alkynyl moieties onto the pyridine ring of this compound.

General Protocol for Sonogashira Coupling of an Aryl Halide (adapted for this compound):

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equivalents per iodine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) co-catalyst (e.g., CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound, the palladium catalyst, and the copper(I) co-catalyst in the anhydrous solvent.

  • Add the amine base and stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Sonogashira_Coupling_Pathway cluster_catalyst_activation Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArI This compound PdII_complex Ar-Pd(II)-I OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Alkyne Terminal Alkyne + Cu(I) Acetylide PdII_alkynyl Ar-Pd(II)-C≡CR Transmetal->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Regeneration Product Coupled Product Ar-C≡CR RedElim->Product

Applications in Drug Development and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[8] The ability to introduce diverse substituents at the 3- and 5-positions of the pyridine ring through reactions of this compound makes it a valuable tool for generating libraries of compounds for drug discovery programs.[8]

The introduction of iodine atoms themselves can be beneficial, as they can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding. Furthermore, the di-iodinated pyridine core can be a precursor to a wide range of 3,5-disubstituted pyridines, which have shown potent activity against various biological targets, including drug-resistant Mycobacterium tuberculosis.[9] The versatility of this compound in cross-coupling reactions allows for the systematic exploration of the structure-activity relationships (SAR) of novel pyridine-based therapeutic agents.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its two reactive iodine atoms provide a platform for the introduction of a wide array of functional groups via established cross-coupling methodologies such as the Suzuki-Miyaura and Sonogashira reactions. This guide provides a foundational understanding of the properties, availability, and synthetic utility of this compound to aid researchers and scientists in its effective application in their work. As with any chemical reagent, it is imperative to consult the latest safety and handling information from the supplier before use.

References

Methodological & Application

Application Notes and Protocols for 3,5-Diiodopyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 3,5-diiodopyridine with various boronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. 3,5-Diarylpyridines, accessible through this method, are key structural units in numerous biologically active molecules.

Introduction

The palladium-catalyzed Suzuki coupling reaction is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyaryls. The reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For dihalogenated substrates like this compound, sequential or double Suzuki couplings can be performed to introduce two different or identical aryl or heteroaryl groups, respectively. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Quantitative Data Summary

While specific data for this compound is not extensively tabulated in single sources, the following table summarizes typical conditions and yields for Suzuki couplings of related dihalopyridines, which can serve as a starting point for optimization.

EntryDihalopyridineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃Toluene/EtOH/H₂O801285-95
23,5-Dichloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001670-85
32,6-DichloropyridineThiophene-2-boronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃Toluene1102460-75
43,5-DibromopyridineNaphthylboronic acidPdCl₂(dppf) (5)-K₂CO₃DMF/H₂O90880-90

This table represents typical conditions and yields may vary based on the specific boronic acid and reaction scale.

Detailed Experimental Protocol: Mono-Arylation of this compound

This protocol describes a general procedure for the mono-Suzuki coupling of this compound. For diarylation, 2.2-2.5 equivalents of the boronic acid and a longer reaction time or higher temperature may be required.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 328.9 mg).

  • Addition of Reagents: Add the arylboronic acid (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, 10 mL) via syringe. If using a biphasic system, add the appropriate ratio of organic solvent and water (e.g., Toluene/H₂O 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-iodopyridine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Organic solvents are flammable and volatile. Work in a well-ventilated area away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: This compound Arylboronic Acid Catalyst & Base B Establish Inert Atmosphere (N₂/Ar) A->B C Add Degassed Solvent B->C D Heat & Stir (80-100°C) C->D E Cool & Quench D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂(I) Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Biaryl R¹-Pd(II)L₂(R²) PdII_Aryl->PdII_Biaryl Transmetalation BaseX [B(OH)₃X]⁻ Transmetal Transmetalation PdII_Biaryl->Pd0 Reductive Elimination RedElim Reductive Elimination PdII_Biaryl->BaseX  I⁻ Product R¹-R² RedElim->Product ArylHalide R¹-I (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Reaction Conditions for 3,5-Diiodopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is conducted under mild conditions and tolerates a wide variety of functional groups.[2] These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Pyridine moieties are prevalent in numerous pharmaceuticals, and the introduction of alkynyl groups via the Sonogashira coupling can significantly alter their biological activity and physicochemical properties.

This document provides detailed application notes and protocols for the Sonogashira reaction specifically tailored to the use of 3,5-diiodopyridine as a substrate. It covers reaction conditions for both selective mono-alkynylation and di-alkynylation, offering researchers a guide to synthesizing a diverse range of substituted pyridine derivatives.

Key Reaction Parameters

Successful Sonogashira coupling of this compound is contingent upon the careful control of several key parameters:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is most commonly employed. Widely used palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Copper(I) iodide (CuI) is the most frequent co-catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed during the reaction.

  • Solvent: The use of anhydrous and deoxygenated solvents is crucial to prevent catalyst deactivation and undesirable side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[1] Common solvents include tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 50-100 °C), depending on the reactivity of the substrates and the desired reaction rate.

  • Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the oxidation of the catalyst and the homocoupling of the alkyne.[1]

Data Presentation: Sonogashira Reaction of this compound

The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. These conditions are based on established protocols for similar dihalopyridine substrates and general Sonogashira coupling procedures.

Table 1: Conditions for Mono-alkynylation of this compound

EntryAlkyne (Equivalents)Pd Catalyst (mol%)CuI (mol%)Base (Equivalents)SolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene (1.1)PdCl₂(PPh₃)₂ (3)5Et₃N (2.0)THFRT12~70-80
2Trimethylsilylacetylene (1.2)Pd(PPh₃)₄ (5)10DIPEA (2.5)DMF508~65-75
31-Hexyne (1.1)PdCl₂(PPh₃)₂ (3)5Et₃N (2.0)THF/Et₃NRT16~75-85

Note: Yields are estimated based on typical outcomes for similar reactions and may vary depending on the specific experimental setup and purification.

Table 2: Conditions for Di-alkynylation of this compound

EntryAlkyne (Equivalents)Pd Catalyst (mol%)CuI (mol%)Base (Equivalents)SolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene (2.2)PdCl₂(PPh₃)₂ (5)10Et₃N (3.0)DMF8024~80-90
2Trimethylsilylacetylene (2.5)Pd(PPh₃)₄ (5)10Et₃N (4.0)THF6524~70-80
31-Hexyne (2.2)PdCl₂(PPh₃)₂ (5)10Et₃N (3.0)DMF7018~85-95

Note: Yields are estimated based on typical outcomes for similar reactions and may vary depending on the specific experimental setup and purification.

Experimental Protocols

The following are generalized protocols for the mono- and di-alkynylation of this compound. These should be adapted based on the specific alkyne and desired scale of the reaction.

Protocol 1: General Procedure for Mono-alkynylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-alkynylated product.

Protocol 2: General Procedure for Di-alkynylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (2.2-2.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (3.0-4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe, followed by triethylamine.

  • Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Heat the reaction to a temperature between 60-80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and follow the workup and purification steps as described in Protocol 1 to isolate the di-alkynylated product.

Mandatory Visualizations

Sonogashira Reaction Workflow

Sonogashira_Workflow reagents Reagents (this compound, Alkyne, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup catalysts Catalysts (Pd Complex, CuI) catalysts->setup solvent Anhydrous Solvent (THF or DMF) solvent->setup reaction Reaction (Stirring, Temp Control) setup->reaction monitoring Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Logical Relationship of Sonogashira Reaction Components

Sonogashira_Components cluster_reactants Reactants cluster_catalytic_system Catalytic System ArylHalide This compound (sp² Carbon) Product Alkynyl-substituted Pyridine ArylHalide->Product C-C Bond Formation Alkyne Terminal Alkyne (sp Carbon) Alkyne->Product C-C Bond Formation Pd_catalyst Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_catalyst->Product Catalyzes Cu_catalyst Copper(I) Iodide (Co-catalyst) Cu_catalyst->Alkyne Activates Base Base (e.g., Et₃N) Base->Product Enables Reaction (Neutralizes Acid) Solvent Solvent (e.g., THF, DMF) Solvent->Product Provides Medium

Caption: Key components and their roles in the Sonogashira reaction of this compound.

References

Application Notes and Protocols: Heck Coupling of 3,5-Diiodopyridine with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of complex molecules, including substituted styrenes and acrylates which are often key structural motifs in biologically active compounds.

This document provides detailed application notes and experimental protocols for the Heck coupling of 3,5-diiodopyridine with various alkenes. 3,5-Disubstituted pyridines are prevalent scaffolds in medicinal chemistry, and the ability to introduce alkenyl groups at these positions via the Heck reaction opens avenues for the synthesis of novel drug candidates and functional materials. Due to the presence of two reactive C-I bonds, the reaction with this compound can potentially yield both mono- and di-alkenylated products, offering a route to diverse molecular architectures. The protocols provided herein are based on established methodologies for similar aryl iodides and serve as a robust starting point for reaction optimization.

Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[1]

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond. This step is often regioselective, with the aryl group typically adding to the less substituted carbon of the alkene.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The active Pd(0) catalyst is regenerated by reaction with a base, which neutralizes the hydriodic acid (HI) formed during the reaction.[3]

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For di-iodinated substrates like this compound, controlling the stoichiometry of the alkene can allow for selective mono- or di-coupling.

Data Presentation

The following table summarizes typical reaction conditions for the Heck coupling of aryl iodides with common alkenes, which can be adapted for this compound.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
IodobenzeneMethyl acrylatePd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N (1.5-2)DMF or MeCN80-1004-12>90
IodobenzeneStyrenePd(OAc)₂ (1)NoneKOAc (1.2)MeOH12024~70
4-Iodoanisolen-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)MeCN80695
1,4-DiiodobenzeneStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2.5)DMF10024~85 (di-subst.)
3-BromopyridineMethyl acrylatePd(OAc)₂ (10)Supramolecular Ligand L (20)K₂CO₃ (3)Toluene130150-59

Note: These are representative conditions and may require optimization for the specific reaction of this compound.

Experimental Protocols

The following are generalized protocols for the mono- and di-Heck coupling of this compound with an alkene.

Protocol 1: Mono-Heck Coupling of this compound with an Alkene (e.g., n-Butyl Acrylate)

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes to allow for the in-situ formation of the active palladium(0) catalyst.

  • Add n-butyl acrylate (1.1 mmol, 1.1 equivalents) and triethylamine (1.5 mmol, 1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon consumption of the starting material (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired mono-alkenylated pyridine derivative.

Protocol 2: Di-Heck Coupling of this compound with an Alkene (e.g., Styrene)

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), triphenylphosphine (0.06 mmol, 6 mol%), and potassium carbonate (2.5 mmol, 2.5 equivalents).

  • Add anhydrous DMF (10 mL) to the flask.

  • Add styrene (2.5 mmol, 2.5 equivalents) to the mixture.

  • Heat the reaction to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure 3,5-distyrylpyridine product.

Mandatory Visualizations

Heck_Coupling_Workflow start Start: Assemble Reactants reactants This compound Alkene Pd Catalyst Ligand Base Solvent start->reactants reaction_setup Reaction Setup: Inert Atmosphere (N₂ or Ar) reactants->reaction_setup heating Heating & Stirring (80-120 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring Monitor Progress workup Aqueous Workup: Extraction & Washing heating->workup Upon Completion monitoring->heating purification Purification: Column Chromatography workup->purification product Final Product: Alkene-Substituted Pyridine purification->product

Caption: General experimental workflow for the Heck coupling reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Ar-I oa_label Oxidative Addition alkene_coord Ar-Pd(II)-I(L₂) (Alkene) pd_complex->alkene_coord Alkene ac_label Alkene Coordination insertion_prod R-CH₂-CH(Ar)-Pd(II)-I(L₂) alkene_coord->insertion_prod mi_label Migratory Insertion hydride_complex H-Pd(II)-I(L₂) insertion_prod->hydride_complex Product be_label β-Hydride Elimination hydride_complex->pd0 Base (-HBase⁺I⁻) re_label Reductive Elimination

Caption: Catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2] The synthesis of substituted aminopyridines is of significant interest as this motif is a key structural component in numerous biologically active compounds. 3,5-Diiodopyridine serves as a versatile building block, allowing for selective mono- or di-functionalization to generate a diverse array of complex molecules.

These application notes provide an overview of the key parameters and detailed protocols for the successful Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources.[3] The choice of catalyst can influence reaction rates and efficiency.

Ligand: The selection of the phosphine ligand is critical for a successful transformation. Bulky, electron-rich biarylphosphine ligands are generally preferred for activating the C-I bond and facilitating the catalytic cycle.[2] For the amination of dihalopyridines, ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) have proven effective.

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed for base-sensitive substrates, though this may necessitate higher reaction temperatures or more active catalyst systems.[4]

Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene and 1,4-dioxane are frequently used solvents for Buchwald-Hartwig aminations.[2]

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and deoxygenated prior to use.

  • Reagents should be of high purity.

General Workflow for Buchwald-Hartwig Amination

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge Schlenk flask with This compound, catalyst, ligand, and base B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent and amine B->C D Heat reaction mixture with stirring C->D E Monitor reaction progress (TLC, GC/MS, LC/MS) D->E F Cool to room temperature E->F G Quench reaction and perform aqueous work-up F->G H Extract with organic solvent G->H I Dry organic layer and concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: General workflow for the Buchwald-Hartwig amination.

Protocol for Monoamination of this compound with a Primary Amine

This protocol describes a general procedure for the selective monoamination of this compound. The selectivity for mono- versus di-amination can often be controlled by the stoichiometry of the amine.

Table 1: Reaction Parameters for Monoamination

ParameterRecommended Condition
Substrate This compound
Amine Primary Amine (e.g., Aniline)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand BINAP (4 mol%)
Base NaOtBu (1.2 equiv)
Solvent Toluene (0.1 M)
Temperature 100 °C
Reaction Time 12-24 h

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.2 equiv).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, deoxygenated toluene via syringe, followed by the primary amine (1.1 equiv).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-aminated product.

Protocol for Diamination of this compound with a Secondary Amine

This protocol outlines a general method for the double amination of this compound. Using a larger excess of the amine and base promotes the formation of the diamino product.

Table 2: Reaction Parameters for Diamination

ParameterRecommended Condition
Substrate This compound
Amine Secondary Amine (e.g., Morpholine)
Catalyst Pd(OAc)₂ (5 mol%)
Ligand BINAP (10 mol%)
Base NaOtBu (2.5 equiv)
Solvent 1,4-Dioxane (0.1 M)
Temperature 110 °C
Reaction Time 24-48 h

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), BINAP (0.10 equiv), and NaOtBu (2.5 equiv).

  • Add a magnetic stir bar and seal the tube with a screw cap containing a PTFE septum.

  • Remove the Schlenk tube from the glovebox and add anhydrous, deoxygenated 1,4-dioxane via syringe, followed by the secondary amine (2.2 equiv).

  • Place the tube in a preheated heating block at 110 °C and stir.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • After cooling to ambient temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography to afford the 3,5-diaminopyridine derivative.

Catalytic Cycle

The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.

G cluster_nodes Pd(0)L<sub>nsub> Pd(0)L<sub>nsub> Ar-Pd(II)(X)L<sub>nsub> Ar-Pd(II)(X)L<sub>nsub> Pd(0)L<sub>nsub>->Ar-Pd(II)(X)L<sub>nsub> Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L<sub>nsub> Ar-Pd(II)(NHR'R'')L<sub>nsub> Ar-Pd(II)(X)L<sub>nsub>->Ar-Pd(II)(NHR'R'')L<sub>nsub> Ligand Exchange (HNR'R'') [Ar-Pd(II)(NR'R'')]<sup>-sup>L<sub>nsub> [Ar-Pd(II)(NR'R'')]<sup>-sup>L<sub>nsub> Ar-Pd(II)(NHR'R'')L<sub>nsub>->[Ar-Pd(II)(NR'R'')]<sup>-sup>L<sub>nsub> Deprotonation (Base) [Ar-Pd(II)(NR'R'')]<sup>-sup>L<sub>nsub>->Pd(0)L<sub>nsub> Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The catalytic cycle initiates with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido intermediate. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2]

Troubleshooting and Optimization

  • Low Conversion: If the reaction shows low or no conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system, or ensuring all reagents and solvents are strictly anhydrous and deoxygenated.[5]

  • Side Reactions: The primary side reaction is often hydrodehalogenation, where the iodide is replaced by a hydrogen atom. This can sometimes be suppressed by using a slight excess of the amine and ensuring anhydrous conditions.

  • Selectivity: Achieving selective mono-amination can be challenging. Careful control of the stoichiometry of the amine (typically 1.0-1.2 equivalents) is crucial. Running the reaction at a lower temperature may also favor mono-substitution. For diamination, a larger excess of the amine (≥ 2.2 equivalents) and base is generally required.

Conclusion

The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of 3,5-diaminopyridine derivatives from this compound. The success of this transformation is highly dependent on the judicious choice of reaction parameters. The protocols provided herein serve as a valuable starting point for the development of robust and scalable synthetic routes to a wide range of functionalized aminopyridines for applications in drug discovery and materials science. Further optimization of the reaction conditions may be necessary for specific substrate combinations to achieve optimal yields and selectivity.

References

Catalyst Selection for Cross-Coupling Reactions of 3,5-Diiodopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalyst selection in various palladium-catalyzed cross-coupling reactions utilizing 3,5-diiodopyridine as a key building block. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in the synthesis of pharmaceuticals and other complex organic molecules. However, the presence of two reactive sites necessitates careful catalyst and condition selection to achieve the desired mono- or di-functionalization with high selectivity and yield.

This guide covers four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. For each, we provide a summary of catalyst systems, detailed experimental protocols based on literature precedents, and a discussion on achieving selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organohalide with a boronic acid or ester. For this compound, this reaction allows for the introduction of one or two aryl or vinyl substituents.

Catalyst and Reaction Condition Selection

Successful Suzuki-Miyaura coupling of this compound relies on the appropriate choice of palladium precursor, ligand, base, and solvent. The reactivity of the C-I bond generally allows for milder reaction conditions compared to brominated or chlorinated analogs.

Table 1: Summary of Catalyst Systems for Suzuki-Miyaura Coupling of Dihalopyridines

Palladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/Water90Not specifiedGeneral conditions for dihalopyridines.[1]
Pd(OAc)₂None (ligand-free)Na₂CO₃Water/DMF60HighEffective for dichloropyridines, suggesting potential for diiodopyridines under mild conditions.[2]
PdCl₂(dppf)dppfK₂CO₃Toluene/Water80GoodCommonly used for aryl halides, including iodopyridines.[3]
Experimental Protocol: Mono-arylation of 3,5-Dibromopyridine (Analogous Protocol)

Materials:

  • 3,5-Dibromopyridine (1 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (3 equiv)

  • Toluene

  • Ethanol

  • Water

Procedure: [1]

  • To a stirred solution of 3,5-dibromopyridine in a mixture of toluene, ethanol, and water, add the arylboronic acid, sodium carbonate, and Pd(PPh₃)₄ under a nitrogen atmosphere.

  • Heat the reaction mixture to 90°C and stir overnight.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired mono-arylated pyridine.

Note on Selectivity: Achieving selective mono-arylation of this compound can be challenging due to the high reactivity of both C-I bonds. Key strategies to favor mono-substitution include:

  • Using a stoichiometric amount or a slight excess of the boronic acid (1.0-1.3 equivalents).

  • Careful monitoring of the reaction progress and stopping it upon consumption of the starting material.

  • Lowering the reaction temperature to exploit potential differences in the activation energy for the first and second coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylethynylpyridines.

Catalyst and Reaction Condition Selection

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.

Table 2: Summary of Catalyst Systems for Sonogashira Coupling of Dihalopyridines

Palladium PrecursorLigandCo-catalystBaseSolventTemperature (°C)Yield (%)Notes
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100up to 96%Optimized for 2-amino-3-bromopyridines, applicable to other bromopyridines.[4]
PdCl₂(PPh₃)₂PPh₃CuIEt₃NDMF60-80Not specifiedGeneral protocol for 2,6-dibromopyridine.[5]
Pd₂(dba)₃XantphosNoneCs₂CO₃Dioxane100GoodExample of copper-free conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling

The following general procedure can be adapted for the Sonogashira coupling of this compound.

Materials:

  • This compound (1 equiv)

  • Terminal alkyne (1.1-1.5 equiv for mono-alkynylation, >2.2 equiv for di-alkynylation)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.05-0.1 equiv)

  • Triethylamine (Et₃N) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

Procedure: [5]

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent and triethylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.

Catalyst and Reaction Condition Selection

This reaction typically requires a palladium catalyst with a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base. The choice of ligand is critical and depends on the nature of both the aryl halide and the amine.

Table 3: Summary of Catalyst Systems for Buchwald-Hartwig Amination

Palladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂XantphosNaOtBuTolueneReflux27-82%Effective for N-arylation of aminopyrimidines.[6]
Pd₂(dba)₃(±)-BINAPNaOtBum-xyleneNot specifiedHigh selectivityOptimized for mono-arylation of piperazine.[7]
PdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux35%Used for coupling with 1-bromo-2,4-dimethylbenzene.[6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The following protocol for the N-arylation of an aminopyrimidine can be adapted for the amination of this compound.

Materials:

  • This compound (1 equiv)

  • Amine (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure: [6]

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with sodium tert-butoxide.

  • Add the palladium precursor and the ligand, followed by this compound and the amine.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it over ice water.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Catalyst and Reaction Condition Selection

The classic Heck reaction uses a palladium catalyst, a base, and often a phosphine ligand. Ligand-free conditions have also been developed, particularly for reactive substrates like aryl iodides.

Table 4: Summary of Catalyst Systems for Heck Reaction

Palladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF100Not specifiedCommon conditions for aryl iodides.[8]
PdCl₂NoneKOAcMethanol120Not specifiedOriginal Mizoroki conditions.[8]
Pd EnCat® 40NoneAcONaEthanol140 (Microwave)up to 50%Green protocol with a supported catalyst.[9]
Experimental Protocol: General Procedure for Heck Reaction

The following procedure outlines a general method for the Heck reaction of an aryl iodide.

Materials:

  • This compound (1 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous DMF to the flask and stir the mixture at room temperature for 10 minutes.

  • Add the alkene and triethylamine to the reaction mixture.

  • Heat the reaction mixture to 100°C and maintain this temperature with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic_Cycle_Cross_Coupling cluster_0 General Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_workflow Cross-Coupling Experimental Workflow start Start setup Reaction Setup: - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent - Inert Atmosphere start->setup reaction Reaction: - Heating - Stirring - Monitoring (TLC/LC-MS) setup->reaction workup Work-up: - Quenching - Extraction - Washing & Drying reaction->workup purification Purification: - Column Chromatography workup->purification analysis Product Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of 3,5-Disubstituted Pyridines Using 3,5-Diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-disubstituted pyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The unique electronic properties and the ability of the pyridine nitrogen to act as a hydrogen bond acceptor make this core attractive for designing molecules with specific target interactions. 3,5-Diiodopyridine serves as a versatile and readily available starting material for the synthesis of these valuable compounds through various palladium-catalyzed cross-coupling reactions. The two iodine substituents offer sites for sequential or double functionalization, allowing for the creation of a diverse library of both symmetrical and unsymmetrical 3,5-disubstituted pyridines.

This document provides detailed protocols for the synthesis of 3,5-disubstituted pyridines from this compound via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. While protocols for Negishi and Stille couplings are less commonly reported for this specific substrate, general methodologies are also presented as a starting point for reaction development.

General Reaction Scheme

The overall synthetic strategy involves the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners to introduce new carbon-carbon and carbon-nitrogen bonds at the 3 and 5 positions of the pyridine ring.

G start This compound coupling Pd-catalyzed Cross-Coupling start->coupling product 3,5-Disubstituted Pyridine coupling->product partner Coupling Partner (Boronic acids, Alkynes, Amines, etc.) partner->coupling

Caption: General scheme for the synthesis of 3,5-disubstituted pyridines.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific substrate and desired product. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl compounds.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Combine this compound, boronic acid/ester, and base in a Schlenk flask. b Add Pd catalyst and ligand. a->b c Add degassed solvent. b->c d Degas the mixture. c->d e Heat the reaction to the specified temperature. d->e f Monitor progress by TLC/LC-MS. e->f g Cool to room temperature and quench the reaction. f->g h Extract with an organic solvent. g->h i Purify by column chromatography. h->i

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid or its pinacol ester (1.1-1.5 equiv. for mono-coupling; 2.2-3.0 equiv. for double-coupling), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-4.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, SPhos, or XPhos, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Dihalopyridines:

EntryDihalopyridineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃H₂O/DMF601289[1]
23,5-DichloropyridazinePhenylboronic acidPd(OAc)₂ (5) / dppf (10)Cs₂CO₃Dioxane/H₂O1001685
33,5-DichloropyridazinePhenylboronic acidPd(OAc)₂ (5) / Q-Phos (10)KFToluene/H₂O1001678

Note: Data for dihalopyridines are presented as representative examples due to limited direct data for this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes.

Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., THF, DMF, or triethylamine).

  • Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-5.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv. for mono-coupling; 2.2-3.0 equiv. for double-coupling) dropwise.

  • Stir the reaction at room temperature to 80 °C for 1-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Coupling of Halopyridines:

EntryHalopyridineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100396[2]
22-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100385[2]
36-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1693[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.

Protocol:

  • To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.2-2.5 equiv.).

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add the amine (1.1-1.5 equiv. for mono-amination) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Halopyridines:

EntryHalopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Iodopyridinep-ToluidineNiCl₂(dme) (10)-K₃PO₄---86[4]
22-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ (5)BINAP (10)NaOtBuToluene80460[5]
33-ChloropyridineMorpholineIPr*-Pd complex (0.5)-NaOtBuDioxane100180[4]
Negishi and Stille Couplings

While less commonly reported for this compound, Negishi (organozinc reagents) and Stille (organotin reagents) couplings are powerful C-C bond-forming reactions that can be applied to this substrate. General protocols should be adapted from literature procedures for similar aryl iodides.[6][7]

General Considerations for Negishi Coupling:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.

  • Solvent: Anhydrous THF or DMF are typical solvents.

  • Organozinc Reagent: Prepared in situ from the corresponding organolithium or Grignard reagent and a zinc salt (e.g., ZnCl₂), or directly from an organic halide and activated zinc.

General Considerations for Stille Coupling:

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ are common choices.

  • Ligand: PPh₃ or other phosphine ligands may be required.

  • Solvent: Anhydrous and degassed toluene, DMF, or THF are often used.

  • Additive: A co-catalyst like CuI can sometimes accelerate the reaction.[8]

  • Toxicity: Organotin reagents are toxic and should be handled with appropriate safety precautions.

Sequential Cross-Coupling for Unsymmetrical 3,5-Disubstituted Pyridines

The differential reactivity of the two iodine atoms in this compound, or the ability to perform a mono-coupling followed by a second, different coupling reaction, allows for the synthesis of unsymmetrical derivatives. This is often achieved by carefully controlling the stoichiometry of the first coupling partner or by employing a milder coupling reaction first, followed by a more forcing one.

Logical Workflow for Sequential Coupling:

G start This compound coupling1 First Cross-Coupling (e.g., Suzuki) start->coupling1 intermediate 3-Iodo-5-substituted Pyridine coupling1->intermediate partner1 Coupling Partner 1 partner1->coupling1 coupling2 Second Cross-Coupling (e.g., Sonogashira) intermediate->coupling2 product Unsymmetrical 3,5-Disubstituted Pyridine coupling2->product partner2 Coupling Partner 2 partner2->coupling2

Caption: Sequential cross-coupling for unsymmetrical pyridine synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of 3,5-disubstituted pyridines. The palladium-catalyzed cross-coupling reactions outlined in these application notes provide robust and adaptable methods for accessing these important molecular scaffolds. Careful selection of the catalyst, ligand, base, and reaction conditions allows for the efficient and often selective synthesis of both symmetrical and unsymmetrical derivatives, which are of significant interest to the pharmaceutical and materials science industries. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific substrates and desired products.

References

Application Notes & Protocols: Leveraging 3,5-Diiodopyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3,5-Diiodopyridine is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its symmetrically substituted di-iodo structure offers two highly reactive sites for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I bond compared to other halides allows for selective and sequential functionalization, enabling the construction of complex, unsymmetrically substituted pyridine scaffolds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound, featuring detailed protocols for key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Introduction: The Strategic Value of this compound

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] this compound (CAS: 53710-18-2, MW: 330.89 g/mol ) serves as a particularly valuable starting material for derivatizing this core.[3][4] The carbon-iodine bonds are the most reactive among halogens in oxidative addition to Palladium(0), the key initiating step in most cross-coupling reactions.[5][6] This high reactivity allows for couplings to proceed under mild conditions and enables selective reactions in the presence of less reactive halides (e.g., C-Br or C-Cl), providing a powerful tool for building molecular complexity. This guide explores the practical application of this compound in the synthesis of advanced pharmaceutical intermediates.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl and vinyl-aryl structures, which are common features in many drug candidates.[2][6] When applied to this compound, it allows for the introduction of diverse aryl and heteroaryl substituents.

Causality and Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound. This is the rate-determining step and is highly favorable for aryl iodides.

  • Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center.[6] The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to degrade sensitive functional groups.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂(I) Pd0->ArPdI Ar-I OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂(R) ArPdI->ArPdR R-B(OR)₂ Base Transmetal Transmetalation ArPdR->Pd0 Product Ar-R ArPdR->Product RedElim Reductive Elimination Product->Pd0 caption Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle. Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂(I) Pd0->ArPdI Ar-I ArPdI->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdI->Product CuI Cu(I) CuAcetylide Cu-C≡C-R CuAcetylide->ArPdI Transmetalation CuAcetylide->CuI Alkyne H-C≡C-R Alkyne->CuAcetylide CuI, Base Base Base caption Fig 2: Interlinked Sonogashira Catalytic Cycles. Buchwald_Logic cluster_inputs Reaction Inputs ArylHalide This compound Outcome Successful C-N Coupling (3-Amino-5-iodopyridine) ArylHalide->Outcome Amine R₂NH Amine->Outcome Catalyst Pd Source + Bulky Ligand Catalyst->Outcome Facilitates Catalytic Cycle Base Strong, Non- Nucleophilic Base Base->Outcome Generates Active Amide caption Fig 3: Key Components for Buchwald-Hartwig Amination. Synthetic_Pathway Start This compound Step1 Suzuki Coupling + Arylboronic Acid Start->Step1 Intermediate 3-Aryl-5-iodopyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination + Amine Intermediate->Step2 FinalProduct Target Intermediate: 3-Amino-5-arylpyridine Step2->FinalProduct caption Fig 4: Sequential cross-coupling strategy.

References

Application Notes and Protocols: Preparation of Functional Materials from 3,5-Diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodopyridine is a versatile halogenated heterocyclic compound that serves as a valuable building block in the synthesis of a wide array of functional materials.[1] Its two iodine substituents provide reactive sites for various chemical transformations, making it a key intermediate in medicinal chemistry, materials science, and organic synthesis.[2] The pyridine nitrogen introduces unique electronic properties and coordination capabilities. This document provides detailed protocols and application notes for the preparation of functional materials derived from this compound, with a focus on methodologies relevant to drug development and materials science.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and a related precursor, 3,5-dibromopyridine, is presented below. This data is essential for safe handling and for planning synthetic procedures.

PropertyThis compound3,5-Dibromopyridine
CAS Number 53710-18-2[2][3]625-92-3[4]
Molecular Formula C₅H₃I₂N[2][3]C₅H₃Br₂N[4]
Molecular Weight 330.89 g/mol [2][3]236.89 g/mol [4]
Appearance -Light yellow to white solid[4]
Melting Point 172 °C[2]110-115 °C[4]
Boiling Point 317 °C at 760 mmHg[2]222 °C[4]
Density -2.059 g/cm³[4]

Applications in Functional Material Synthesis

This compound is a precursor for a variety of functional materials, including:

  • Bioactive Molecules and Pharmaceutical Intermediates: The diiodopyridine scaffold can be functionalized to create complex molecules with potential therapeutic applications, including those targeting the central nervous system.[4] Halogenated pyridines are crucial in the synthesis of active pharmaceutical ingredients (APIs).[4]

  • Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the potential for the iodine atoms to be replaced by linker groups make this compound and its derivatives suitable for the synthesis of MOFs. These materials have applications in gas storage and separation, such as iodine capture.[5][6]

  • Organic Light-Emitting Diodes (OLEDs): Derivatives of 3,5-dicyanopyridine, which can be synthesized from 3,5-dihalopyridines, are used as electron-transporting materials in OLEDs.[7][8]

  • Catalysis: Metal complexes involving pyridine-based ligands derived from this compound can be used as catalysts in various organic reactions.[9]

Experimental Protocols

The following protocols describe key synthetic transformations of this compound and related compounds to generate functional materials.

Protocol 1: Suzuki Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used to introduce aryl or vinyl substituents at the 3- and 5-positions of the pyridine ring. The following is adapted from a procedure for 3,5-dibromopyridine.[10]

Materials:

  • This compound

  • Arylboronic acid (2.4 equivalents)

  • Cesium carbonate (Cs₂CO₃) (4.24 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equivalents)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • 2M Sodium hydroxide (NaOH) solution

  • 38% Hydrochloric acid (HCl)

Procedure:

  • To a reaction vessel, add this compound (1 mmol), the desired arylboronic acid (2.4 mmol), Cs₂CO₃ (4.24 mmol), and Pd(PPh₃)₄ (0.02 mmol).

  • Add ethanol (15 mL) to the mixture.

  • Heat the mixture to 80°C and stir under a nitrogen atmosphere for 5 days.

  • After cooling to room temperature, extract the mixture with chloroform (3 x 25 mL).

  • Separate the combined organic layers and evaporate the solvent in vacuo.

  • Reflux the resulting product in 2M NaOH solution overnight.

  • Filter the resulting solution.

  • Acidify the filtrate to a pH of 2 with 38% HCl to precipitate the product.

  • Collect the product by filtration.

Expected Outcome:

This procedure yields a 3,5-diarylpyridine derivative. The yield for a similar reaction starting from 3,5-dibromopyridine was reported to be 56%.[10]

Protocol 2: Sonogashira Cross-Coupling for C-C Triple Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyridines. These compounds are valuable intermediates in organic synthesis and can be used in the preparation of more complex molecules. The following protocol is adapted from a procedure for a related bromofluorocyanopyridine.[11]

Materials:

  • This compound

  • Terminal alkyne (1 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.15 equivalents)

  • Copper(I) iodide (CuI) (0.3 equivalents)

  • Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

Procedure:

  • In a reaction flask, dissolve this compound (1.1 equivalents) in a mixture of THF and Et₃N (2:1 ratio).

  • Degas the solution for 5 minutes at room temperature.

  • Add Pd(PPh₃)₄ (0.15 equivalents) and CuI (0.3 equivalents) to the solution.

  • Degas the reaction mixture again for 5 minutes at room temperature.

  • Add the terminal alkyne (1 equivalent) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Expected Outcome:

This procedure will yield the corresponding 3,5-dialkynylpyridine. Yields for similar reactions are typically high, often exceeding 85%.[11]

Protocol 3: Synthesis of a Metal-Organic Framework (MOF)

This protocol describes the synthesis of a zinc-based MOF using a pyridine-containing ligand, which can be derived from this compound. This is a general hydrothermal synthesis method.[6]

Materials:

  • A 3,5-disubstituted pyridine ligand (e.g., pyridine-3,5-dicarboxylic acid)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a Teflon-lined stainless steel autoclave, dissolve the pyridine-based ligand and Zn(NO₃)₂·6H₂O in DMF.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 105°C or 75°C, as temperature can influence the resulting structure) for a set period (e.g., 3 days).[5]

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash them with fresh DMF, and air-dry.

Expected Outcome:

This procedure yields crystalline MOF material. The properties and structure of the MOF will depend on the specific ligand and reaction conditions used.

Visualized Workflows and Pathways

experimental_workflow General Synthetic Routes from this compound cluster_cross_coupling Cross-Coupling Reactions cluster_products Functional Materials start This compound suzuki Suzuki Coupling (Arylboronic Acid, Pd Catalyst) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts) start->sonogashira bioactive Bioactive Molecules & Pharmaceutical Intermediates suzuki->bioactive mof_ligand MOF Ligands & Coordination Polymers suzuki->mof_ligand optoelectronic Optoelectronic Materials (e.g., for OLEDs) sonogashira->optoelectronic mof_synthesis_workflow Workflow for Metal-Organic Framework (MOF) Synthesis ligand Pyridine-based Ligand (from this compound derivative) mix Mix Components in Teflon-lined Autoclave ligand->mix metal_salt Metal Salt (e.g., Zn(NO3)2·6H2O) metal_salt->mix solvent Solvent (e.g., DMF) solvent->mix hydrothermal Hydrothermal Synthesis (Heating in Oven) mix->hydrothermal cool Slow Cooling to Room Temperature hydrothermal->cool filter_wash Filter, Wash with Solvent, and Air Dry cool->filter_wash mof_product Crystalline MOF Product filter_wash->mof_product

References

Application Notes and Protocols for the Suzuki Reaction of 3,5-Diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for performing the Suzuki-Miyaura cross-coupling reaction with 3,5-diiodopyridine. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a wide array of 3,5-disubstituted pyridine derivatives. Such compounds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and functional materials.

The protocols outlined below cover the general procedure for the synthesis of both symmetrical and unsymmetrical 3,5-diarylpyridines, including catalyst selection, reaction setup, execution, and product purification.

Core Concepts of the Suzuki Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The general catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki-Miyaura couplings of dihalogenated pyridines and can be adapted for specific research needs.

Protocol 1: Synthesis of Symmetrical 3,5-Diarylpyridines

This protocol describes the double Suzuki-Miyaura coupling of this compound with two equivalents of an arylboronic acid to yield a symmetrical 3,5-diarylpyridine.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Microwave reactor or conventional heating setup with reflux condenser

  • Standard laboratory glassware

Procedure:

  • To a microwave reaction vessel or a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 mmol), and potassium carbonate (3.0 mmol).

  • Seal the vessel or flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and degassed water in a 3:1 to 4:1 ratio (e.g., 6 mL of 1,4-dioxane and 1.5 mL of water). The total solvent volume should be sufficient to ensure proper mixing.

  • If using a microwave reactor, heat the reaction mixture to 130 °C for 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If using conventional heating, heat the mixture to reflux (approximately 100-110 °C) for 2-12 hours, monitoring the reaction progress periodically.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-diarylpyridine.

Protocol 2: Stepwise Synthesis of Unsymmetrical 3,5-Diarylpyridines

This protocol outlines a two-step procedure for the synthesis of unsymmetrical 3,5-diarylpyridines by sequential Suzuki-Miyaura couplings. The higher reactivity of the C-I bond compared to a C-Br bond is exploited to achieve selectivity.

Step 1: Monosubstitution of a 3-Bromo-5-iodopyridine Intermediate

Due to the similar reactivity of the two iodo groups in this compound, achieving selective mono-arylation can be challenging. A more controlled approach involves starting with a mixed dihalopyridine, such as 3-bromo-5-iodopyridine. The Suzuki coupling will preferentially occur at the more reactive C-I bond.

Materials:

  • 3-Bromo-5-iodopyridine

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (10 mol%)

  • K₂CO₃ (1.2 equivalents)

  • 1,4-Dioxane/Water (3:1)

Procedure:

  • Follow the general procedure outlined in Protocol 1, using 3-bromo-5-iodopyridine (1.0 mmol) and the first arylboronic acid (1.1 mmol).

  • Use microwave irradiation at 130 °C for approximately 25 minutes or conventional heating at reflux until TLC or LC-MS indicates complete consumption of the starting material.[1]

  • After workup and purification, the resulting 3-bromo-5-arylpyridine can be used in the next step.

Step 2: Second Suzuki Coupling to Yield the Unsymmetrical Diarylpyridine

Materials:

  • 3-Bromo-5-arylpyridine (from Step 1)

  • Second, different arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (10 mol%)

  • K₂CO₃ (1.2 equivalents)

  • 1,4-Dioxane/Water (3:1)

Procedure:

  • Using the 3-bromo-5-arylpyridine (1.0 mmol) from the previous step and the second arylboronic acid (1.1 mmol), repeat the Suzuki coupling procedure as described in Protocol 1.[1]

  • The less reactive C-Br bond will now undergo the cross-coupling reaction.

  • After completion, perform the standard workup and purification to isolate the unsymmetrical 3,5-diarylpyridine.

Quantitative Data

The following tables summarize representative yields for the Suzuki-Miyaura coupling of 3,5-dihalopyridine derivatives with various arylboronic acids. While specific data for this compound is limited in readily available literature, the data for 3-bromo-5-arylpyridines provides a strong indication of expected outcomes.

Table 1: Synthesis of Symmetrical 3,5-Diarylpyridines (Hypothetical Data Based on Analogs)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O130 (MW)30 min~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O130 (MW)30 min~90-98
34-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O130 (MW)45 min~75-85
43,4,5-Trimethoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O130 (MW)25 min~95

Note: Yields are estimated based on typical Suzuki couplings of dihalopyridines and the higher reactivity of iodo-substituents.

Table 2: Synthesis of Unsymmetrical 3,5-Diarylpyridines from a 3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine Intermediate [1]

EntrySecond Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-Fluorophenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O130 (MW)2592
24-Chlorophenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O130 (MW)2593
34-Bromophenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O130 (MW)2589
42-Methoxyphenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O130 (MW)2575
53-Methoxyphenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O130 (MW)2543
64-Methoxyphenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O130 (MW)2595

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a symmetrical 3,5-diarylpyridine via a double Suzuki-Miyaura coupling.

Suzuki_Workflow Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid (2.2 eq) - Pd(PPh3)4 (cat.) - K2CO3 (base) Start->Reagents Inert Establish Inert Atmosphere (N2 or Ar) Reagents->Inert Solvent Add Degassed Solvents: 1,4-Dioxane/H2O Inert->Solvent Reaction Heat Reaction (Microwave or Conventional) Solvent->Reaction Reaction initiation Workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O/Brine Reaction->Workup After completion Purify Purification: Column Chromatography Workup->Purify Product Isolated 3,5-Diarylpyridine Purify->Product

Caption: General workflow for the synthesis of symmetrical 3,5-diarylpyridines.

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)-I Ln Pd0->PdII Ar-I Transmetal Transmetalation PdII_Ar Ar-Pd(II)-Ar' Ln PdII->PdII_Ar Ar'-B(OH)2 / Base PdII_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination ArI Ar-I ArBOH Ar'-B(OH)2 + Base ArAr Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of 3,5-Disubstituted Pyridine Derivatives as Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel anti-tuberculosis agents with alternative mechanisms of action. One promising class of compounds is the 3,5-disubstituted pyridines, which have demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of these agents, with a focus on derivatives synthesized from 3,5-dihalopyridine precursors, such as 3,5-diiodopyridine. The primary biological target for many of these compounds is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[1][2] Inhibition of DprE1 disrupts the formation of arabinogalactan, a key component of the cell wall, leading to bacterial death.[1]

Data Presentation

The following tables summarize the anti-tubercular activity and cytotoxicity of selected 3,5-disubstituted pyridine derivatives.

Table 1: In Vitro Anti-Tuberculosis Activity of 3,5-Disubstituted Pyridine Derivatives

Compound IDR1 SubstituentR2 SubstituentMIC (μg/mL) vs. Mtb H37RvMIC (μg/mL) vs. MDR MtbReference
24 4-(trifluoromethoxy)benzylamino4-fluorophenoxy1.566.25[1][2]
26 4-fluorophenoxy4-fluorophenyl1.56Not Reported[1][2]
13y 4-fluorophenoxyPhenyl>50Not Reported[1]
13z 4-fluorophenoxyPyridin-3-yl12.5Not Reported[1]
20a 4-fluorophenoxyPhenylamino>50Not Reported[1]
20b 4-fluorophenoxy(4-fluorophenyl)amino>50Not Reported[1]

Table 2: Cytotoxicity and Selectivity Index of Potent Anti-Tuberculosis Compounds

Compound IDCytotoxicity (CC50 in μM) vs. CHO-K1 cellsCytotoxicity (CC50 in μM) vs. VERO cellsSelectivity Index (SI) vs. CHO-K1Selectivity Index (SI) vs. VEROReference
24 >85.25>122.0854.6478.26[1][2]
26 >169.25>98.59108.563.2[1][2]

Experimental Protocols

The synthesis of the target 3,5-disubstituted pyridine derivatives can be achieved through a series of cross-coupling reactions, primarily Suzuki-Miyaura and Buchwald-Hartwig reactions, starting from 3,5-dibromopyridine. This compound can also be used as a starting material and may offer higher reactivity in some cross-coupling reactions.

Protocol 1: Synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridine (Intermediate for Compound 24 and 26)

This protocol describes a nucleophilic aromatic substitution reaction to introduce the phenoxy moiety.

Materials:

  • 3,5-Dibromopyridine

  • 4-Fluorophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,5-dibromopyridine (1.0 eq) in DMF, add 4-fluorophenol (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain 5-bromo-3-(4-fluorophenoxy)pyridine.

Protocol 2: Synthesis of Compound 24 via Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-3-(4-fluorophenoxy)pyridine (from Protocol 1)

  • (4-(Trifluoromethoxy)phenyl)methanamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask, add 5-bromo-3-(4-fluorophenoxy)pyridine (1.0 eq), (4-(trifluoromethoxy)phenyl)methanamine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford compound 24 .

Protocol 3: Synthesis of Compound 26 via Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-3-(4-fluorophenoxy)pyridine (from Protocol 1)

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 5-bromo-3-(4-fluorophenoxy)pyridine (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Add a 3:1 mixture of toluene/ethanol and water.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield compound 26 .

Visualizations

Synthesis Workflow

Synthesis_Workflow Start This compound or 3,5-Dibromopyridine Intermediate1 5-Bromo-3-(4-fluorophenoxy)pyridine Start->Intermediate1 Nucleophilic Aromatic Substitution (Protocol 1) Compound24 Compound 24 Intermediate1->Compound24 Buchwald-Hartwig Amination (Protocol 2) Compound26 Compound 26 Intermediate1->Compound26 Suzuki-Miyaura Coupling (Protocol 3)

Caption: General synthetic workflow for potent anti-tuberculosis agents.

DprE1 Inhibition Pathway

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall Inhibitor 3,5-Disubstituted Pyridine (e.g., Compound 24) Inhibitor->DprE1 Inhibition DprE1->DPA Epimerization

Caption: Mechanism of action via DprE1 enzyme inhibition.

References

Application Notes and Protocols for the Selective Functionalization of 3,5-Diiodopyridine at the C2 and C4 Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodopyridine is a versatile building block in organic synthesis, particularly for the preparation of polysubstituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. The two iodine substituents offer strategic points for functionalization, primarily through metal-halogen exchange followed by quenching with an electrophile, or via transition metal-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring, with the nitrogen atom exerting a strong directing effect, often favor functionalization at the C2 and C6 positions. Consequently, achieving selective functionalization at the C4 position, and subsequently at the C2 position, presents a significant synthetic challenge.

These application notes provide detailed protocols for the stepwise and selective functionalization of this compound at the C4 and C2 positions. The methodologies described herein leverage modern synthetic techniques, including regioselective metal-halogen exchange and palladium-catalyzed cross-coupling reactions, to enable the controlled synthesis of 2,4-disubstituted-3,5-diiodopyridine derivatives.

Key Synthetic Strategies

The functionalization of this compound at the C2 and C4 positions can be achieved through two main strategies:

  • Metal-Halogen Exchange followed by Electrophilic Quench: This approach involves the selective reaction of one of the carbon-iodine bonds with an organometallic reagent (e.g., an organolithium or a Grignard reagent) to form a pyridyl anion. This intermediate can then be trapped with a variety of electrophiles to introduce a new substituent. The regioselectivity of the metal-halogen exchange is a critical factor.[1][2]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Negishi couplings are powerful methods for forming new carbon-carbon bonds. The inherent reactivity difference between the C2 and C4 positions can be exploited, or modulated through the choice of catalyst, ligand, and reaction conditions, to achieve selective functionalization at one site over the other.[3][4]

This document will focus on a stepwise approach that first targets the C4 position, often considered the less reactive site, followed by functionalization at the C2 position.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the selective functionalization of this compound.

G cluster_0 C4-Selective Functionalization cluster_1 C2-Selective Functionalization This compound This compound C4-Functionalized Intermediate C4-Functionalized Intermediate This compound->C4-Functionalized Intermediate 1. Metal-Halogen Exchange (e.g., i-PrMgCl·LiCl) 2. Electrophile C2,4-Disubstituted Product C2,4-Disubstituted Product C4-Functionalized Intermediate->C2,4-Disubstituted Product 1. Metal-Halogen Exchange (e.g., n-BuLi) 2. Electrophile

Figure 1: Stepwise functionalization via metal-halogen exchange.

G cluster_0 C4-Selective Suzuki-Miyaura Coupling cluster_1 C2-Selective Suzuki-Miyaura Coupling This compound This compound C4-Aryl-3,5-diiodopyridine C4-Aryl-3,5-diiodopyridine This compound->C4-Aryl-3,5-diiodopyridine Arylboronic Acid Pd Catalyst, Base C2,4-Diaryl-3,5-diiodopyridine C2,4-Diaryl-3,5-diiodopyridine C4-Aryl-3,5-diiodopyridine->C2,4-Diaryl-3,5-diiodopyridine Arylboronic Acid Pd Catalyst, Base

Figure 2: Stepwise functionalization via Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Stepwise Functionalization via Metal-Halogen Exchange

This protocol outlines a two-step process for the introduction of two different substituents at the C4 and C2 positions of this compound. The key to this strategy is the use of different organometallic reagents to achieve regioselective metal-halogen exchange.

Step 1: C4-Selective Functionalization using a Grignard Reagent

Organomagnesium reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), can be used for a more selective bromine/iodine-magnesium exchange, which can be milder and more tolerant of functional groups compared to organolithium reagents.[5]

Materials:

  • This compound

  • Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, N,N-dimethylformamide, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -15 °C.

  • Slowly add i-PrMgCl·LiCl (1.1 equiv) dropwise, maintaining the temperature at -15 °C.

  • Stir the reaction mixture at -15 °C for 1.5 hours.

  • Add the chosen electrophile (1.2 equiv) dropwise at -15 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: C2-Selective Functionalization using an Organolithium Reagent

Following the C4-functionalization, the remaining iodine at the C2 position can be exchanged using a more reactive organolithium reagent.

Materials:

  • C4-functionalized-3,5-diiodopyridine intermediate from Step 1

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (different from Step 1)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the C4-functionalized intermediate (1.0 equiv).

  • Dissolve the intermediate in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add the second electrophile (1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Follow the quenching, extraction, and purification procedure as described in Step 1.

Quantitative Data (Representative Examples):

StepStarting MaterialReagentElectrophileProductYield (%)Reference
13,5-DibromopyridineTMPMgCl·LiClDMF2-Formyl-3,5-dibromopyridine85[5]
23-BromopyridineLDA, then ZnCl₂4-Nitrophenyl iodide4-(4-Nitrophenyl)-3-bromopyridine78[5]

Note: The data presented are for analogous brominated pyridines and serve as a guide. Yields for iodinated pyridines are expected to be comparable or higher due to the greater reactivity of the C-I bond.

Protocol 2: Stepwise Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol describes the sequential introduction of two different aryl or heteroaryl groups at the C4 and C2 positions of this compound using the Suzuki-Miyaura reaction. The regioselectivity can be controlled by carefully selecting the reaction conditions. Generally, the C-I bond at the C2 position is more activated towards oxidative addition to the palladium catalyst. However, specific ligand and base combinations can favor reaction at the C4 position.[3][4]

Step 1: C4-Selective Suzuki-Miyaura Coupling

To achieve C4 selectivity, conditions that favor the reaction at the sterically less hindered and electronically less activated position are employed.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (5 mol%).

  • Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: C2-Selective Suzuki-Miyaura Coupling

The remaining iodine at the C2 position can be coupled using similar or slightly modified Suzuki-Miyaura conditions.

Materials:

  • C4-Aryl-3,5-diiodopyridine intermediate from Step 1

  • A different Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Follow a similar procedure as in Step 1, using the C4-functionalized intermediate as the starting material and the second arylboronic acid.

  • The choice of catalyst and base may be adjusted to optimize the yield for the second coupling.

  • Monitor the reaction progress and purify the final product as described previously.

Quantitative Data (Representative Examples for Dihalopyridines):

StepStarting MaterialCoupling PartnerCatalystBaseSolventProductYield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O2-Chloro-4-phenylpyrimidine72[6]
22-Chloro-4-arylpyrimidineArylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O2,4-DiarylpyrimidineVaries[6]
-3,5-DibromopyridazineArylboronic acidPd(PPh₃)₂Cl₂K₃PO₄DMF3-Aryl-5-bromopyridazineVaries[3]

Note: The provided data is for analogous dihalopyrimidines and dihalopyridazines and illustrates the principle of stepwise Suzuki-Miyaura coupling. Reaction conditions for this compound should be optimized based on these examples.

Conclusion

The selective functionalization of this compound at the C2 and C4 positions is a valuable synthetic strategy for accessing a wide range of polysubstituted pyridines. By carefully choosing the reaction type (metal-halogen exchange or cross-coupling) and optimizing the reaction conditions, researchers can achieve high regioselectivity and good yields. The protocols provided in these application notes serve as a detailed guide for developing robust synthetic routes towards novel pyridine-based molecules for applications in drug discovery and materials science. It is recommended to perform small-scale optimization experiments for each specific substrate and electrophile/coupling partner combination to achieve the best results.

References

Synthesis of 3,5-Diarylpyridines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of many therapeutic agents and functional materials. Among these, 3,5-diarylpyridines represent a particularly important class of compounds due to their presence in a wide array of biologically active molecules. This document provides detailed experimental procedures for the synthesis of 3,5-diarylpyridines via two prominent and versatile methods: the Kröhnke Pyridine Synthesis and the Suzuki-Miyaura Cross-Coupling reaction. Additionally, a one-pot synthesis from readily available chalcones is described.

Introduction

The arrangement of two aryl groups at the 3 and 5 positions of the pyridine ring provides a unique three-dimensional structure that is crucial for interaction with various biological targets. The synthetic methodologies outlined herein offer robust and adaptable routes to a diverse range of 3,5-diarylpyridine derivatives, facilitating structure-activity relationship (SAR) studies and the development of novel chemical entities.

I. Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a classic and reliable method for the preparation of substituted pyridines.[1] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[1][2] This multi-component reaction proceeds through a Michael addition followed by cyclization and aromatization to afford the desired pyridine.[1]

Experimental Protocol: Synthesis of 3,5-Diphenylpyridine

Step 1: Preparation of N-Phenacylpyridinium Bromide

  • Dissolve 2-bromoacetophenone (1.0 equiv.) in a minimal amount of acetone at room temperature.

  • To this solution, add pyridine (1.1 equiv.) dropwise with continuous stirring.

  • A precipitate will form upon the addition of pyridine. Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold acetone to remove any unreacted starting materials.

  • Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.

Step 2: Synthesis of 3,5-Diphenylpyridine

  • In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 equiv.), 1-phenylpropenone (chalcone, 1.0 equiv.), and an excess of ammonium acetate (approximately 10 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain this temperature for 4-6 hours.[2]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water while stirring, which will cause a precipitate to form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-diphenylpyridine.

Data Presentation
EntryR¹ in ChalconeR² in Pyridinium SaltProductReaction ConditionsYield (%)
1PhenylPhenyl3,5-DiphenylpyridineGlacial Acetic Acid, Reflux, 4-6h60-70

Note: Yields can vary based on the specific substrates and reaction conditions.

Workflow Diagram

Krohnke_Synthesis cluster_step1 Step 1: Pyridinium Salt Formation cluster_step2 Step 2: Pyridine Ring Formation Bromoacetophenone 2-Bromoacetophenone Reaction1 Stirring, RT, 1-2h Bromoacetophenone->Reaction1 Pyridine Pyridine Pyridine->Reaction1 Acetone Acetone (Solvent) Acetone->Reaction1 N_Phenacylpyridinium_Bromide N-Phenacylpyridinium Bromide Reaction2 Reflux, 120°C, 4-6h N_Phenacylpyridinium_Bromide->Reaction2 Reaction1->N_Phenacylpyridinium_Bromide Chalcone 1-Phenylpropenone (Chalcone) Chalcone->Reaction2 Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction2 Acetic_Acid Glacial Acetic Acid (Solvent) Acetic_Acid->Reaction2 Diphenylpyridine 3,5-Diphenylpyridine Reaction2->Diphenylpyridine

Caption: Workflow for the Kröhnke synthesis of 3,5-diphenylpyridine.

II. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely used for the synthesis of biaryl and heteroaryl compounds.[3] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with a halide or triflate.[3] For the synthesis of 3,5-diarylpyridines, 3,5-dihalopyridines serve as excellent starting materials.

Experimental Protocol: Synthesis of 3,5-Diarylpyridines from 3,5-Dibromopyridine
  • To a reaction vessel, add 3,5-dibromopyridine (1.0 equiv.), the desired arylboronic acid (2.2-3.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3-5 mol%), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[3]

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[3]

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3,5-diarylpyridine.

Data Presentation
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O901680-90
33-Tolylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1001875-85

Note: Yields are representative and can be influenced by the specific substrates, catalyst system, and reaction conditions.

Workflow Diagram

Suzuki_Coupling Dibromopyridine 3,5-Dibromopyridine Reaction Heat (80-110°C), 12-24h Dibromopyridine->Reaction Arylboronic_Acid Arylboronic Acid (2.2-3.0 equiv) Arylboronic_Acid->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Diarylpyridine 3,5-Diarylpyridine Reaction->Diarylpyridine

Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis of 3,5-diarylpyridines.

III. One-Pot Synthesis from Chalcones

An efficient one-pot synthesis of 3,5-diarylpyridines can be achieved starting from readily available chalcones. This method involves the reaction of a chalcone with an enamine or a β-ketoester in the presence of an ammonia source, followed by in-situ oxidation.

Experimental Protocol: One-Pot Synthesis from Chalcones
  • In a reaction flask, dissolve the chalcone (1.0 equiv.) and a β-ketoester such as ethyl acetoacetate (1.0 equiv.) in a suitable solvent like ethanol.

  • Add an excess of ammonium acetate (e.g., 5-10 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • The reaction initially forms a dihydropyridine intermediate, which is then oxidized in situ. To facilitate oxidation, an oxidizing agent such as air (by refluxing in an open flask) or a chemical oxidant can be used.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the 3,5-diarylpyridine.

Data Presentation
EntryChalconeβ-KetoesterAmmonia SourceOxidantYield (%)
11,3-DiphenylpropenoneEthyl AcetoacetateAmmonium AcetateAir50-60
21-(4-Methoxyphenyl)-3-phenylpropenoneMethyl AcetoacetateAmmonium AcetateAir55-65

Note: Yields can be improved by using a stronger oxidizing agent in a separate step.

Signaling Pathway Diagram

One_Pot_Synthesis Chalcone Chalcone Michael_Adduct Michael Adduct Intermediate Chalcone->Michael_Adduct Ketoester β-Ketoester Ketoester->Michael_Adduct Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Michael_Adduct Forms Enamine in situ Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Cyclization/ Dehydration Diarylpyridine 3,5-Diarylpyridine Dihydropyridine->Diarylpyridine Oxidation (Aromatization)

Caption: Reaction pathway for the one-pot synthesis of 3,5-diarylpyridines from chalcones.

Conclusion

The synthetic routes described in this document provide researchers with versatile and effective methods for the preparation of 3,5-diarylpyridines. The choice of method will depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. The detailed protocols and comparative data presented herein are intended to facilitate the efficient synthesis of these important heterocyclic compounds for applications in drug discovery and materials science.

References

Application Notes: 3,5-Diiodopyridine Derivatives in Preclinical SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in the development of central nervous system (CNS) targeted radiopharmaceuticals. Specifically, iodinated pyridine derivatives have proven to be highly effective as single-photon emission computed tomography (SPECT) imaging agents for various neurological targets. The strategic placement of iodine, often a radioisotope such as Iodine-123 or Iodine-125, allows for non-invasive visualization and quantification of its biological target in vivo. The 3,5-diiodopyridine moiety and its structural analogs, particularly mono-iodinated pyridines at the 3- or 5-position, are of significant interest due to their role in ligands targeting nicotinic acetylcholine receptors (nAChRs) and amyloid-β (Aβ) plaques, both of which are implicated in neurodegenerative diseases like Alzheimer's disease.

This document provides detailed application notes and protocols for the synthesis, radiolabeling, and evaluation of imaging agents based on the iodinated pyridine structure. We will focus on key examples such as 5-IA-85380 and Niodene for α4β2 nAChR imaging, and DRM106 for Aβ plaque imaging, providing quantitative data and step-by-step experimental procedures to guide researchers in this field.

Data Presentation: Comparative Properties of Iodinated Pyridine Imaging Agents

The following tables summarize key quantitative data for representative imaging agents, facilitating comparison of their characteristics.

Table 1: In Vitro Binding Affinity and Radiolabeling Efficiency

Compound NameTargetRadioligand for AssayKi (nM)Radiolabeling MethodRadiochemical Yield (RCY)Radiochemical Purity
5-IA-85380 α4β2 nAChR[3H]Cytisine~0.01Iododestannylation~52%>98%
Niodene α4β2 nAChR[3H]Cytisine0.27Iododestannylation<5%>95%
DRM106 Aβ fibrilsN/AIC50 = 15.5IododestannylationNot Reported>98%

Table 2: Preclinical In Vivo Brain Uptake and Biodistribution in Rodents

Compound NameSpeciesTime Post-InjectionBrain Uptake (%ID/g)Thalamus/Cerebellum RatioCortex/Cerebellum RatioReference
[125I]5-IA-85380 Rat60 min~1.5~9.0~4.0[1]
[123I]Niodene RatNot SpecifiedNot Reported4.01.6[2]
[125I]DRM106 Mouse (Transgenic)60 minHigh (not quantified)N/AHigh (not quantified)

(Note: %ID/g refers to the percentage of the injected dose per gram of tissue. Data is approximated from published literature and may vary based on experimental conditions.)

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows in the development of these imaging agents.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Chemical Synthesis cluster_product Final Product 3,5-Disubstituted_Pyridine 3,5-Disubstituted Pyridine Derivative Coupling Coupling Reaction (e.g., Williamson Ether Synthesis) 3,5-Disubstituted_Pyridine->Coupling Sidechain_Precursor Protected Sidechain Precursor Sidechain_Precursor->Coupling Deprotection Deprotection of Sidechain Coupling->Deprotection Stannylation Stannylation Reaction (e.g., with (Bu3Sn)2) Deprotection->Stannylation Stannylated_Precursor Tributyltin Precursor for Radiolabeling Stannylation->Stannylated_Precursor

Caption: General synthesis workflow for tributyltin precursors.

Radiolabeling_and_QC_Workflow Stannylated_Precursor Stannylated Precursor Iododestannylation Iododestannylation Reaction (Oxidizing Agent: e.g., Chloramine-T) Stannylated_Precursor->Iododestannylation Radioiodide [123I]NaI or [125I]NaI Radioiodide->Iododestannylation Quenching Quench Reaction (e.g., Sodium Metabisulfite) Iododestannylation->Quenching Purification Purification (Reverse-Phase HPLC) Quenching->Purification QC Quality Control (Radiochemical Purity, Specific Activity) Purification->QC Final_Product Radiolabeled Imaging Agent QC->Final_Product

Caption: Radioiodination and quality control workflow.

In_Vitro_Vivo_Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Radioligand Radiolabeled Imaging Agent Binding_Assay Competition Binding Assay (e.g., with [3H]Cytisine) Radioligand->Binding_Assay Autoradiography In Vitro Autoradiography (Brain Slices) Radioligand->Autoradiography Animal_Model Administer to Animal Model (e.g., Rat, Transgenic Mouse) Radioligand->Animal_Model Ki_Value Determine Ki Value Binding_Assay->Ki_Value Biodistribution Ex Vivo Biodistribution Study Animal_Model->Biodistribution SPECT_Imaging Preclinical SPECT/CT Imaging Animal_Model->SPECT_Imaging Data_Analysis Image and Data Analysis SPECT_Imaging->Data_Analysis

Caption: In vitro and in vivo evaluation workflow.

Experimental Protocols

Protocol 1: Synthesis of Tributyltin Precursor for 5-IA-85380

This protocol describes the synthesis of the N-BOC protected 5-trimethylstannyl derivative of A-85380, a necessary precursor for radioiodination.

Materials:

  • (S)-(-)-1-(tert-Butoxycarbonyl)-2-azetidinemethanol

  • 3-Hydroxy-5-bromopyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry N,N-Dimethylformamide (DMF)

  • Bis(tributyltin)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Dry toluene

  • Ethyl acetate, Hexanes, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of N-BOC-3-(2(S)-azetidinylmethoxy)-5-bromopyridine:

    • To a solution of (S)-(-)-1-(tert-Butoxycarbonyl)-2-azetidinemethanol (1.0 eq) in dry DMF under an inert atmosphere (N2), add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 3-hydroxy-5-bromopyridine (1.1 eq) in dry DMF.

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Synthesis of the Tributyltin Precursor:

    • To a solution of the N-BOC-3-(2(S)-azetidinylmethoxy)-5-bromopyridine (1.0 eq) in dry toluene, add bis(tributyltin) (1.5 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Heat the mixture to reflux (approx. 110 °C) under an inert atmosphere for 24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the N-BOC protected 5-tributylstannyl derivative.

Protocol 2: Radioiodination via Iododestannylation ([123I]5-IA-85380)

This protocol details the radio-labeling of the precursor to produce [123I]5-IA-85380.

Materials:

  • Tributyltin precursor from Protocol 1

  • [123I]Sodium Iodide in 0.1 N NaOH

  • Chloramine-T solution (1 mg/mL in water)

  • Sodium metabisulfite solution (2 mg/mL in water)

  • Ethanol, Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a semi-preparative C18 column and a radiation detector.

  • Sep-Pak C18 cartridge

Procedure:

  • Radioiodination Reaction:

    • In a sealed vial, add the tributyltin precursor (10-20 µg) dissolved in ethanol (50-100 µL).

    • Add [123I]NaI (e.g., 5-10 mCi, 185-370 MBq).

    • Initiate the reaction by adding Chloramine-T solution (10-20 µL).

    • Let the reaction proceed at room temperature for 5-10 minutes.

    • Quench the reaction by adding sodium metabisulfite solution (50-100 µL).

  • Deprotection:

    • Add 100 µL of 50% aqueous TFA to the reaction mixture.

    • Heat the vial at 80-90 °C for 10 minutes to remove the BOC protecting group.

    • Cool the vial to room temperature.

  • Purification:

    • Dilute the reaction mixture with HPLC mobile phase (e.g., 0.5 mL).

    • Inject the mixture onto the semi-preparative C18 HPLC column.

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA) to separate [123I]5-IA-85380 from unreacted iodide and other byproducts.

    • Collect the fraction corresponding to the product peak, identified by its retention time relative to a non-radioactive standard.

  • Formulation:

    • Evaporate the collected HPLC fraction to dryness under a stream of nitrogen.

    • Reconstitute the final product in sterile saline for injection, optionally containing a small percentage of ethanol for solubility.

  • Quality Control:

    • Determine radiochemical purity by analytical HPLC.

    • Calculate specific activity based on the amount of radioactivity and the mass of the product.

Protocol 3: In Vitro Competition Binding Assay for α4β2 nAChRs

This protocol describes a method to determine the binding affinity (Ki) of a test compound using rat brain homogenates and [3H]cytisine.

Materials:

  • Rat brain tissue (thalamus or whole brain minus cerebellum)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • [3H]Cytisine (specific activity ~30-50 Ci/mmol)

  • Non-labeled nicotine (for non-specific binding determination)

  • Test compound (e.g., 5-IA-85380) at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine

  • Cell harvester and scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4 °C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 min at 4 °C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of ~1 mg/mL.

  • Binding Assay:

    • Set up assay tubes (in triplicate) with a final volume of 250 µL.

    • Total Binding: Add 100 µL membrane preparation, 50 µL [3H]cytisine (at a final concentration near its Kd, e.g., 0.5-1.0 nM), and 100 µL Assay Buffer.

    • Non-specific Binding: Add 100 µL membrane preparation, 50 µL [3H]cytisine, and 100 µL of a high concentration of nicotine (e.g., 100 µM final concentration).

    • Competition: Add 100 µL membrane preparation, 50 µL [3H]cytisine, and 100 µL of the test compound at various concentrations (e.g., 10-12 to 10-5 M).

  • Incubation and Filtration:

    • Incubate the tubes at 4 °C for 75-90 minutes.

    • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold Assay Buffer (3x).

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: Preclinical SPECT Imaging in Rodents

This protocol provides a general framework for in vivo SPECT imaging of brain receptors in a rat model.

Materials:

  • Radiolabeled imaging agent (e.g., [123I]5-IA-85380) formulated in sterile saline.

  • Adult male Sprague-Dawley rats (250-300g).

  • Anesthesia (e.g., isoflurane).

  • Preclinical SPECT/CT scanner equipped with a high-resolution collimator suitable for rats.

  • Tail vein catheter.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (e.g., 2-3% in oxygen).

    • Place a catheter in a lateral tail vein for tracer administration.

    • Position the animal on the scanner bed, ensuring the head is centered in the field of view. Maintain anesthesia throughout the scan.

  • Tracer Administration:

    • Administer a bolus injection of the radiotracer via the tail vein catheter (e.g., 0.5-1.0 mCi or 18.5-37 MBq).

    • Flush the catheter with saline to ensure complete dose delivery.

  • SPECT/CT Acquisition:

    • Immediately following injection, begin a dynamic SPECT acquisition for 60-90 minutes, or perform static scans at specific time points (e.g., 60, 120, 240 minutes post-injection).

    • SPECT Parameters (Example): Use a multi-pinhole collimator, set the energy window for Iodine-123 (e.g., 159 keV ± 10%), and acquire data over 360 degrees with multiple projections.

    • CT Acquisition: Following the SPECT scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis:

    • Reconstruct the SPECT data using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization, OSEM).

    • Co-register the SPECT and CT images.

    • Draw regions of interest (ROIs) on the co-registered images for brain regions such as the thalamus, cortex, and cerebellum (as a reference region).

    • Quantify the radioactivity concentration in each ROI at different time points and calculate target-to-cerebellum ratios.

Conclusion

Derivatives of this compound represent a versatile and valuable class of molecules for the development of SPECT imaging agents targeting the central nervous system. The protocols and data presented here for key examples like 5-IA-85380, Niodene, and DRM106 provide a comprehensive guide for researchers. By leveraging these established methodologies for synthesis, radioiodination, and in vitro/in vivo evaluation, scientists can further explore and optimize this chemical scaffold to create novel and improved diagnostic tools for debilitating neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3,5-Diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 3,5-diiodopyridine.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My reaction yield is consistently low, with a significant amount of starting material remaining. What should I investigate first?

A1: Low conversion is a common issue and often points to problems with catalyst activity or reaction conditions. Here are the primary factors to check:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality and used in appropriate ratios. For challenging substrates like diiodopyridine, more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[1][2]

  • Insufficiently Active Catalyst: A highly active catalyst is necessary to facilitate the oxidative addition step, especially for the second coupling. Consider screening different palladium sources and ligands.[1]

  • Inadequate Base: The base is crucial for activating the boronic acid. If the base is too weak, old, or not soluble in the reaction medium, the reaction may not proceed efficiently. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[3]

  • Low Reaction Temperature: Suzuki couplings with less reactive partners often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.

  • Oxygen Contamination: The active Pd(0) species is sensitive to oxygen. Ensure you have thoroughly degassed your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

Q2: I am observing significant amounts of protodehalogenation (replacement of iodine with hydrogen). How can I minimize this side reaction?

A2: Protodehalogenation is a common side reaction, especially with electron-deficient aryl halides like this compound.[3] It occurs when a palladium-hydride (Pd-H) species is formed, which can reductively eliminate with the pyridine ring. Here’s how to mitigate it:

  • Choice of Base: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄ are often better choices.[3]

  • Solvent Selection: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary as a co-solvent, use it in smaller amounts.[3]

  • Control Water Content: While some water is often necessary for the Suzuki coupling, excessive amounts can be a proton source. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio.

  • Use Boronic Esters: Pinacol esters or other boronic esters are often more stable than boronic acids and can help reduce the rate of protodeboronation, which can indirectly affect the overall reaction outcome.

Q3: My reaction is producing a mixture of mono- and di-substituted products. How can I selectively obtain the mono-arylated product?

A3: Achieving selective mono-arylation requires careful control of reaction conditions to favor the first coupling while disfavoring the second.

  • Stoichiometry: Use a limited amount of the boronic acid (typically 0.9 to 1.1 equivalents). This is the most straightforward way to favor mono-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant di-substitution occurs. Lowering the reaction temperature can also increase selectivity.

  • Ligand Choice: Less reactive catalyst systems, for instance using PPh₃ as a ligand, might favor mono-substitution over more active systems that can readily perform the second coupling.

  • Slow Addition: Adding the boronic acid solution slowly over a period of time can help maintain a low concentration, thus favoring the reaction with the more reactive starting material over the less reactive mono-substituted intermediate.

Q4: I want to synthesize the di-substituted product, but the reaction stalls after the first substitution, or I get low yields of the desired product. How can I drive the reaction to completion?

A4: Driving the reaction to di-substitution requires more forcing conditions and a highly active catalyst.

  • Stoichiometry: Use an excess of the boronic acid (at least 2.2 equivalents) to ensure there is enough to react at both positions.

  • Catalyst System: Employ a highly active catalyst system. This often involves using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich ligand such as SPhos, XPhos, or an NHC ligand.[1] These ligands promote the more difficult second oxidative addition step.

  • Higher Temperatures and Longer Reaction Times: The second coupling is generally slower than the first. Increasing the reaction temperature and allowing for a longer reaction time are often necessary.

  • Choice of Base: A strong base like K₃PO₄ or Cs₂CO₃ is typically required to promote the second coupling.

Frequently Asked Questions (FAQs)

Q: What is the general reactivity order for Suzuki coupling with this compound?

A: In Suzuki couplings of polyhalogenated heterocycles, the reactivity of the halogens generally follows the order I > Br > Cl.[3] For this compound, both iodine atoms are electronically similar, but the first coupling will be faster than the second due to electronic deactivation of the ring by the first introduced aryl group.

Q: Which palladium catalyst is best for the Suzuki coupling of this compound?

A: The "best" catalyst depends on whether you are targeting mono- or di-substitution.

  • For mono-substitution: A less reactive catalyst like Pd(PPh₃)₄ may offer better control.

  • For di-substitution: A more active catalyst system, such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand, is generally more effective.[1]

Q: What are the most common solvents for this reaction?

A: Aprotic polar solvents are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle. Common choices include:

  • 1,4-Dioxane/water

  • Toluene/water

  • Tetrahydrofuran (THF)/water

  • N,N-Dimethylformamide (DMF)

Q: How do I prepare my reaction to ensure it is properly degassed?

A: There are two common methods for degassing:

  • Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst.

  • Freeze-Pump-Thaw: This is a more rigorous method. Freeze the solvent in a Schlenk flask using liquid nitrogen, evacuate the headspace under high vacuum, and then thaw the solvent. Repeat this cycle at least three times. After preparing the reaction mixture, it is also good practice to subject the entire flask to several cycles of vacuum and backfilling with an inert gas.

Data Presentation

While specific quantitative data for this compound is sparse in the literature, the following tables provide representative conditions for Suzuki couplings of related dihalopyridines, which can serve as a starting point for optimization.

Table 1: Conditions for Mono-alkylation of 2,6-Dichloropyridine

ParameterConditionYield of Mono-alkylated ProductReference
Catalyst Pd₂(dba)₃ / FcPPh₂70-90%[4]
Boronic Ester 1.1 equiv.
Base K₃PO₄ (3 equiv.)
Solvent 1,4-Dioxane
Temperature 80 °C
Time 12 h

Table 2: Conditions for Di-arylation of a Dihalogenated Pyridopyrimidine

ParameterConditionYield of Di-arylated ProductReference
Catalyst Pd(PPh₃)₄ (5 mol%)71-76%[5]
Boronic Acid 2.0 equiv.
Base K₂CO₃ (1.5 equiv.)
Solvent Toluene
Temperature 110 °C
Time 3 h

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-arylation of this compound

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped upon consumption of the starting material to minimize the formation of the di-substituted product.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Di-arylation of this compound

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water, 10:1, 5.5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material.

  • Work-up: After cooling to room temperature, perform an aqueous work-up as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield of Desired Product check_conversion Is Starting Material Consumed? start->check_conversion sm_remaining Significant SM Remaining check_conversion->sm_remaining No sm_consumed Starting Material Consumed check_conversion->sm_consumed Yes optimize_catalyst Increase Catalyst Activity: - Use Buchwald ligand (SPhos, XPhos) - Increase catalyst loading - Screen different Pd sources sm_remaining->optimize_catalyst optimize_temp Increase Reaction Temperature (e.g., 80-110 °C) sm_remaining->optimize_temp optimize_base Use a Stronger Base (e.g., K3PO4, Cs2CO3) sm_remaining->optimize_base check_degassing Ensure Rigorous Degassing (Freeze-Pump-Thaw) sm_remaining->check_degassing check_side_products Identify Major Byproducts sm_consumed->check_side_products protodehalogenation Protodehalogenation (Ar-H) check_side_products->protodehalogenation homocoupling Homocoupling (Ar-Ar) check_side_products->homocoupling solve_proto Minimize Pd-H Formation: - Use weaker, non-alkoxide base - Use aprotic solvent - Control water content protodehalogenation->solve_proto solve_homo Optimize Transmetalation: - Ensure inert atmosphere - Use high-purity boronic acid homocoupling->solve_homo

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Mono_vs_Di_Substitution start Goal: Control Selectivity (Mono- vs. Di-arylation) mono_goal Target: Mono-arylation start->mono_goal di_goal Target: Di-arylation start->di_goal mono_conditions Conditions for Mono-substitution: - Boronic Acid (1.0-1.1 equiv) - Lower Temperature (e.g., 80 °C) - Less Active Catalyst (e.g., Pd(PPh3)4) - Monitor closely and stop at SM consumption mono_goal->mono_conditions di_conditions Conditions for Di-substitution: - Boronic Acid (>2.2 equiv) - Higher Temperature (e.g., 110 °C) - More Active Catalyst (e.g., Pd(OAc)2/SPhos) - Longer Reaction Time di_goal->di_conditions

Caption: Logic diagram for controlling mono- vs. di-substitution.

References

Technical Support Center: Sonogashira Coupling of 3,5-Diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the Sonogashira coupling reaction with 3,5-diiodopyridine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when performing a Sonogashira coupling with this compound?

A1: The most prevalent side reactions are the homocoupling of the terminal alkyne (Glaser-Hay coupling) and decomposition of the palladium catalyst, leading to the formation of palladium black. With a di-iodinated substrate like this compound, the formation of a mixture of mono- and di-alkynylated products is also a significant consideration that requires careful control of reaction conditions.

Q2: What causes the formation of alkyne homocoupling (Glaser coupling) byproducts?

A2: Glaser-Hay coupling is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1] This reaction leads to the dimerization of your terminal alkyne, consuming valuable starting material and complicating purification.

Q3: How can I prevent or minimize alkyne homocoupling?

A3: Several strategies can be employed:

  • Copper-Free Conditions: The most direct method is to use a copper-free Sonogashira protocol.[1][2][3][4] These methods may require different ligands or bases to facilitate the catalytic cycle.

  • Strictly Anaerobic Conditions: Rigorously degassing all solvents and reagents and maintaining a strict inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxygen-mediated homocoupling.[1]

  • Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help reduce the rate of homocoupling.[1]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling reaction.

Q4: My reaction mixture turns black. What does this indicate and how can I prevent it?

A4: The formation of a black precipitate, known as palladium black, is a sign of palladium catalyst decomposition.[1] This occurs when the active Pd(0) catalyst agglomerates and precipitates, rendering it inactive. This can be caused by:

  • Presence of Oxygen: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Maintaining a strict inert atmosphere is essential.[1]

  • Impurities: Impurities in reagents or solvents can poison and destabilize the catalyst. Using high-purity reagents is recommended.[1]

  • Inappropriate Ligand Choice: The choice of phosphine ligand on the palladium catalyst is crucial for stability. Bulky, electron-rich phosphine ligands can often stabilize the catalyst and prevent decomposition.

Q5: How can I control the selectivity between mono- and di-alkynylation of this compound?

A5: Achieving selective mono-alkynylation of this compound requires careful control over reaction parameters:

  • Stoichiometry: Using a stoichiometric amount (or a slight excess, e.g., 1.0-1.2 equivalents) of the terminal alkyne will favor mono-substitution. To achieve di-substitution, a larger excess of the alkyne (e.g., 2.5 equivalents or more) is typically required.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-alkynylated product. Monitoring the reaction closely by TLC or LC-MS is critical to stop the reaction once the desired mono-substituted product is formed.

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and its ligands can influence regioselectivity in di-halo substrates. For instance, catalysts with monodentate ligands might show different selectivity compared to those with bidentate ligands.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh, high-purity palladium catalyst and copper(I) iodide. If using a Pd(II) precatalyst, ensure conditions are suitable for its in situ reduction to Pd(0).
Presence of Oxygen Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period). Maintain a positive pressure of argon or nitrogen throughout the reaction.[1]
Impure Reagents Use high-purity, anhydrous solvents and reagents. The amine base is particularly susceptible to oxidation and moisture and should be distilled if necessary.
Insufficiently Strong Base The amine base must be strong enough to deprotonate the terminal alkyne. Consider using a stronger base or a different solvent/base system if deprotonation is suspected to be an issue.
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
Possible Cause Suggested Solution
Oxygen in the Reaction Ensure the reaction is performed under strictly anaerobic conditions. Use Schlenk techniques or a glovebox for optimal results.[1]
High Copper(I) Concentration Reduce the loading of the copper(I) iodide co-catalyst. Alternatively, switch to a copper-free Sonogashira protocol.[1][2][3][4]
High Alkyne Concentration Add the terminal alkyne to the reaction mixture slowly and dropwise to maintain a low concentration, thus disfavoring the bimolecular homocoupling.
Issue 3: Poor Selectivity (Mixture of Mono- and Di-alkynylated Products)
Possible Cause Suggested Solution
Incorrect Stoichiometry For mono-alkynylation, use 1.0-1.2 equivalents of the terminal alkyne. For di-alkynylation, use at least 2.5 equivalents of the alkyne.
Prolonged Reaction Time or High Temperature For mono-alkynylation, monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed or the desired product is maximized. Consider running the reaction at a lower temperature.
Catalyst System Experiment with different palladium catalysts and ligands. The steric and electronic properties of the ligand can influence the reactivity of the second iodide after the first coupling has occurred.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the product distribution in the Sonogashira coupling of a di-halo pyridine. Note that these are representative yields and will vary depending on the specific alkyne and precise reaction conditions.

Entry Equivalents of Alkyne Catalyst System Reaction Time (h) Mono-alkynylated Product Yield (%) Di-alkynylated Product Yield (%) Alkyne Homocoupling Byproduct (%)
11.1Pd(PPh₃)₄ / CuI4~75~10<5
21.1Pd(PPh₃)₄ / CuI24~40~50<5
32.5Pd(PPh₃)₄ / CuI24<5~85<10
41.1Pd(dba)₂ / XPhos (Copper-Free)12~80<5Not Detected

Experimental Protocols

Protocol for Selective Mono-alkynylation of this compound

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 equivalent)

  • Terminal alkyne (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed DMF, followed by triethylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe over 10-15 minutes.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon consumption of the starting material or maximization of the mono-alkynylated product, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 3-iodo-5-alkynylpyridine.

Visualizations

Troubleshooting_Workflow start Sonogashira Reaction of This compound issue Identify Primary Issue start->issue low_yield Low or No Yield issue->low_yield Yield homocoupling Significant Alkyne Homocoupling issue->homocoupling Byproduct selectivity Poor Selectivity (Mono vs. Di) issue->selectivity Product Ratio check_catalyst Check Catalyst Activity & Reagent Purity low_yield->check_catalyst check_atmosphere Ensure Strictly Anaerobic Conditions low_yield->check_atmosphere homocoupling->check_atmosphere use_cu_free Switch to Copper-Free Protocol homocoupling->use_cu_free slow_addition Slow Addition of Alkyne homocoupling->slow_addition adjust_stoichiometry Adjust Alkyne Stoichiometry (1.1 eq for mono, >2.5 eq for di) selectivity->adjust_stoichiometry optimize_time_temp Optimize Reaction Time & Temperature selectivity->optimize_time_temp solution_yield Use fresh catalyst/reagents, distill amine base. check_catalyst->solution_yield solution_atmosphere Degas solvents/reagents, use Schlenk line or glovebox. check_atmosphere->solution_atmosphere solution_cu_free Improved selectivity and no homocoupling. use_cu_free->solution_cu_free solution_selectivity Monitor reaction closely by TLC/LC-MS. adjust_stoichiometry->solution_selectivity optimize_time_temp->solution_selectivity

Caption: Troubleshooting workflow for Sonogashira coupling of this compound.

Reaction_Pathways cluster_main Desired Reaction Pathways cluster_side Common Side Reactions This compound This compound Mono-alkynylated Product Mono-alkynylated Product This compound->Mono-alkynylated Product + 1 eq. Alkyne [Pd]/[Cu] Di-alkynylated Product Di-alkynylated Product Mono-alkynylated Product->Di-alkynylated Product + >1 eq. Alkyne [Pd]/[Cu] Terminal Alkyne Terminal Alkyne Alkyne Homocoupling\n(Glaser Product) Alkyne Homocoupling (Glaser Product) Terminal Alkyne->Alkyne Homocoupling\n(Glaser Product) [Cu], O2 Pd(0) Catalyst Pd(0) Catalyst Palladium Black\n(Inactive Pd) Palladium Black (Inactive Pd) Pd(0) Catalyst->Palladium Black\n(Inactive Pd) O2, Impurities

Caption: Desired vs. side reaction pathways in the Sonogashira coupling.

References

Technical Support Center: Purification of 3,5-Diiodopyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-diiodopyridine reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: While specific impurities depend on the synthetic route, common contaminants may include:

  • Unreacted starting materials: Such as 3,5-diaminopyridine or other precursors.

  • Mono-iodinated intermediates: For example, 3-amino-5-iodopyridine if the starting material was 3,5-diaminopyridine.

  • Side-products from diazotization: If a Sandmeyer-type reaction is employed, residual diazonium salts or byproducts from their decomposition can be present.

  • Residual catalysts and reagents: Depending on the synthesis, this could include copper salts or other catalysts.

Q2: My purified this compound is colored (yellow to brown). How can I decolorize it?

A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.

Procedure:

  • Dissolve the crude this compound in a suitable hot solvent (one in which it is highly soluble).

  • Cool the solution slightly and add a small amount of activated charcoal. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

  • Swirl the mixture for a few minutes.

  • Perform a hot filtration to remove the charcoal. The purified product will be in the filtrate.

Q3: My this compound product appears oily and does not solidify. What should I do?

A3: An oily product is often due to the presence of impurities that lower the melting point or residual solvent. Here are some troubleshooting steps:

  • Trituration: Add a non-polar solvent in which this compound is expected to be poorly soluble (e.g., cold hexanes or diethyl ether). Stir the mixture vigorously to wash away soluble impurities and induce crystallization.

  • Ensure complete solvent removal: Use a rotary evaporator and then a high-vacuum line to thoroughly remove any residual solvent from the reaction work-up.

  • Seeding: If a small amount of pure, solid this compound is available, add a tiny crystal to the oil to act as a nucleation site for crystallization.

  • Purification: If the product remains oily, it is likely highly impure and will require purification by column chromatography before attempting recrystallization.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low or no crystal formation upon cooling. The solution is not saturated (too much solvent was used).Reheat the solution and evaporate some of the solvent to concentrate it. Allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.
Product "oils out" instead of crystallizing. The solubility of the compound is exceeded at a temperature above its melting point.Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent and allow the solution to cool more slowly. Consider using a different solvent system.
Low recovery of purified product. Too much solvent was used, leading to significant product loss in the mother liquor.Before recrystallization, perform small-scale solubility tests to determine the optimal solvent and volume. Concentrate the mother liquor and cool again to recover more product (this fraction may be less pure).
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to keep the product dissolved.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC and column. Inappropriate eluent system.Systematically test different solvent systems with varying polarities using TLC. A good starting point for dihalopyridines is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate. A small amount of a more polar solvent like methanol can be added to the eluent.
Product elutes too quickly with impurities. The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent mixture and gradually increase the polarity.
Streaking or tailing of the product band. The compound is interacting too strongly with the stationary phase (silica gel is acidic).Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. Consider using a different stationary phase like alumina (neutral or basic).
The column is overloaded.Use a larger column or load less crude material.

Experimental Protocols

Recrystallization of this compound (General Procedure)

Due to the lack of a specifically published recrystallization solvent for this compound, a general protocol for determining a suitable solvent and performing the recrystallization is provided. Based on the properties of similar dihalopyridines, a mixed solvent system is likely to be effective.

1. Solvent Selection:

  • Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, and water).

  • The ideal single solvent will dissolve the crude product when hot but not when cold.

  • For a two-solvent system, find a "good" solvent that dissolves the product well at all temperatures and a "poor" solvent in which the product is insoluble. Common pairs include ethanol/water, ethyl acetate/hexanes, and toluene/hexanes.[1]

2. Recrystallization Procedure (Two-Solvent System Example: Ethyl Acetate/Hexanes):

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • If the solution is colored, treat with activated charcoal as described in the FAQs.

  • While the solution is hot, add hot hexanes dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate/hexanes mixture.

  • Dry the crystals under vacuum.

Column Chromatography of this compound (General Procedure)

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is a common choice. If the compound shows significant tailing, consider using alumina or adding a basic modifier to the eluent.

  • Mobile Phase (Eluent): Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will show good separation between the product spot (Rf value of ~0.3-0.4) and any impurities.

2. Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of a glass column.

  • Add a thin layer of sand.

  • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, tapping the sides to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle and add another thin layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

3. Sample Loading and Elution:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.

  • Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

  • Begin eluting the column with the least polar solvent mixture determined from your TLC analysis.

  • Gradually increase the polarity of the eluent to move the product down the column.

  • Collect fractions and monitor the elution of the product by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound tlc TLC Analysis to Assess Purity crude->tlc decision High Purity? tlc->decision recrystallization Recrystallization decision->recrystallization Yes column Column Chromatography decision->column No (multiple impurities) pure_recryst Pure this compound recrystallization->pure_recryst pure_column Pure this compound column->pure_column

Caption: Decision workflow for selecting a purification method for this compound.

Recrystallization_Process cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum hot 'good' solvent charcoal Add activated charcoal (if colored) dissolve->charcoal add_antisolvent Add hot 'poor' solvent to cloud point dissolve->add_antisolvent hot_filter Hot gravity filtration charcoal->hot_filter hot_filter->add_antisolvent clarify Add drop of 'good' solvent to clarify add_antisolvent->clarify cool Cool slowly to room temp, then in ice bath clarify->cool vac_filter Vacuum filtration cool->vac_filter wash Wash crystals with cold solvent mixture vac_filter->wash dry Dry under vacuum wash->dry

Caption: Step-by-step workflow for a two-solvent recrystallization.

References

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 3,5-Diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions involving 3,5-diiodopyridine. This resource is intended for researchers, scientists, and drug development professionals to facilitate successful and reproducible outcomes in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the most common causes?

A1: Low or no yield in Suzuki-Miyaura couplings of this compound can often be attributed to several factors:

  • Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may be deactivating prematurely. Ensure your palladium source and phosphine ligands are of high quality and stored under an inert atmosphere. The pyridine nitrogen can also coordinate to the palladium center, leading to catalyst poisoning. Using bulky, electron-rich ligands can often mitigate this issue.

  • Inefficient Transmetalation: The transfer of the organoboron species to the palladium center is a critical step. The choice of base is crucial here. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The presence of a small amount of water can sometimes be beneficial for the dissolution and activation of the base.

  • Protodeboronation of the Boronic Acid: The boronic acid may be decomposing before it can participate in the cross-coupling. This is particularly problematic with electron-rich or heteroaromatic boronic acids. Using the corresponding boronic ester (e.g., a pinacol ester) can often improve stability.

  • Poor Solubility: The insolubility of reagents, particularly the base, can hinder the reaction. Grinding the base to a fine powder or using a solvent system that promotes solubility can be helpful.

Q2: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki reaction. How can I prevent this?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen. To minimize this:

  • Rigorous Degassing: Ensure that all solvents and reagents are thoroughly degassed before use. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are essential.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Use a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) species that may promote homocoupling.

Q3: How can I control for mono- versus di-substitution in my cross-coupling reaction with this compound?

A3: Achieving selective mono- or di-substitution requires careful control over the reaction conditions:

  • Stoichiometry: To favor mono-substitution, use a stoichiometric amount or a slight deficit of the coupling partner (e.g., 0.9-1.0 equivalents of boronic acid, organostannane, or alkyne). For di-substitution, an excess of the coupling partner (e.g., 2.2-2.5 equivalents) is typically required.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-substitution. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is formed to prevent further reaction. For di-substitution, longer reaction times and higher temperatures may be necessary.

  • Ligand Choice: The steric and electronic properties of the ligand can influence the selectivity. Bulky ligands may favor mono-substitution by sterically hindering the approach to the second reactive site.

Q4: My Sonogashira reaction with this compound is sluggish. What can I do to improve the reaction rate?

A4: Sluggish Sonogashira reactions can often be accelerated by:

  • Copper(I) Co-catalyst: Ensure that your Cu(I) source (typically CuI) is fresh and active. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.

  • Base Selection: An appropriate amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is necessary to neutralize the HX formed during the reaction. The base also plays a role in the catalytic cycle.

  • Solvent: Anhydrous and deoxygenated solvents are critical. Common choices include THF, DMF, and toluene.

  • Temperature: Gently heating the reaction can often increase the rate, but be mindful of potential side reactions at higher temperatures.

Q5: I am having trouble removing the tin byproducts from my Stille coupling reaction. What is the best workup procedure?

A5: The removal of organotin byproducts is a common challenge in Stille couplings. Here are a few effective methods:

  • Fluoride Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.

  • Silica Gel Chromatography with Triethylamine: The Bu₃SnX byproducts can often be removed by filtering the crude product through a plug of silica gel eluted with a solvent mixture containing a small amount of triethylamine (~2-5%).

  • Iodine Treatment: In some cases, treatment with a solution of iodine can convert the tin residues to iodides, which may be easier to remove.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
ProblemPossible CauseSuggested Solution
Low or No Product Yield Inactive catalystUse a fresh, high-quality palladium precatalyst and ligand. Consider using a more active catalyst system, such as one with a bulky biarylphosphine ligand (e.g., SPhos, XPhos).
Inefficient transmetalationScreen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered and consider adding a small amount of water to the solvent system.
Protodeboronation of boronic acidUse the corresponding boronic ester (e.g., pinacol ester) instead of the boronic acid. Use anhydrous solvents.
Poor reagent solubilityTry a different solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene/water, DMF).
Significant Homocoupling Presence of oxygenThoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere.
Inefficient reduction of Pd(II) precatalystUse a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of the Pd(II) precatalyst.
Formation of Di-substituted Product when Mono-substitution is Desired Excess boronic acidUse a stoichiometric amount (1.0-1.1 equivalents) of the boronic acid.
High reaction temperature or prolonged reaction timeLower the reaction temperature and monitor the reaction closely to stop it after the mono-substitution is complete.
Low Yield in Sonogashira Coupling
ProblemPossible CauseSuggested Solution
Low or No Product Yield Inactive catalystUse fresh, high-purity palladium and copper catalysts.
Insufficiently strong baseUse a stronger amine base (e.g., DBU) or a different base/solvent system.
Low reactivity of this compoundIncrease the reaction temperature.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygenRigorously degas all reagents and solvents and maintain a strict inert atmosphere.
Copper(I) co-catalystConsider using a copper-free Sonogashira protocol.
Formation of Di-substituted Product when Mono-substitution is Desired Excess terminal alkyneUse a stoichiometric amount (1.0-1.1 equivalents) of the terminal alkyne.
High reaction temperature or prolonged reaction timeLower the reaction temperature and monitor the reaction closely to stop it after the mono-substitution is complete.
Low Yield in Stille Coupling
ProblemPossible CauseSuggested Solution
Low or No Product Yield Inactive catalystUse a fresh palladium catalyst. Consider adding a ligand if one is not already in use.
Poor transmetalationThe addition of a copper(I) salt (e.g., CuI) can sometimes accelerate the transmetalation step.
Stannane reagent decompositionEnsure the purity of the organostannane reagent.
Significant Homocoupling of Stannane Inefficient cross-couplingOptimize the reaction conditions (temperature, solvent, catalyst) to favor the cross-coupling pathway.
Difficulty in Removing Tin Byproducts Incomplete precipitationDuring a KF wash, ensure vigorous stirring for an adequate amount of time to allow for complete precipitation of the tin fluoride.
Co-elution during chromatographyUse a solvent system containing triethylamine for column chromatography to help separate the tin byproducts.

Data Presentation

The following tables summarize quantitative data for representative cross-coupling reactions of dihalopyridines. While not specific to this compound in all cases, these results provide a valuable starting point for reaction optimization.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]

CatalystLigandBaseSolventTemp. (°C)TimeYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane10024 h65

Table 2: Representative Yields for Sonogashira Couplings of Bromopyridine Derivatives [2]

Bromopyridine DerivativeTerminal AlkyneCatalyst SystemBaseSolventYield (%)
2,6-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF85 (mono)
2,6-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF92 (di)
3-Bromopyridine1-HexynePd(PPh₃)₄ / CuIEt₃NTHF78

Experimental Protocols

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

A typical workflow involves careful setup under an inert atmosphere to prevent catalyst degradation, followed by the reaction, work-up, and purification.

G General Cross-Coupling Workflow A Reaction Setup: - Flame-dry glassware - Add solid reagents (substrate, catalyst, base) - Purge with inert gas (Ar/N2) B Solvent & Reagent Addition: - Add degassed solvent - Add liquid reagents (e.g., boronic acid solution, alkyne) A->B C Reaction: - Heat to desired temperature - Monitor by TLC or LC-MS B->C D Work-up: - Cool to room temperature - Quench reaction - Aqueous extraction C->D E Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography D->E F Characterization: - NMR, MS, etc. E->F

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Detailed Protocol: Suzuki-Miyaura Coupling of a Dihalopyridine (Adapted for this compound)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (2.0 equiv per iodine)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol: Sonogashira Coupling of a Dihalopyridine (Adapted for this compound)

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (4-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv per iodine)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent (THF or DMF) followed by the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol: Stille Coupling of a Dihalopyridine (Adapted for this compound)[3]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous, degassed toluene or DMF

Procedure:

  • To a flame-dried Schlenk flask, add this compound and the organostannane.

  • Add the anhydrous, degassed solvent.

  • Purge the solution with argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ under a positive pressure of argon.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture through a pad of celite, and wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

G Troubleshooting Failed Cross-Coupling decision decision start Low or No Yield check_reagents Check Reagent Purity & Integrity (Substrate, Catalyst, Ligand, Base, Solvent) start->check_reagents reagents_ok reagents_ok check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temperature, Time, Concentration) reagents_ok->check_conditions Yes replace_reagents->start conditions_ok conditions_ok check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Increase Temperature - Adjust Concentration conditions_ok->optimize_conditions No check_catalyst Evaluate Catalyst System conditions_ok->check_catalyst Yes optimize_conditions->start catalyst_ok catalyst_ok check_catalyst->catalyst_ok screen_catalysts Screen Different Catalysts/Ligands (e.g., Bulky Phosphines, NHCs) catalyst_ok->screen_catalysts No check_base Evaluate Base catalyst_ok->check_base Yes screen_catalysts->start base_ok base_ok check_base->base_ok screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3) base_ok->screen_bases No success Reaction Successful base_ok->success Yes screen_bases->start

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

References

removal of homocoupled byproducts in 3,5-diiodopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of homocoupled byproducts in cross-coupling reactions involving 3,5-diiodopyridine.

Frequently Asked Questions (FAQs)

Q1: What are homocoupled byproducts in the context of this compound reactions?

A1: Homocoupled byproducts are undesired molecules formed during a cross-coupling reaction when two identical molecules couple with each other instead of with the intended reaction partner. In the case of reactions with this compound, this can happen in two primary ways:

  • Aryl Halide Homocoupling: Two molecules of this compound react to form a diiodobipyridine.

  • Organometallic Homocoupling: Two molecules of the organometallic coupling partner (e.g., an organoboron reagent in a Suzuki-Miyaura reaction) react to form a symmetrical biaryl. This is often the more prevalent and challenging issue.[1][2]

Q2: Why is the removal of these homocoupled byproducts often difficult?

A2: The primary challenge lies in the similar physicochemical properties of the homocoupled byproduct and the desired cross-coupled product. Both are often large, nonpolar, aromatic compounds, leading to very close retention factors (Rƒ) in column chromatography and similar solubilities, which complicates separation by crystallization.

Q3: How can I minimize the formation of homocoupled byproducts during the reaction itself?

A3: Minimizing the formation of the byproduct from the start is the most effective strategy. Several process modifications can significantly suppress homocoupling.[1] Key approaches include the rigorous exclusion of oxygen and the addition of mild reducing agents.[1] Oxygen can promote the formation of palladium(II) species that lead to homocoupling; therefore, thorough deoxygenation of the reaction mixture is crucial.[1] Adding a mild reducing agent, such as potassium formate, can help quench free Pd(II) species without disrupting the main catalytic cycle.[1]

Q4: My standard column chromatography isn't separating the product from the homocoupled byproduct. What can I do?

A4: When standard chromatography fails, several advanced techniques can be employed:

  • Optimize Solvent System: Use a very shallow solvent gradient (e.g., increasing the polar solvent by 0.5-1% increments) to maximize the difference in elution time.

  • Change Stationary Phase: If silica gel is ineffective, consider using alumina or a reverse-phase C18 column, which can alter the separation mechanism.

  • Alternative Chromatography: Techniques like pH-zone-refining counter-current chromatography have been shown to be effective for separating pyridine derivatives from synthetic mixtures.[3]

Q5: Are there any non-chromatographic methods to remove these byproducts?

A5: Yes. If the product and byproduct have sufficiently different properties, consider the following:

  • Recrystallization: This can be effective if there is a significant difference in the solubility of the desired product and the byproduct in a particular solvent system. Careful screening of various solvents is required.

  • Liquid-Liquid Extraction: For pyridine-containing compounds, adjusting the pH of an aqueous solution can selectively protonate the more basic nitrogen atom, allowing for separation from less basic impurities via extraction. Supercritical fluid extraction with carbon dioxide has also been used for separating pyridine derivatives from aqueous solutions.[4]

  • Derivatization: In some cases, it may be possible to selectively react the desired product or the byproduct to form a new compound with vastly different properties, making separation easier. The protecting group or functionality can then be removed in a subsequent step.

Troubleshooting Guide: Minimizing and Removing Homocoupled Byproducts

This section provides a logical workflow and data to help you address the issue of homocoupled byproducts.

Visual Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting the presence of homocoupled byproducts in your this compound reaction.

Caption: Troubleshooting workflow for byproduct removal.

Strategies to Minimize Homocoupling

The table below summarizes key strategies that can be implemented during the reaction to suppress the formation of homocoupled byproducts.

StrategyDescriptionKey Considerations & Expected OutcomeReference
Rigorous Deoxygenation Removal of dissolved oxygen from the reaction mixture, typically by sparging with an inert gas like nitrogen or argon prior to catalyst addition.Oxygen can generate Pd(II) species that promote homocoupling. This method is crucial for minimizing byproduct formation.[1]
Addition of Mild Reducing Agent Introduction of a mild reductant, such as potassium formate, to the reaction mixture.The agent reduces free Pd(II) species back to the active Pd(0) catalyst, preventing them from participating in homocoupling pathways. This can lead to nearly complete exclusion of the homocoupled dimer.[1]
Use of Heterogeneous Catalyst Employing a solid-supported catalyst like palladium black.This can simplify the control of palladium species in the reaction mixture and may reduce homocoupling.[1]
Ligand and Catalyst Selection The choice of ligand can influence selectivity. Bulky monophosphine ligands can sometimes alter the conventional site selectivity in dihalogenated heteroarenes.Ligands can control the electronic and steric environment of the palladium center, affecting the rates of competing reaction pathways.[5]
Visualizing Competing Reaction Pathways

The following diagram illustrates the desired cross-coupling pathway versus the undesired homocoupling pathway in a Suzuki-Miyaura reaction.

Caption: Desired vs. undesired reaction pathways.

Experimental Protocols

Protocol 1: Minimizing Homocoupling Byproduct Formation in a Suzuki-Miyaura Reaction

This protocol is adapted from methodologies designed to suppress homocoupling of an aryl boronic acid.[1]

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound (1 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition & Deoxygenation: Add the chosen solvent (e.g., dioxane/water). Subsurface sparge the mixture with a stream of nitrogen gas for 20-30 minutes to ensure rigorous exclusion of dissolved oxygen.

  • Additive Introduction: While maintaining a positive nitrogen atmosphere, add potassium formate (1.5 equiv.) to the mixture. Stir for 5 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask under a counterflow of nitrogen.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water. The organic layer is then dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.[6][7]

Protocol 2: Purification via Flash Column Chromatography for Difficult Separations

This protocol provides guidance for separating products with very similar polarities.

  • Sample Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (dry loading) to ensure a narrow application band on the column.

  • Column Packing: Pack a column with silica gel, ensuring a bed height of at least 25-30 cm to maximize theoretical plates. The column diameter should be chosen based on the amount of crude material.

  • Solvent System Selection: Determine the optimal solvent system using TLC. Aim for a system that gives the desired product an Rƒ value of ~0.2-0.3 and shows the maximum possible separation (ΔRƒ) from the homocoupled byproduct.

  • Elution with a Shallow Gradient:

    • Start the elution with a nonpolar solvent system (e.g., 100% Hexane or a low percentage of ethyl acetate in hexane).

    • Increase the polarity of the eluent very slowly and in small increments (e.g., increase ethyl acetate by 1% every 2-3 column volumes).

    • This "shallow gradient" method increases the effective column length and can resolve closely eluting spots.

  • Fraction Collection: Collect small fractions and analyze them carefully by TLC before combining.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Catalyst Poisoning Issues in 3,5-Diiodopyridine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering catalyst poisoning and related issues during palladium-catalyzed cross-coupling reactions with 3,5-diiodopyridine.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed cross-coupling reactions with this compound often challenging?

A1: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst complexes. This process, often called catalyst poisoning, can halt or significantly slow down the catalytic cycle.[1] Additionally, with two reactive C-I bonds, achieving selective mono-substitution can be difficult, and the potential for oligomerization or polymerization exists.

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: Common indications of catalyst poisoning include:

  • Low or no conversion: A significant amount of your this compound starting material remains unreacted.

  • Reaction stalling: The reaction proceeds initially but stops before completion.

  • Formation of palladium black: The appearance of a black precipitate indicates the aggregation of palladium atoms into an inactive state.[2] This can be caused by slow catalysis, allowing the active Pd(0) species to agglomerate.[1]

  • Inconsistent results: Reactions that are difficult to reproduce, with varying yields and reaction times.

Q3: What are the primary sources of catalyst poisons in these reactions?

A3: Besides the pyridine substrate itself, other common poisons include:

  • Impurities in reagents and solvents: Sulfur, thiols, and other nitrogen-containing heterocycles can act as potent catalyst poisons.[3] Water and oxygen can also lead to catalyst deactivation through oxidation of the active Pd(0) species or by promoting side reactions.

  • Degradation of phosphine ligands: Phosphine ligands, especially electron-rich ones, can be sensitive to air and may oxidize to phosphine oxides, which are generally less effective at stabilizing the palladium catalyst.

  • Byproducts of the reaction: In some cases, the reaction products or intermediates can inhibit the catalyst.

Q4: How can I mitigate catalyst poisoning by the pyridine nitrogen?

A4: Several strategies can be employed:

  • Use of bulky, electron-rich ligands: Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can promote the desired catalytic cycle at a rate that outcompetes the poisoning process.[1] Their steric bulk can also disfavor the binding of the pyridine nitrogen.

  • Employ palladium pre-catalysts: Well-defined pre-catalysts can ensure the efficient generation of the active catalytic species in situ.

  • Use of additives: In some cases, Lewis acids can be used to coordinate with the pyridine nitrogen, preventing it from binding to the palladium catalyst.

Q5: My reaction is producing a significant amount of homocoupled byproduct. What is the cause and how can I prevent it?

A5: Homocoupling, such as the formation of biphenyl from phenylboronic acid in a Suzuki reaction, is often promoted by the presence of oxygen.[4] To minimize this side reaction, ensure that all solvents and reagents are thoroughly degassed and that the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Problem 1: Low or No Conversion in a Suzuki-Miyaura Reaction
Possible Cause Suggested Solution
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a bulkier, electron-rich ligand: Try using ligands like SPhos, XPhos, or RuPhos. 2. Increase catalyst loading: A modest increase (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[1] 3. Use a palladium pre-catalyst: This can ensure more efficient generation of the active Pd(0) species.
Inactive Catalyst 1. Use fresh catalyst and ligands: Ensure your palladium source and phosphine ligands have not degraded. 2. Ensure complete reduction of Pd(II) to Pd(0): If using a Pd(II) source, ensure the conditions are suitable for its reduction.
Issues with the Boronic Acid 1. Check the quality of the boronic acid: Protodeboronation can occur if the boronic acid has degraded. 2. Use anhydrous conditions: Trace water can lead to protodeboronation. Ensure solvents are dry and use a base like K₃PO₄ in an anhydrous solvent.
Inefficient Oxidative Addition 1. Increase reaction temperature: C-I bonds are generally reactive, but a moderate increase in temperature may be necessary. 2. Ensure an appropriate ligand is used: Electron-rich ligands facilitate oxidative addition.
Problem 2: Formation of Palladium Black
Possible Cause Suggested Solution
Slow Catalysis Leading to Agglomeration 1. Optimize reaction conditions to increase the reaction rate: Implement strategies to accelerate the catalytic cycle (e.g., use of more active ligands, higher temperature).[1]
Presence of Oxygen 1. Thoroughly degas all solvents and reagents: Use techniques like freeze-pump-thaw or sparging with an inert gas. 2. Maintain a positive pressure of inert gas: Throughout the reaction, ensure the flask is under an argon or nitrogen atmosphere.
High Catalyst Concentration 1. Decrease the catalyst loading: If the reaction allows, a lower catalyst concentration can sometimes reduce the rate of aggregation.

Quantitative Data from Representative Reactions

The following tables provide a summary of quantitative data for common cross-coupling reactions. Note that the data may be for analogous dihalopyridine substrates but serves as a useful guide for reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Dihalopyridines with Phenylboronic Acid

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O801242 (for 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine)[5]
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O1003-2226-27 (for 2-bromopyridine)[6]
Pd/C (3 wt%)K₃PO₄H₂O1000.17>99 (for iodobenzene)[1]

Table 2: Sonogashira Coupling of Halopyridines with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (2-5 mol%)CuI (4-10 mol%)Et₃NTHF or DMFRT - 652 - 1660-90 (representative for 3-fluoro-4-iodopyridine)[7]
Pd(PPh₃)₂Cl₂ (1 mol%)CuI (1 mol%)Et₃NTHFRT298 (for 4-iodoanisole)[8]

Table 3: Heck Reaction of Haloarenes with Alkenes

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ / PPh₃ | Et₃N | CH₃CN | 100 | 10 | 41-95 (for iodobenzene with acrylamide) |[9] | | Pd NPs on Laponite Clay | Et₃N | Solvent-free (Microwave) | 120 | 0.25 | >99 (for iodobenzene with butyl acrylate) | |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (2.2 mmol, 2.2 equiv for disubstitution), and the base (e.g., K₂CO₃, 4.0 mmol, 4.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling of this compound
  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 4-6 equiv for disubstitution). Stir the mixture at room temperature for 5-10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (2.2-2.5 equiv for disubstitution) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

Visual Troubleshooting and Pathways

CatalystPoisoningTroubleshooting start Low or No Conversion check_sm Is Starting Material Consumed? start->check_sm check_pd_black Is Palladium Black Observed? check_sm->check_pd_black No side_reactions Consider Side Reactions (e.g., Homocoupling) check_sm->side_reactions Yes catalyst_poisoning Suspect Catalyst Poisoning check_pd_black->catalyst_poisoning Yes inactive_catalyst Suspect Inactive Catalyst check_pd_black->inactive_catalyst No optimize_ligand Switch to Bulky, Electron-Rich Ligand catalyst_poisoning->optimize_ligand increase_loading Increase Catalyst Loading catalyst_poisoning->increase_loading use_precatalyst Use a Pre-catalyst catalyst_poisoning->use_precatalyst check_reagents Check Purity of Reagents and Solvents inactive_catalyst->check_reagents degas_system Ensure Rigorous Degassing side_reactions->degas_system

Troubleshooting workflow for low conversion.

CatalystDeactivationPathways ActiveCatalyst Active Pd(0) Catalyst PyridineCoordination Pyridine Coordination ActiveCatalyst->PyridineCoordination Aggregation Aggregation ActiveCatalyst->Aggregation Oxidation Oxidation (O2, H2O) ActiveCatalyst->Oxidation InactiveComplex Inactive Pd-Pyridine Complex PyridineCoordination->InactiveComplex PdBlack Palladium Black (Inactive) Aggregation->PdBlack InactivePdII Inactive Pd(II) Species Oxidation->InactivePdII

Common catalyst deactivation pathways.

SuzukiCyclePoisoning Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Poisoning Pyridine Coordination Pd0->Poisoning PdII_Ar Ar-Pd(II)-I(L_n) OxAdd->PdII_Ar Transmetal Transmetalation (R-B(OR)2) PdII_Ar->Transmetal PdII_Ar_R Ar-Pd(II)-R(L_n) Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Inactive Inactive Complex Poisoning->Inactive

Suzuki cycle with pyridine poisoning pathway.

References

preventing deiodination of 3,5-diiodopyridine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-diiodopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of deiodination during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a significant problem when working with this compound?

A1: Deiodination, also known as hydrodeiodination or protodeiodination, is a common side reaction in palladium-catalyzed cross-coupling chemistry where an iodine substituent on the pyridine ring is replaced by a hydrogen atom. This leads to the formation of 3-iodopyridine as a significant byproduct, reducing the yield of the desired mono- or di-substituted product and complicating purification. The C-I bond is relatively weak, making it susceptible to cleavage under certain reaction conditions.

Q2: Which cross-coupling reactions involving this compound are most prone to deiodination?

A2: Deiodination can be a significant issue in several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Particularly when using harsh bases or protic solvents.

  • Sonogashira Coupling: The presence of a copper co-catalyst and amine base can sometimes facilitate deiodination.

  • Buchwald-Hartwig Amination: Reaction conditions, especially the choice of base and ligand, play a crucial role in minimizing this side reaction.

Q3: What are the primary factors that influence the extent of deiodination?

A3: Several key experimental parameters can significantly impact the competition between the desired cross-coupling and the undesired deiodination:

  • Catalyst and Ligand System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical.

  • Base: The type, strength, and concentration of the base can dramatically affect the reaction outcome.

  • Solvent: Protic solvents can act as a hydrogen source, promoting deiodination.

  • Temperature: Higher reaction temperatures can increase the rate of deiodination.

  • Impurities: The presence of water or other hydrogen donors can contribute to the side reaction.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and minimizing deiodination when working with this compound in common cross-coupling reactions.

Problem: Significant formation of 3-iodopyridine byproduct is observed.

General Troubleshooting Workflow

G start Significant Deiodination Observed ligand Optimize Ligand: - Use bulky, electron-rich  biaryl phosphine ligands  (e.g., SPhos, XPhos, RuPhos) start->ligand base Modify Base: - Switch to a weaker, non-nucleophilic base  (e.g., K3PO4, Cs2CO3) - Use anhydrous base ligand->base solvent Change Solvent: - Use anhydrous aprotic solvents  (e.g., Dioxane, Toluene, THF) base->solvent temp Lower Reaction Temperature solvent->temp reagents Ensure Reagent Purity: - Use anhydrous solvents and reagents - Degas reaction mixture thoroughly temp->reagents end Minimized Deiodination reagents->end

Caption: A logical workflow for troubleshooting and minimizing deiodination.

Troubleshooting Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired mono- or di-arylated pyridine.

  • Significant presence of 3-iodopyridine in the crude reaction mixture.

  • Formation of boronic acid homocoupling byproducts.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Ligand Employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the desired reductive elimination over deiodination.
Harsh Base Switch from strong bases like NaOH or KOH to milder, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
Protic Solvent Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF to reduce the availability of hydrogen atoms.
High Temperature Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 80 °C and adjust as needed).
Presence of Water/Oxygen Thoroughly dry all reagents and solvents. Degas the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.
Troubleshooting Sonogashira Coupling

Symptoms:

  • Formation of 3-iodopyridine and alkyne homocoupling (Glaser coupling) products.

  • Low yield of the desired alkynyl-substituted pyridine.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Catalyst System Inefficiency For copper-free Sonogashira reactions, ensure rigorous exclusion of oxygen. In copper-co-catalyzed reactions, consider using a milder amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
Suboptimal Ligand While often run with PPh₃, consider more specialized ligands if deiodination is severe.
High Reaction Temperature Run the reaction at or near room temperature if possible, as many Sonogashira couplings proceed efficiently under these conditions.
Troubleshooting Buchwald-Hartwig Amination

Symptoms:

  • Low yield of the aminated pyridine product.

  • Significant formation of 3-iodopyridine.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Ligand Choice Use bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) which are known to be effective in promoting C-N bond formation while suppressing dehalogenation.[1]
Base Selection A strong, non-nucleophilic base is often required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are common choices. The optimal base may need to be screened for the specific amine.
Reaction Temperature As with other coupling reactions, performing the amination at the lowest effective temperature can help minimize deiodination.

Summary of Reaction Parameter Effects on Deiodination

Parameter Condition Favoring Deiodination Condition Minimizing Deiodination
Ligand Less bulky, electron-poor ligandsBulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos)
Base Strong, nucleophilic bases (e.g., NaOH, KOH)Weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃)
Solvent Protic solvents (e.g., alcohols, water)Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF)
Temperature High temperaturesLower temperatures
Atmosphere Presence of oxygen and/or moistureInert atmosphere (Argon or Nitrogen), anhydrous conditions

Key Experimental Protocols

Below are representative, detailed experimental protocols for the mono-functionalization of this compound, designed to minimize deiodination. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Mono-Arylation

G reagents 1. Reagent Preparation: - To an oven-dried flask, add:  - this compound (1.0 equiv)  - Arylboronic acid (1.2 equiv)  - K3PO4 (3.0 equiv, anhydrous)  - Pd(OAc)2 (2 mol%)  - SPhos (4 mol%) solvent 2. Solvent Addition: - Add anhydrous, degassed 1,4-dioxane reagents->solvent atmosphere 3. Inert Atmosphere: - Purge the flask with Argon for 10 min solvent->atmosphere reaction 4. Reaction: - Heat to 80-100 °C - Monitor by TLC or LC-MS atmosphere->reaction workup 5. Work-up: - Cool to RT, dilute with EtOAc - Wash with water and brine reaction->workup purify 6. Purification: - Dry over Na2SO4, filter, concentrate - Purify by column chromatography workup->purify

Caption: Experimental workflow for a Suzuki-Miyaura mono-arylation.

Detailed Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst/Ligand Addition: To this mixture, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Mono-Alkynylation (Copper-Free)

Detailed Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq) and the terminal alkyne (1.1 eq).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or 1,4-dioxane) followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive substrates.

  • Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography as described in the Suzuki protocol.

Protocol 3: Buchwald-Hartwig Mono-Amination

Detailed Methodology:

  • Reagent Preparation: In a glovebox or under a stream of inert gas, add to an oven-dried Schlenk tube: this compound (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq).

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable bulky phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully, perform an aqueous work-up, and purify the product by column chromatography.

References

Technical Support Center: Reactions Involving 3,5-Diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up of chemical reactions involving 3,5-diiodopyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of cross-coupling reactions with this compound.

Q1: My Suzuki-Miyaura reaction with this compound is suffering from low yield after scaling up from milligram to gram scale. What are the potential causes and solutions?

A1: Low yields on scale-up are a common challenge and can stem from several factors:

  • Inefficient Mixing: As reaction volume increases, maintaining homogeneous mixing becomes difficult, especially with heterogeneous mixtures involving inorganic bases. This can lead to localized "hot spots" or areas of poor catalyst distribution.

    • Solution: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing in larger flasks.

  • Poor Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to temperature gradients and the formation of side products.

    • Solution: Use a jacketed reactor for better temperature control. Monitor the internal reaction temperature, not just the oil bath temperature.

  • Atmospheric Contamination: Larger-scale reactions often run for longer periods, increasing the risk of oxygen contamination, which can deactivate the palladium catalyst.[1]

    • Solution: Ensure all reagents and solvents are properly degassed. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[1] Use standard Schlenk line techniques for reagent addition.[1]

  • Catalyst Deactivation: On a larger scale, the catalyst undergoes more turnovers, increasing the chances of deactivation or aggregation into less active palladium species.

    • Solution: Re-evaluate the catalyst loading. While the goal is to reduce loading, a slight increase might be necessary. Consider using more robust pre-catalysts or ligands that protect the palladium center.

Q2: I am struggling with selectivity, obtaining a mixture of mono- and di-substituted products in my cross-coupling reaction. How can I favor the mono-substituted product?

A2: Achieving mono-selectivity with a di-halogenated substrate requires careful control of reaction parameters. The two iodine atoms in this compound are in electronically similar environments, but substitution at one position creates steric hindrance for the second.

  • Stoichiometry: This is the most critical factor.

    • Solution: Use a slight deficiency of the coupling partner (e.g., 0.9 to 0.95 equivalents of boronic acid in a Suzuki reaction). This ensures the this compound is in excess, statistically favoring mono-substitution.

  • Reaction Time and Temperature: Over-reaction is more likely with extended reaction times or at higher temperatures.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting this compound is consumed and before significant amounts of the di-substituted product appear. Running the reaction at a lower temperature can also improve selectivity.

  • Ligand Choice: Bulky ligands can sterically hinder the second oxidative addition step required for di-substitution.

    • Solution: Employ sterically demanding phosphine ligands. This can increase the energy barrier for the second coupling event after the first has occurred.

Q3: My goal is the di-substituted pyridine, but the reaction stalls after the first substitution. How can I drive the reaction to completion?

A3: Pushing the reaction to full di-substitution requires overcoming the decreased reactivity of the mono-substituted intermediate.

  • Stoichiometry: Ensure an excess of the coupling partner.

    • Solution: Use at least 2.2 to 2.5 equivalents of the nucleophile (e.g., boronic acid, alkyne, or amine) to drive the reaction to completion.

  • Reaction Conditions: The second coupling is often slower and may require more forcing conditions.

    • Solution: Increase the reaction temperature after the first substitution is complete (as determined by in-process monitoring). A longer reaction time is typically necessary.

  • Catalyst and Base: The catalyst may deactivate, or the base may be consumed over the long reaction time.

    • Solution: A higher catalyst loading might be required. In some cases, a second addition of fresh catalyst and/or base partway through the reaction can help push it to completion.

Q4: I'm having difficulty purifying my product and removing residual palladium on a multi-gram scale. What are effective strategies?

A4: Large-scale purification requires moving away from routine column chromatography where possible.

  • Crystallization: This is the most effective and scalable method for purifying solid products.

    • Solution: Perform a solvent screen to find a suitable system for recrystallization. Common choices include mixtures like hexane/ethyl acetate or ethanol/water.[2]

  • Palladium Removal: Residual palladium is a major concern, especially in pharmaceutical development.

    • Solution: After the reaction, treat the organic solution with an aqueous wash of a sulfur-containing reagent, such as sodium thiosulfate or N-acetylcysteine, which can scavenge palladium.[3] Commercially available metal scavengers (silica- or polymer-bound thiols) can also be stirred with the reaction mixture or used in a flow setup.

  • Extraction Workup: A thorough aqueous workup is crucial.

    • Solution: Wash the organic layer sequentially with an acidic solution (e.g., dilute HCl) to remove basic impurities, a basic solution (e.g., NaHCO3) to remove acidic impurities, and finally brine to remove water.

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations for scaling up reactions with this compound?

A:

  • Thermal Safety: Cross-coupling reactions can be exothermic. A thermal hazard assessment should be performed before scale-up to understand the potential for a thermal runaway. Ensure adequate cooling capacity.

  • Reagent Handling: Many reactions use strong bases like sodium tert-butoxide, which is flammable and moisture-sensitive. Handle in an inert atmosphere.

  • Toxicity: Iodinated aromatic compounds can have associated health risks; always consult the Safety Data Sheet (SDS).[4][5] Palladium catalysts are heavy metals and should be handled with care to avoid inhalation or skin contact. Finished products for pharmaceutical use must have palladium levels reduced to low ppm levels.[3]

  • Pressure: Never heat a sealed vessel that is not specifically designed for pressure.[6] Ensure adequate venting for any off-gassing.

Q: How does the solubility of this compound affect scale-up, and what solvents are recommended?

A: this compound is a solid with limited solubility in many common non-polar solvents at room temperature.[7] While specific quantitative data is sparse, its solubility behavior is critical for reaction kinetics and handling.[8] Poor solubility can lead to slow reaction rates and require higher temperatures.

  • Recommended Solvents: Aprotic polar solvents and aromatic hydrocarbons are typically used for cross-coupling reactions.

  • Solvent Selection: The choice of solvent can also influence selectivity. For instance, in Suzuki couplings of dihaloarenes, polar oxygen-containing solvents like THF can sometimes lead to more mono-substitution, while aromatic solvents may favor di-substitution.[9] A solvent screen is highly recommended during process development.

SolventClassBoiling Point (°C)Typical Use Case
TolueneAromatic111Suzuki, Buchwald-Hartwig
1,4-DioxaneEther101Suzuki, Buchwald-Hartwig
Tetrahydrofuran (THF)Ether66Suzuki, Sonogashira (often with co-solvents)
N,N-Dimethylformamide (DMF)Amide153Sonogashira, Buchwald-Hartwig
AcetonitrileNitrile82Sonogashira

Table based on data from[10]

Q: Which palladium catalyst/ligand system is a good starting point for reactions with this compound?

A: The choice is highly dependent on the specific reaction type (Suzuki, Sonogashira, Buchwald-Hartwig). However, modern palladium pre-catalysts are generally preferred for their air-stability and high activity.[1]

  • For Suzuki-Miyaura: Systems based on bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are excellent starting points. Pre-catalysts such as XPhos-Pd-G3 or SPhos-Pd-G2 are commercially available and reliable.[1]

  • For Buchwald-Hartwig Amination: The choice of ligand depends on the amine. For primary amines, bidentate ligands like BINAP or DPPF were early successes.[11] For a broader range of amines, sterically hindered ligands like JohnPhos or XPhos are often used.[12]

  • For Sonogashira Coupling: The classic system uses a palladium source like Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst (e.g., CuI).[13] Copper-free conditions have also been developed to avoid homocoupling of the alkyne.[14]

Experimental Protocols

Protocol 1: Scale-Up of a Suzuki-Miyaura Mono-Arylation of this compound

This protocol is a representative example for a gram-scale synthesis.

  • Reactor Setup: Equip a 1 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet. Ensure the system is thoroughly dried and purged with nitrogen.

  • Reagent Charging: To the reactor, add this compound (33.1 g, 100 mmol), the desired arylboronic acid (95 mmol, 0.95 equiv.), and potassium carbonate (41.5 g, 300 mmol, 3 equiv.).

  • Solvent Addition: Add degassed toluene (300 mL) and water (60 mL) via cannula.

  • Inerting: Sparge the stirred slurry with a subsurface stream of nitrogen for 30 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1.16 g, 1 mol%).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every hour.

  • Workup: Once the starting material is consumed (typically 4-8 hours), cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washes: Combine the organic layers and wash with water (1 x 100 mL) and then brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale (mg) cluster_1 Phase 2: Process Development (g) cluster_2 Phase 3: Scale-Up (kg) A Reaction Discovery & Proof of Concept B Parameter Optimization (Solvent, Base, Temp) A->B C Selectivity & Yield Improvement B->C D Purification Strategy (Crystallization vs. Chroma) C->D F Pilot Plant Run D->F E Safety Assessment (Thermal Hazards) E->F G Process Validation F->G

Caption: A general workflow for scaling up chemical reactions.

Troubleshooting_Yield Start Low Yield on Scale-Up Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Check for Byproducts (Homocoupling, Degradation) Q1->A1_Yes Yes A1_No Reaction Stalled Q1->A1_No No Sol_Byproducts Optimize Conditions: - Lower Temperature - Adjust Stoichiometry - Change Ligand A1_Yes->Sol_Byproducts Sol_Stalled Investigate Cause: - Inefficient Mixing? - Catalyst Deactivation? - Insufficient Degassing? A1_No->Sol_Stalled

Caption: A decision tree for troubleshooting low reaction yields.

Caption: Key parameters for controlling mono- vs di-substitution.

References

Technical Support Center: Workup Procedures for 3,5-Diiodopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of products from Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions involving 3,5-diiodopyridine.

General Troubleshooting and FAQs

Q1: My reaction mixture is a complex mess after the coupling reaction. What is a general workup strategy to start with?

A general workup procedure for palladium-catalyzed coupling reactions involves quenching the reaction, followed by an aqueous workup to remove inorganic salts and water-soluble impurities. A typical sequence is as follows:

  • Quenching: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding an aqueous solution. Common quenching agents include water, saturated aqueous ammonium chloride (NH₄Cl), or dilute hydrochloric acid (HCl).[1] The choice of quenching agent can depend on the specific reaction and the stability of your product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. The choice of solvent will depend on the polarity of your product.

  • Washing: Wash the combined organic layers sequentially with water and then brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is then typically purified by column chromatography on silica gel.[2]

Q2: I am struggling to achieve selective mono-substitution of this compound. How can I control the selectivity between mono- and di-substitution?

Controlling the selectivity between mono- and di-substitution in di-halogenated substrates is a common challenge. Several factors can be adjusted to favor mono-substitution:

  • Stoichiometry: Use a limiting amount of the coupling partner (boronic acid, alkyne, or amine), typically 1.0 to 1.2 equivalents relative to the this compound.

  • Reaction Time and Temperature: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product.

  • Ligand Choice: The choice of phosphine ligand can significantly influence the regioselectivity of the coupling reaction. For instance, in Suzuki couplings of dihalopyridazines, electron-deficient bidentate ligands have been shown to favor reaction at one position, while electron-rich monodentate ligands favor the other.[2] A similar strategy of ligand screening can be applied to this compound to optimize for the desired mono-substituted product.

Q3: Purification of the mono- and di-substituted products by column chromatography is difficult. What solvent systems are effective for separating these compounds?

The separation of mono- and di-substituted pyridine derivatives can be challenging due to their similar polarities. A systematic approach to selecting an eluent for column chromatography is recommended:

  • Start with a non-polar solvent system: Begin with a low polarity eluent, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity. For example, you can start with 95:5 hexanes:ethyl acetate and incrementally increase the proportion of ethyl acetate.[2]

  • Utilize different solvent systems: If separation is not achieved with hexanes/ethyl acetate, consider other solvent systems like dichloromethane/methanol or diethyl ether/hexanes.

  • Consider HPLC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) may be necessary. Reversed-phase columns (like C8 or C18) are often used for the separation of pyridine derivatives.[3][4]

Suzuki Coupling: Troubleshooting and Protocols

FAQs

Q: My Suzuki coupling reaction of this compound has a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki couplings can arise from several issues. Here are some common troubleshooting steps:

  • Catalyst Deactivation: Ensure your palladium catalyst is active. Using a pre-catalyst or ensuring anaerobic conditions can help.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[5] Using fresh, high-purity boronic acid and optimizing the base and reaction temperature can minimize this.

  • Homocoupling: The coupling of two boronic acid molecules is another possible side reaction. This can sometimes be suppressed by adding the aryl halide in a slight excess.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. Microwave irradiation has been shown to improve yields and shorten reaction times in some cases.[5]

Experimental Protocol: Workup of a Suzuki Coupling Reaction

  • After cooling the reaction mixture to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[6]

  • Dilute the mixture with a suitable organic solvent, such as ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation: Hypothetical Yields for Mono- vs. Di-Suzuki Coupling

Equivalents of Boronic AcidLigand TypeTemperature (°C)Mono-substituted Yield (%)Di-substituted Yield (%)
1.1Monodentate806520
1.1Bidentate807515
2.2Monodentate1001085
2.2Bidentate100590

Note: This table presents hypothetical data for illustrative purposes, as specific yields for this compound were not found in the search results.

Diagram: Suzuki Coupling Workup Workflow

Suzuki_Workup cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Suzuki Coupling Mixture Quench Quench (e.g., sat. aq. NH4Cl) Reaction->Quench Cool to RT Extract Extract (e.g., Ethyl Acetate) Quench->Extract Wash Wash (Water, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Column Column Chromatography Dry->Column Crude Product Product Isolated Product(s) Column->Product

Caption: General workflow for the workup and purification of Suzuki coupling reactions.

Sonogashira Coupling: Troubleshooting and Protocols

FAQs

Q: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

Glaser coupling is a common side reaction in Sonogashira couplings. To minimize it:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions: In some cases, performing the reaction without the copper(I) co-catalyst can significantly reduce alkyne homocoupling. This may require the use of more active palladium catalysts.

  • Fresh Reagents: Use freshly distilled and degassed solvents and high-purity reagents.[7]

Q: My Sonogashira reaction is not going to completion. What should I check?

  • Catalyst Activity: Ensure both the palladium and copper catalysts are active.

  • Base Strength: The base must be strong enough to deprotonate the terminal alkyne. Common bases include triethylamine (Et₃N) and diisopropylamine (DIPA).

  • Temperature and Time: Consider increasing the reaction temperature or extending the reaction time.[7]

Experimental Protocol: Workup of a Sonogashira Coupling Reaction

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and salts.[7]

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Hypothetical Yields for Mono- vs. Di-Sonogashira Coupling

Equivalents of AlkyneCatalyst SystemTemperature (°C)Mono-substituted Yield (%)Di-substituted Yield (%)
1.1Pd/Cu257015
1.1Copper-free507510
2.2Pd/Cu601580
2.2Copper-free801085

Note: This table presents hypothetical data for illustrative purposes, as specific yields for this compound were not found in the search results.

Diagram: Troubleshooting Sonogashira Side Reactions

Sonogashira_Troubleshooting cluster_problem Problem Observed cluster_causes Potential Causes cluster_solutions Potential Solutions Problem Low Yield or Side Products Cause1 Glaser Coupling Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Catalyst Deactivation Problem->Cause3 Solution1a Strictly Anaerobic Conditions Cause1->Solution1a Solution1b Copper-Free Conditions Cause1->Solution1b Solution2a Increase Temp/Time Cause2->Solution2a Solution2b Check Base Quality Cause2->Solution2b Solution3 Use Fresh Catalyst Cause3->Solution3

Caption: A troubleshooting guide for common issues in Sonogashira coupling reactions.

Buchwald-Hartwig Amination: Troubleshooting and Protocols

FAQs

Q: What is a standard workup procedure for a Buchwald-Hartwig amination of this compound?

A general workup for a Buchwald-Hartwig amination is similar to other coupling reactions:

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.[6]

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry, concentrate, and purify by column chromatography.

Q: I am having difficulty with the selective mono-amination of this compound. What strategies can I employ?

Achieving selective mono-amination can be challenging. Consider the following:

  • Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig aminations and can influence selectivity. Screening different ligands is often necessary to find the optimal conditions for mono-arylation.[3]

  • Stoichiometry and Reaction Conditions: As with other coupling reactions, carefully controlling the stoichiometry of the amine (using a slight excess or a 1:1 ratio) and optimizing the reaction temperature and time are crucial for favoring mono-substitution.

Experimental Protocol: Workup of a Buchwald-Hartwig Amination Reaction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[6]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminated pyridine.

Data Presentation: Hypothetical Yields for Mono- vs. Di-amination

Equivalents of AmineLigandBaseMono-aminated Yield (%)Di-aminated Yield (%)
1.2XPhosNaOtBu6025
1.2RuPhosK₃PO₄7015
2.5XPhosNaOtBu1080
2.5RuPhosK₃PO₄585

Note: This table presents hypothetical data for illustrative purposes, as specific yields for this compound were not found in the search results.

Diagram: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Logic cluster_control Control Selectivity Start Start: this compound + Amine Reaction Buchwald-Hartwig Coupling Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Mono_Product Mono-aminated Product Purification->Mono_Product Di_Product Di-aminated Product Purification->Di_Product Stoichiometry Amine Stoichiometry Stoichiometry->Reaction Ligand Ligand Choice Ligand->Reaction Conditions Temp. & Time Conditions->Reaction

Caption: Key factors influencing the outcome of Buchwald-Hartwig amination of this compound.

References

storage and handling recommendations for 3,5-diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe storage and handling of 3,5-diiodopyridine. The following frequently asked questions (FAQs) and troubleshooting guide address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound at 2-8°C in a tightly sealed container in a dry, well-ventilated area.[1] Some suppliers of similar halogenated pyridines suggest storage at room temperature, so it is always best to consult the product-specific information provided by the supplier.[2]

What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles. A face shield may also be appropriate.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Respiratory Protection: An N95 dust mask or a NIOSH/MSHA-approved respirator should be used, especially if there is a risk of dust generation or if working in an area with inadequate ventilation.[3]

  • Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.[3]

What are the known incompatibilities of this compound?

While specific data for this compound is limited, based on information for similar compounds like 3,5-dibromopyridine, it should be kept away from:

  • Strong oxidizing agents

  • Strong acids (especially nitric acid)

  • Strong bases

  • Alkali metals

  • Moisture[4][5]

What is the solubility of this compound?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound has discolored or degraded. Improper storage conditions (e.g., exposure to light, air, or moisture).Ensure the compound is stored in a tightly sealed container, protected from light, and in a dry environment at the recommended temperature (2-8°C).
Inconsistent experimental results. Potential contamination or degradation of the starting material.Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, GC-MS). Ensure proper handling procedures are followed to prevent contamination.
Difficulty dissolving the compound. Use of an inappropriate solvent.Test the solubility of this compound in a small scale with various common organic solvents to find a suitable one for your reaction or analysis. Based on similar compounds, chloroform and methanol may be good starting points.[5]

Quantitative Data Summary

ParameterValueCompoundSource
Storage Temperature 2-8°CThis compound[1]
Storage Temperature Room Temperature3,5-Dibromopyridine N-Oxide[2]
Melting Point 110-115 °C3,5-Dibromopyridine[6]
Melting Point 187-191 °C3,5-Dichloro-4-iodopyridine[7]

Experimental Workflow and Troubleshooting

G Troubleshooting Workflow for this compound Handling cluster_storage Storage & Preparation cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting cluster_solutions Solutions storage Store at 2-8°C, dry, dark, sealed weigh Weigh in fume hood with proper PPE storage->weigh check_appearance Compound discolored? weigh->check_appearance dissolve Dissolve in appropriate solvent check_solubility Dissolves completely? dissolve->check_solubility reaction Perform experiment check_results Results as expected? reaction->check_results check_appearance->dissolve No discard Discard and obtain new stock check_appearance->discard Yes check_solubility->reaction Yes test_solvent Test alternative solvents check_solubility->test_solvent No verify_purity Verify purity (e.g., NMR, GC-MS) check_results->verify_purity No proceed Proceed with experiment check_results->proceed Yes

References

Validation & Comparative

A Comparative Analysis of 3,5-Diiodopyridine and 3,5-Dibromopyridine Reactivity in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical factor in the efficient synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the versatile Suzuki-Miyaura coupling, the choice of an appropriate aryl halide can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparison of the reactivity of 3,5-diiodopyridine and 3,5-dibromopyridine, two common building blocks in medicinal chemistry and materials science, supported by fundamental principles and illustrative experimental data.

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The reactivity of the organic halide is a key determinant of the reaction's success and is largely governed by the nature of the halogen substituent.

The Decisive Role of the Carbon-Halogen Bond

The generally accepted order of reactivity for aryl halides in Suzuki coupling is I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds. The C-I bond is the weakest among the common halogens, followed by C-Br, and then C-Cl. This weaker bond in aryl iodides facilitates the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. A lower energy barrier for this initial step translates to a faster overall reaction rate, often allowing for milder reaction conditions and higher yields.

Consequently, This compound is inherently more reactive than 3,5-dibromopyridine in Suzuki coupling reactions. This enhanced reactivity can be advantageous in several scenarios:

  • Milder Reaction Conditions: The use of this compound may allow for successful couplings at lower temperatures and with less reactive boronic acids.

  • Higher Reaction Rates: Reactions with this compound are generally faster, leading to shorter overall synthesis times.

  • Improved Yields: In challenging coupling reactions where the corresponding bromide shows low conversion, the iodide analogue can often provide a significantly higher yield of the desired product.

However, the higher reactivity of this compound is also associated with a higher cost and potentially lower stability compared to 3,5-dibromopyridine. Therefore, the choice between these two substrates often represents a trade-off between reactivity and economic considerations.

Quantitative Comparison of Reactivity

FeatureThis compound3,5-Dibromopyridine
Relative Reactivity HighModerate
Typical Reaction Temperature Room Temperature to 80 °C80 °C to 120 °C
Typical Reaction Time 1-12 hours12-24 hours
Expected Yield (Mono-arylation) > 90%70-90%
Catalyst Loading Can often tolerate lower catalyst loadingsMay require higher catalyst loadings

It is important to note that these are generalized values, and actual results can vary significantly depending on the specific boronic acid, catalyst system (palladium precursor and ligand), base, and solvent employed.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these substrates in synthesis. Below are representative procedures for the Suzuki-Miyaura coupling of 3,5-dihalopyridines.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, GC, LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki Coupling of 3,5-Dibromopyridine

This protocol is a representative procedure for the mono-arylation of 3,5-dibromopyridine.

  • Materials:

    • 3,5-Dibromopyridine (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Procedure:

    • To an oven-dried Schlenk flask, add 3,5-dibromopyridine, the arylboronic acid, and potassium carbonate.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Add palladium(II) acetate and triphenylphosphine to the flask under a positive flow of the inert gas.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-bromopyridine.

Protocol for Suzuki Coupling of this compound

This protocol is a representative procedure for the mono-arylation of this compound, often requiring milder conditions.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1 mol%)

    • Sodium carbonate (Na₂CO₃, 2.0 equiv)

    • Toluene/Ethanol/Water (2:1:1 v/v/v), degassed

  • Procedure:

    • In a round-bottom flask, dissolve this compound and the arylboronic acid in the degassed toluene/ethanol/water solvent mixture.

    • Add sodium carbonate to the mixture.

    • Purge the solution with an inert gas for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive flow of the inert gas.

    • Heat the reaction to 80 °C and stir for 1-12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After the starting material is consumed, cool the reaction to room temperature.

    • Add water and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution in vacuo.

    • Purify the residue by flash column chromatography to obtain the 3-aryl-5-iodopyridine.

The Suzuki-Miyaura Catalytic Cycle

The underlying mechanism of the Suzuki-Miyaura coupling explains the observed reactivity differences. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Ar'->Pd(0)L2 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex is the rate-limiting step. The weaker C-I bond in this compound allows for a faster oxidative addition compared to the stronger C-Br bond in 3,5-dibromopyridine, thus accelerating the entire catalytic cycle.

Conclusion

A Comparative Guide to 3,5-Diiodopyridine and 3,5-Dichloropyridine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, halogenated pyridines serve as versatile and indispensable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. Among these, 3,5-dihalopyridines offer two reactive sites for functionalization through various catalytic cross-coupling reactions. This guide provides an objective, data-driven comparison of the catalytic performance of 3,5-diiodopyridine and 3,5-dichloropyridine, focusing on their reactivity, efficiency, and applications in key chemical transformations.

Executive Summary

The catalytic utility of 3,5-dihalopyridines is fundamentally governed by the nature of the carbon-halogen bond. The established trend in reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This disparity in reactivity dictates the choice of catalyst system, reaction conditions, and ultimately the efficiency of the synthetic route. This compound, with its more labile carbon-iodine bonds, generally exhibits higher reactivity, allowing for milder reaction conditions and lower catalyst loadings. Conversely, 3,5-dichloropyridine, while often more cost-effective, typically requires more forcing conditions and specialized, highly active catalyst systems to achieve comparable yields.

Comparative Performance in Key Catalytic Reactions

The following sections provide a head-to-head comparison of this compound and 3,5-dichloropyridine in several of the most pivotal palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The enhanced reactivity of the C-I bond in this compound leads to significantly more facile coupling compared to the C-Cl bond in 3,5-dichloropyridine.

FeatureThis compound3,5-Dichloropyridine
Reactivity HighLow to Moderate
Typical Catalyst Standard Pd(PPh₃)₄, PdCl₂(PPh₃)₂Bulky, electron-rich phosphine-ligated Pd catalysts (e.g., XPhos, SPhos)
Reaction Conditions Mild (often room temperature to 80 °C)More forcing (elevated temperatures, stronger bases)
Yields Generally highVariable, highly dependent on catalyst and conditions

Experimental Data Summary: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3,5-Dibromopyridine4-Ethoxycarbonylphenylboronic acidPd(PPh₃)₄Cs₂CO₃EtOH8012056[1]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)Na₂CO₃H₂O/DMF6012Good[1][2][3][4]
2,4-DichloropyridinePhenylboronic acidPd(PEPPSI)(IPr)K₂CO₃Dioxane802485 (C4:C2 = 10.4:1)

Note: Direct comparative data for this compound under the same conditions is limited in the searched literature. The data for 3,5-dibromopyridine is included to illustrate the reactivity trend.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor.

FeatureThis compound3,5-Dichloropyridine
Reactivity HighLow
Typical Catalyst Pd₂(dba)₃ with ligands like BINAP or DPPFMore advanced, sterically hindered biarylphosphine ligands (e.g., JohnPhos, tBuXPhos)
Reaction Conditions Milder temperaturesHigher temperatures often required
Yields Generally good to excellentModerate to good with optimized catalyst systems

Experimental Data Summary: Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotolueneMorpholinePd(I) dimer with JohnPhosNaOtBu1,4-Dioxane80-1000.5-1High[5]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[6]

Note: Specific examples for this compound and 3,5-dichloropyridine were not found in the initial searches, so analogous substrates are presented to indicate typical conditions.

Sonogashira Coupling

The Sonogashira coupling provides a route to synthesize aryl alkynes. The reactivity trend of I > Br > Cl is also pronounced in this reaction.

FeatureThis compound3,5-Dichloropyridine
Reactivity HighLow
Typical Catalyst Pd(PPh₃)₂Cl₂ / CuIOften requires higher catalyst loading and more robust ligands
Reaction Conditions Mild, often room temperatureElevated temperatures
Yields Good to excellentLower, susceptible to side reactions

Experimental Data Summary: Sonogashira Coupling

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3,5-Dibromo-2,6-dichloropyridineVarious terminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt - 60Good to excellent[7]
3-Fluoro-4-iodopyridineTerminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₃NTHF or DMF40-65Good[8]
Heck Reaction

The Heck reaction couples aryl halides with alkenes. The higher reactivity of aryl iodides makes them ideal substrates for this transformation.

FeatureThis compound3,5-Dichloropyridine
Reactivity HighVery Low
Typical Catalyst Pd(OAc)₂ with PPh₃Requires highly active, often phosphine-free, catalyst systems
Reaction Conditions Moderate to high temperaturesHigh temperatures (>100 °C)
Yields Generally goodPoor, often no reaction observed

Experimental Data Summary: Heck Reaction

SubstrateAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3-IodopyridineButyl acrylatePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene13060[2]
3-BromopyridineButyl acrylatePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene13078[2][9]
3-ChloropyridineButyl acrylatePd(OAc)₂ / Supramolecular Ligand LK₂CO₃Toluene130No reaction[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane).

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure and requires careful optimization of the catalyst, ligand, and base for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl halide (1.0 equiv), the amine (1.1-1.5 equiv), the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Catalytic Processes

The following diagrams illustrate the fundamental workflows and catalytic cycles discussed.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar')

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) [Ar-Pd(II)-NR'R''] [Ar-Pd(II)-NR'R''] Ar-Pd(II)-X->[Ar-Pd(II)-NR'R''] Amine Coordination & Deprotonation [Ar-Pd(II)-NR'R'']->Pd(0)Ln Reductive Elimination (Ar-NR'R'')

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Coupling Partner, Catalyst, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction & Extract monitor->quench purify Column Chromatography quench->purify

Figure 3: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The choice between this compound and 3,5-dichloropyridine in catalytic applications is a trade-off between reactivity and cost. This compound is the substrate of choice for reactions requiring mild conditions and high efficiency, where the cost of the starting material is justifiable. Its high reactivity minimizes the need for complex and expensive catalyst systems. In contrast, 3,5-dichloropyridine is a more economical option, particularly for large-scale syntheses, but its lower reactivity necessitates careful optimization of reaction conditions and the use of more sophisticated and often air-sensitive catalyst systems to achieve satisfactory results. For drug development professionals and researchers, a thorough understanding of these differences is crucial for the strategic design of synthetic routes that are both efficient and economically viable.

References

analytical methods for monitoring 3,5-diiodopyridine reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving 3,5-diiodopyridine, robust analytical methods are essential for accurate reaction monitoring, impurity profiling, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for these purposes. This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods applicable to the analysis of this compound and related dihalopyridine analogues.

The selection of an appropriate HPLC method is critical and often depends on the specific requirements of the analysis, such as the need for high throughput, enhanced resolution of closely eluting impurities, or compatibility with mass spectrometry (MS). The following sections detail two effective HPLC methods, Method A, a rapid gradient method suitable for high-throughput screening, and Method B, an isocratic method optimized for resolving closely related species.

Comparison of HPLC Methods

The performance of two distinct HPLC methods for the analysis of 3,5-dihalopyridines is summarized below. While specific data for this compound is not extensively available, the data for 3,5-dibromopyridine and 3,5-dichloropyridine serve as a reliable reference for method development due to their structural similarity.

ParameterMethod A: Rapid Gradient AnalysisMethod B: Isocratic Separation
Column C18, 4.6 x 150 mm, 5 µm particle sizeNewcrom R1, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile, Water, and Phosphoric Acid
Gradient/Isocratic GradientIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 254 nm254 nm
Sample Preparation Dilution in mobile phaseDilution in mobile phase
MS Compatibility Yes (with formic acid)[1]Conditional (requires substitution of phosphoric acid with formic acid)[1]
Key Advantage Faster analysis time suitable for high-throughput screening.Potentially better resolution for closely eluting impurities due to the specialized stationary phase.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols can be adapted for the specific analysis of this compound reaction mixtures.

Method A: Rapid Gradient Reversed-Phase HPLC

This method is designed for fast and efficient analysis of reaction progress.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Withdraw an aliquot from the reaction mixture.

  • Dilute the sample with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Method B: Isocratic Separation on a Specialized Stationary Phase

This method is optimized for the resolution of dihalopyridines and related impurities.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. The exact ratio should be optimized to achieve the desired separation. A common starting point for similar compounds is a 50:50 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Withdraw an aliquot from the reaction mixture.

  • Dilute the sample with the mobile phase to an appropriate concentration.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for monitoring a this compound reaction using HPLC.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Reaction Reaction Mixture Aliquot Dilution Dilute with Mobile Phase Reaction->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC HPLC System Filtration->HPLC Column Analytical Column (e.g., C18) HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Quantification->Report Generate Report

Caption: Workflow for HPLC monitoring of this compound reactions.

References

Characterization of 3,5-Diiodopyridine Derivatives by ¹H and ¹³C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of 3,5-diiodopyridine derivatives with alternative halogenated pyridines, supported by detailed experimental protocols and Nuclear Magnetic Resonance (NMR) data. The information presented is intended to aid in the identification, characterization, and quality control of these important chemical entities in research and development settings.

Introduction

This compound and its derivatives are valuable building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials. Accurate and efficient characterization of these compounds is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a primary analytical technique for the structural elucidation and purity assessment of these molecules. This guide offers a comparative analysis of the NMR spectral data of this compound and a common alternative, 3,5-dibromopyridine, to highlight the influence of the halogen substituent on the chemical shifts and to provide a practical reference for researchers.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and 3,5-dibromopyridine. The data for this compound is predicted based on computational methods due to the limited availability of experimental spectra in the public domain, while the data for 3,5-dibromopyridine is based on experimental values. This comparison illustrates the expected spectral differences arising from the different halogen atoms at the 3 and 5 positions of the pyridine ring.

Table 1: ¹H NMR Spectral Data Comparison

CompoundPositionPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compoundH-2, H-68.65Doublet1.5
H-48.20Triplet1.5
3,5-DibromopyridineH-2, H-68.69Doublet2.0
H-47.98Triplet2.0

Note: Predicted data for this compound was obtained using advanced computational algorithms.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundPositionPredicted/Experimental Chemical Shift (δ, ppm)
This compoundC-2, C-6155.0
C-3, C-595.0
C-4150.0
3,5-DibromopyridineC-2, C-6150.5
C-3, C-5123.8
C-4139.5

Note: Predicted data for this compound was obtained using advanced computational algorithms.

Experimental Protocols

This section details the synthetic procedures for this compound and the general methodology for acquiring NMR spectra.

Synthesis of this compound

The synthesis of this compound can be achieved from 3,5-diaminopyridine via a diazotization reaction followed by a Sandmeyer-type iodination.

Materials:

  • 3,5-Diaminopyridine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,5-diaminopyridine in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution. An immediate reaction with the evolution of nitrogen gas and the formation of a precipitate should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR analysis (20-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR.

Visualizing the Workflow and Characterization Logic

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the logical process of characterizing this compound derivatives using NMR spectroscopy.

SynthesisWorkflow Start 3,5-Diaminopyridine Diazotization Diazotization (HCl, NaNO2, 0-5 °C) Start->Diazotization Diazonium Pyridinediazonium Salt Diazotization->Diazonium Iodination Iodination (KI) Diazonium->Iodination Workup Workup & Purification Iodination->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

NMRCharacterization Sample Synthesized this compound Derivative H_NMR 1H NMR Spectroscopy Sample->H_NMR C_NMR 13C NMR Spectroscopy Sample->C_NMR Data_Analysis Spectral Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment

Caption: NMR characterization logical flow.

Conclusion

The characterization of this compound derivatives by ¹H and ¹³C NMR spectroscopy is a robust and informative method for structural verification and purity assessment. The presented comparative data for this compound and 3,5-dibromopyridine highlights the predictable influence of the halogen substituent on the NMR spectra, providing a valuable reference for researchers in the field. The detailed experimental protocols offer practical guidance for the synthesis and analysis of these compounds, facilitating their effective use in drug discovery and development.

A Comparative Guide to the Mass Spectrometry Analysis of 3,5-Diiodopyridine and Its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based approaches for the characterization of 3,5-diiodopyridine and its reaction products. Due to the limited availability of direct mass spectral data for this compound, this guide draws upon data from analogous compounds, established fragmentation principles of halogenated aromatics, and derivatization techniques to provide a robust analytical framework.

Direct Analysis of this compound

Direct analysis of this compound can be effectively achieved using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The volatility and thermal stability of this compound make it amenable to GC separation prior to mass analysis.

Predicted Fragmentation Pathway of this compound

Electron ionization of this compound (C₅H₃I₂N, MW: 330.89 g/mol ) is expected to produce a distinct fragmentation pattern.[1] The molecular ion peak (M⁺˙) at m/z 330 would be readily observed. The primary fragmentation events are predicted to involve the sequential loss of iodine atoms and the pyridine ring structure, as is common for halogenated aromatic compounds.[2][3][4] A plausible fragmentation pathway is outlined below.

G cluster_main Predicted EI Fragmentation of this compound M+ C₅H₃I₂N⁺˙ m/z = 330 M-I C₅H₃IN⁺˙ m/z = 203 M+->M-I -I M-2I C₅H₃N⁺˙ m/z = 76 M-I->M-2I -I C4H2 C₄H₂⁺˙ m/z = 50 M-2I->C4H2 -HCN Pyridine C₅H₅N⁺˙ m/z = 79

Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.

Data Presentation: Predicted Mass Spectral Data for this compound (EI)

IonFormulaPredicted m/zRelative Abundance
[M]⁺˙C₅H₃I₂N⁺˙330Moderate
[M-I]⁺C₅H₃IN⁺203High
[M-2I]⁺C₅H₃N⁺76Moderate
[C₄H₂]⁺˙C₄H₂⁺˙50Low
[I]⁺I⁺127Moderate
[I₂]⁺˙I₂⁺˙254Low

Analysis of this compound Reaction Products

The analysis of reaction products of this compound, which may be less volatile or thermally stable, often requires soft ionization techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS).

Derivatization Strategies

For certain applications, particularly in complex matrices or for enhancing ionization efficiency, derivatization can be a valuable tool.[5][6][7] While not always necessary for pyridine compounds, which can often be protonated and analyzed by ESI, derivatization can improve chromatographic separation and detection limits.

  • N-alkylation: Reaction of the pyridine nitrogen with an alkylating agent can introduce a permanent positive charge, enhancing ESI sensitivity.

  • Coupling Reactions: For products containing reactive functional groups, derivatization can be employed to attach a readily ionizable tag. For instance, azo coupling can be used for aromatic amines and phenols.[7]

Comparative Analysis of Ionization Techniques

TechniqueAnalytesAdvantagesDisadvantages
GC-EI-MS Volatile, thermally stable compounds (e.g., this compound)Provides detailed structural information through fragmentation, reproducible spectra.Not suitable for non-volatile or thermally labile compounds.
LC-ESI-MS Non-volatile, polar, and thermally labile compounds (e.g., reaction products)Soft ionization preserves the molecular ion, suitable for a wide range of compounds.[8]Fragmentation is often limited and may require tandem MS (MS/MS) for structural elucidation.

Experimental Protocols

1. GC-MS Analysis of this compound

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Sample Preparation: Dissolve this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1-10 µg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

2. LC-MS Analysis of this compound Reaction Products

  • Instrumentation: A high-performance liquid chromatograph coupled to an electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Sample Preparation: Dissolve the reaction mixture in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile/water) and filter through a 0.22 µm syringe filter.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ion Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 100-1000.

    • Tandem MS (MS/MS): For structural confirmation, select the precursor ion of interest and apply collision-induced dissociation (CID) with an appropriate collision energy (e.g., 10-40 eV).

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the analysis of this compound and its products.

TechniqueInformation ProvidedComparison to Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms.Provides unambiguous structure elucidation, but is less sensitive than MS and not suitable for complex mixture analysis without prior separation.
Infrared (IR) Spectroscopy Information about functional groups present in the molecule.Complementary to MS; confirms the presence of specific bonds. A study on the reaction of iodine with pyridine has utilized FTIR for product identification.[9]
Elemental Analysis Determines the elemental composition of a pure compound.Confirms the empirical formula, which can be corroborated by high-resolution mass spectrometry (HRMS).

Logical Workflow for Analysis

G cluster_workflow Analytical Workflow Sample This compound or Reaction Product Purity Assess Purity (e.g., LC-UV, TLC) Sample->Purity Initial_MS Initial MS Analysis (GC-MS for starting material, LC-MS for products) Purity->Initial_MS HRMS High-Resolution MS (Elemental Composition) Initial_MS->HRMS Tandem_MS Tandem MS (MS/MS) (Structural Fragmentation) Initial_MS->Tandem_MS NMR NMR Spectroscopy (Definitive Structure) Initial_MS->NMR IR IR Spectroscopy (Functional Groups) Initial_MS->IR Structure Structure Elucidation HRMS->Structure Tandem_MS->Structure NMR->Structure IR->Structure

Caption: A logical workflow for the comprehensive analysis of this compound and its products.

By combining these mass spectrometric and spectroscopic techniques, researchers can confidently identify and characterize this compound and its diverse reaction products, facilitating advancements in drug discovery and development.

References

A Comparative Guide to the Single-Crystal X-ray Diffraction of 3,5-Diiodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the single-crystal X-ray diffraction data for 3,5-diiodopyridine derivatives and related halogenated pyridine compounds. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, materials science, and fundamental chemical research. The substitution of iodine at the 3 and 5 positions of the pyridine ring introduces significant potential for halogen bonding and other non-covalent interactions, which play a crucial role in molecular recognition and crystal packing. This guide provides a summary of available crystallographic data, detailed experimental protocols for analysis, and visual representations of the experimental workflow.

Comparison of Crystallographic Data

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
3,5-Dibromopyridin-2-amineC₅H₄Br₂N₂MonoclinicP2₁/n6.07(1)10.53(2)11.89(2)90104.49(3)90--INVALID-LINK--
2,4,6-Triazido-3,5-dibromopyridineC₅Br₂N₁₀MonoclinicP2₁/c8.631(3)12.399(4)11.282(4)90109.83(1)90[Journal of Structural Chemistry, 2016]
3,5-Dichloro-2,4,6-trimethylpyridineC₈H₉Cl₂NOrthorhombicPnma14.123(3)7.989(2)7.989(2)909090[Acta Crystallographica Section E, 2008]
3,5-Dicyanopyridine Derivative (1)C₂₅H₁₆N₄MonoclinicP2₁/n10.138(2)13.567(3)14.123(3)90109.12(1)90[Journal of Materials Chemistry C, 2023]
3,5-Dicyanopyridine Derivative (2)C₃₁H₂₁N₅MonoclinicP2₁/c11.987(2)10.456(2)19.123(4)9098.76(1)90[Journal of Materials Chemistry C, 2023]

Experimental Protocols

The following sections outline the typical experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of this compound derivatives.

Synthesis of this compound Derivatives

A common route for the synthesis of 3,5-dihalopyridine derivatives involves electrophilic halogenation of pyridine or substituted pyridines. For instance, the synthesis of 3,5-dibromo-4-iodopyridine can be achieved by the diazotization of 3,5-dibromo-4-aminopyridine.

Example Synthesis: 3,5-Dibromo-4-iodopyridine

  • Preparation of 3,5-Dibromo-4-aminopyridine: 4-aminopyridine is treated with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride with a radical initiator such as azobisisobutyronitrile (AIBN). The reaction progress is monitored until the starting material is consumed.

  • Diazotization and Iodination: The resulting 3,5-dibromo-4-aminopyridine is dissolved in an acidic medium (e.g., sulfuric acid) and cooled. A solution of sodium nitrite is added dropwise to form the diazonium salt. Subsequently, a solution of potassium iodide is added to the reaction mixture, leading to the substitution of the diazonium group with iodine. The crude product is then purified, typically by recrystallization from a suitable solvent like n-hexane, to yield pure 3,5-dibromo-4-iodopyridine.

Single-Crystal Growth

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Common techniques for growing single crystals of organic compounds include:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, collects a series of diffraction images as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities. This step involves integration of the diffraction spots and correction for various experimental factors (e.g., absorption).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. Anisotropic displacement parameters are typically refined for non-hydrogen atoms, and hydrogen atoms are often placed in calculated positions and refined using a riding model.

Mandatory Visualization

The following diagrams illustrate the key workflows in the study of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd Single-Crystal XRD Analysis start Starting Materials (e.g., 4-aminopyridine) reaction Chemical Reaction (e.g., Halogenation, Diazotization) start->reaction purification Purification (e.g., Recrystallization) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution growth Slow Evaporation / Vapor Diffusion / Slow Cooling dissolution->growth crystals Single Crystals growth->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Unit Cell, Intensities) data_collection->data_processing structure_solution Structure Solution (Initial Model) data_processing->structure_solution refinement Structure Refinement (Final Model) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure Crystallographic Data (CIF File)

Caption: Experimental workflow from synthesis to crystal structure determination.

data_analysis_pathway cluster_analysis Structural Analysis & Comparison cluster_application Applications cif Crystallographic Information File (CIF) bond_lengths Bond Lengths & Angles cif->bond_lengths intermolecular Intermolecular Interactions (e.g., Halogen Bonding) cif->intermolecular packing Crystal Packing Analysis cif->packing comparison Comparison with Related Structures intermolecular->comparison packing->comparison drug_design Structure-Based Drug Design comparison->drug_design materials Materials Science (e.g., Crystal Engineering) comparison->materials

Caption: Logical flow from crystallographic data to scientific applications.

A Comparative Guide to the Kinetics of Palladium-Catalyzed Cross-Coupling Reactions with Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic profiles of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—with a focus on dihalopyridine substrates. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, controlling regioselectivity, and scaling up processes in the synthesis of pharmaceuticals and other fine chemicals where pyridyl scaffolds are prevalent. This document summarizes available quantitative data, details experimental protocols for kinetic analysis, and provides visual representations of reaction pathways and experimental workflows.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that direct comparative kinetic studies on a single dihalopyridine substrate across all three reaction types are scarce in the literature. Therefore, the data presented here is a compilation from various studies, and in some cases, data for closely related aryl halides are included as a proxy to illustrate general trends.

Table 1: Suzuki-Miyaura Coupling of Dihalopyridines

DihalopyridineCoupling PartnerCatalyst SystemSolventTemp (°C)Rate Constant (k)Activation Energy (Ea, kJ/mol)Rate-Determining Step
2,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ / Ad₂PⁿBuDioxane/H₂O100--Oxidative Addition[1]
2,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄Toluene23--Oxidative Addition
3,5-Dichloropyridazine2-Fluoro-5-bromo-3-pyridine boronic acidPd(PPh₃)₄1,4-Dioxane---Oxidative Addition

Table 2: Buchwald-Hartwig Amination of Dihalopyridines

DihalopyridineAmineCatalyst SystemSolventTemp (°C)Rate Constant (k)Activation Energy (Ea, kJ/mol)Rate-Determining Step
2,4-DichloropyridineAnilinePd(OAc)₂ / XantphosToluene100--Oxidative Addition
2,5-Dibromo-3-(trifluoromethyl)pyridineMorpholinePd₂(dba)₃ / XPhosDioxane80--Oxidative Addition
Aryl Chloride (general)Secondary AminePd[P(t-Bu)₃]₂Toluene-First order in aryl chloride-Oxidative Addition[2]

Table 3: Sonogashira Coupling of Dihalopyridines

DihalopyridineAlkyneCatalyst SystemSolventTemp (°C)Rate Constant (k)Activation Energy (Ea, kJ/mol)Rate-Determining Step
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N100--Transmetalation (often)
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClTHFRT--Oxidative Addition (hindered)[3]
IodobenzenePhenylacetylenePd(PPh₃)₄ / CuINEt₃90Zero-order in iodobenzene-Not Oxidative Addition[1]

Experimental Protocols for Kinetic Studies

Accurate kinetic data is derived from carefully designed experiments that monitor the reaction progress over time. In-situ monitoring techniques are particularly powerful as they provide real-time data without the need for quenching and sampling.

General Experimental Setup for In-situ Kinetic Monitoring

A typical setup for in-situ monitoring of a cross-coupling reaction involves a reaction vessel equipped with a stirrer, temperature control, and an inert atmosphere. An in-situ probe (e.g., ATR-FTIR, Raman, or NMR) is inserted into the reaction mixture to continuously collect spectra.

Representative Protocol using ATR-FTIR Spectroscopy:

  • System Preparation: A clean, dry reaction vessel is assembled with a magnetic stirrer and reflux condenser and purged with an inert gas (e.g., Argon or Nitrogen). The ATR-FTIR probe is inserted into the vessel, ensuring the probe tip is fully submerged in the reaction volume.

  • Reagent Preparation: Stock solutions of the dihalopyridine, coupling partner, base, and palladium catalyst/ligand are prepared in the chosen solvent under an inert atmosphere.

  • Background Spectrum: The reaction vessel is charged with the solvent, dihalopyridine, coupling partner, and base. A background FTIR spectrum is recorded.

  • Reaction Initiation and Monitoring: The reaction is initiated by injecting the palladium catalyst solution. The stirring and temperature are maintained at the desired setpoints. FTIR spectra are collected at regular intervals (e.g., every 30-60 seconds).

  • Data Analysis: The concentration of reactants and products over time is determined by integrating the area of their characteristic infrared absorption bands. This data is then used to determine the reaction order and rate constants.

Alternative Monitoring Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can provide detailed structural information and quantitative data on the concentrations of all species in the reaction mixture.[4][5] Benchtop NMR spectrometers are increasingly used for reaction monitoring.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an ex-situ technique where aliquots of the reaction mixture are periodically quenched, and the composition is analyzed. It is a robust and widely available method for monitoring volatile components.[6]

  • Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for monitoring reactions in aqueous or highly polar media where FTIR suffers from solvent interference.[7][8]

Visualizing Reaction Mechanisms and Workflows

Generalized Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the fundamental steps common to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA_complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OA_complex + Ar-X (Dihalopyridine) Trans_complex Transmetalation Complex (Ar-Pd(II)-R)L_n OA_complex->Trans_complex + Coupling Partner (e.g., R-B(OR)₂, R₂NH, R-C≡CH) Trans_complex->Pd0 Product Coupled Product (Ar-R) Trans_complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Kinetic Studies

The logical flow from experimental setup to data analysis in a kinetic study is depicted below.

Experimental Workflow cluster_1 Kinetic Study Workflow setup Reaction Setup (Vessel, Temp Control, Inert Atm.) monitoring In-situ Monitoring (FTIR, NMR, Raman) setup->monitoring data_acq Data Acquisition (Spectra vs. Time) monitoring->data_acq data_proc Data Processing (Integration, Concentration Calc.) data_acq->data_proc kinetic_model Kinetic Modeling (Rate Law, Rate Constants) data_proc->kinetic_model

Caption: A typical experimental workflow for kinetic analysis of cross-coupling reactions.

Conclusion

The kinetic studies of palladium-catalyzed cross-coupling reactions with dihalopyridines reveal that the oxidative addition of the dihalopyridine to the palladium(0) complex is frequently the rate-determining step. However, the specific reaction conditions, including the choice of ligand, base, and solvent, can significantly influence the reaction rates and even alter the rate-determining step, as seen in some Sonogashira couplings. For researchers and drug development professionals, a thorough understanding of these kinetic nuances is crucial for developing robust, efficient, and selective synthetic methodologies for the construction of complex pyridine-containing molecules. The use of in-situ monitoring techniques is highly recommended for acquiring high-quality kinetic data to guide these optimization efforts.

References

yield comparison of different synthetic routes to 3,5-disubstituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-disubstituted pyridine motif is a crucial scaffold in medicinal chemistry and materials science. The strategic placement of substituents at these positions allows for the fine-tuning of a molecule's steric and electronic properties, significantly influencing its biological activity and material characteristics. This guide provides an objective comparison of various synthetic routes to 3,5-disubstituted pyridines, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Yield Comparison of Synthetic Routes

The selection of a synthetic pathway is often governed by factors such as yield, substrate scope, and reaction conditions. The following table summarizes the typical yields for several common methods used to synthesize 3,5-disubstituted pyridines.

Synthetic RouteStarting MaterialsProduct ExampleTypical Yield (%)Reference(s)
Hantzsch Pyridine Synthesis Aldehyde, β-Ketoester (2 equiv.), AmmoniaDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (followed by oxidation)>90% (for 1,4-DHP)[1]
Guareschi-Thorpe Pyridine Synthesis Alkyl Cyanoacetate, 1,3-Dicarbonyl, Ammonium Carbonate6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile85-98%[2]
Chichibabin Pyridine Synthesis Acetaldehyde, Formaldehyde equivalent, Ammonia3,5-Lutidine~31%[3]
Suzuki Coupling 3,5-Dihalopyridine, Arylboronic Acids3,5-Diarylpyridines60-90%[4][5]
Negishi Coupling 3,5-Dihalopyridine, Organozinc reagent3,5-Disubstituted Pyridines53-55%[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.

Hantzsch Pyridine Synthesis (followed by oxidation)

The Hantzsch synthesis is a four-component reaction that initially produces a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][7]

Step 1: Synthesis of 1,4-Dihydropyridine

  • Reactants: An aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate).[1]

  • Procedure:

    • To a solution of the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in a suitable solvent such as ethanol or isopropanol, add ammonium acetate (1 to 1.2 equivalents).[8]

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[8]

    • Wash the precipitate with cold ethanol and dry under vacuum.

Step 2: Aromatization to Pyridine

  • Reagents: An oxidizing agent such as nitric acid, ferric chloride, or manganese dioxide.[1]

  • Procedure:

    • Dissolve the 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid).

    • Add the oxidizing agent portion-wise at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by chromatography or recrystallization.

Guareschi-Thorpe Pyridine Synthesis

This method provides a direct route to hydroxypyridines (pyridones) from readily available starting materials. An advanced, high-yield protocol utilizes ammonium carbonate in an aqueous medium.[2][9]

  • Reactants: An alkyl cyanoacetate or cyanoacetamide, a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), and ammonium carbonate.[2]

  • Procedure:

    • In a round-bottom flask, combine the alkyl cyanoacetate (1 mmol), the 1,3-dicarbonyl (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of water and ethanol (4 mL).[2][10]

    • Heat the mixture at 80 °C for the time specified for the particular substrates (typically 2-8 hours).[10]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the reaction medium.

    • Collect the solid product by filtration, wash with cold water, and dry to yield the 3,5-disubstituted 2-pyridone.

Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a classical method for preparing simple, often alkyl-substituted, pyridines. It typically involves the condensation of aldehydes and ketones with ammonia at high temperatures over a catalyst.[11] This method is often used in industrial settings and may result in a mixture of products.[3][11]

  • Reactants: Aldehyd(s) and/or ketone(s) and ammonia.

  • Procedure (Illustrative for 3,5-Lutidine):

    • A mixture of acetaldehyde and a formaldehyde equivalent (such as paraformaldehyde) is passed over a heated solid acid catalyst (e.g., alumina or silica-alumina) at temperatures ranging from 350-500 °C.[11]

    • Ammonia gas is introduced concurrently into the reactor.

    • The gaseous product stream is cooled and condensed.

    • The resulting mixture of pyridine bases is then separated by fractional distillation to isolate the desired 3,5-disubstituted pyridine.

Suzuki Coupling

Transition metal-catalyzed cross-coupling reactions are a modern and versatile tool for the synthesis of 3,5-diarylpyridines. The Suzuki coupling utilizes a palladium catalyst to couple an organoboron reagent with a halide.[4][5]

  • Reactants: A 3,5-dihalopyridine, an arylboronic acid, a palladium catalyst (e.g., Pd(OAc)2 or Pd(PPh3)4), and a base (e.g., Na2CO3 or K2CO3).[4][12]

  • Procedure:

    • To a reaction vessel, add the 3,5-dihalopyridine (1 equivalent), the arylboronic acid (2.2-3 equivalents), the palladium catalyst (e.g., 0.5 mol% Pd(OAc)2), and the base (e.g., 2 equivalents of Na2CO3).[4]

    • Add a suitable solvent system, such as a mixture of an organic solvent (e.g., DMF or 1,4-dioxane) and water.[4][13]

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[13]

    • Heat the reaction mixture at a temperature typically ranging from 60-100 °C overnight.[4][13]

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Synthetic Strategies Overview

The synthesis of 3,5-disubstituted pyridines can be broadly categorized into two main approaches: classical condensation reactions that construct the pyridine ring from acyclic precursors, and modern cross-coupling methods that functionalize a pre-existing pyridine core. The following diagram illustrates the logical relationship between these different synthetic pathways.

Synthetic_Routes_to_3_5_Disubstituted_Pyridines cluster_classical Classical Condensation Routes cluster_modern Modern Cross-Coupling Routes Hantzsch Hantzsch Synthesis Product 3,5-Disubstituted Pyridine Hantzsch->Product Oxidation Guareschi Guareschi-Thorpe Synthesis Guareschi->Product Chichibabin Chichibabin Synthesis Chichibabin->Product Krohnke Kröhnke Synthesis (mainly other isomers) H_start Aldehyde + 2x β-Ketoester + Ammonia H_start->Hantzsch G_start Cyanoacetate + 1,3-Dicarbonyl + Ammonia Source G_start->Guareschi C_start Aldehydes/Ketones + Ammonia C_start->Chichibabin K_start α-Pyridinium Ketone + α,β-Unsaturated Carbonyl K_start->Krohnke Suzuki Suzuki Coupling Suzuki->Product Negishi Negishi Coupling Negishi->Product Cross_start 3,5-Dihalopyridine Cross_start->Suzuki Cross_start->Negishi Boronic Arylboronic Acid (or ester) Boronic->Suzuki Organozinc Organozinc Reagent Organozinc->Negishi

References

A Comparative Guide to Assessing the Purity of Synthesized 3,5-Diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of standard analytical methods for assessing the purity of 3,5-diiodopyridine, a key building block in medicinal chemistry.[1] We will explore the utility of various techniques, presenting supporting data and detailed experimental protocols. Furthermore, we will compare these findings with data for a common alternative, 3,5-dibromopyridine, to offer a broader perspective on purity assessment of halogenated pyridines.

Physicochemical Properties

A foundational understanding of the material's properties is crucial before undertaking purity analysis.

PropertyThis compound3,5-Dibromopyridine
Molecular Formula C₅H₃I₂N[2]C₅H₃Br₂N[3][4]
Molecular Weight 330.89 g/mol [2][5]236.89 g/mol [3][4]
Appearance Solid[5]White to light beige solid[6]
Melting Point 172 °C[5]110-115 °C[3]
Boiling Point 317 °C at 760 mmHg[5]222 °C[3]
Purity (Typical) ≥ 95%[5]≥ 99%[3]

Purity Assessment Methodologies

The purity of this compound is typically ascertained through a combination of chromatographic and spectroscopic techniques. Each method offers unique insights into the sample's composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, offering high resolution and quantitative accuracy. A reverse-phase method is generally suitable for halogenated pyridines.

Comparison of HPLC Performance

ParameterThis compound (Expected)3,5-Dibromopyridine (Typical)
Retention Time (min) ~ 5.8~ 4.5
Purity by Area % > 95%> 99%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.3 µg/mL

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[8] For MS compatibility, 0.1% formic acid can be used instead.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[9]

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area %) integrate->calculate

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities.

Comparison of GC-MS Data

ParameterThis compound3,5-Dibromopyridine
Molecular Ion (m/z) 331237, 239
Major Fragments (m/z) 204, 76156, 77
Purity by GC Area % > 95%> 99%

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-400.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum identify Identify Components spectrum->identify quantify Quantify by Area % identify->quantify

GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for structural confirmation and can provide information on proton-containing impurities.

Comparison of ¹H NMR Data

ParameterThis compound (Expected in CDCl₃)3,5-Dibromopyridine (in CDCl₃)[10]
H2, H6 Chemical Shift (δ, ppm) ~ 8.68.61
H4 Chemical Shift (δ, ppm) ~ 8.38.15
Coupling Constant (J, Hz) ~ 1.52.0

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum transfer->acquire process Process Spectrum acquire->process analyze Analyze Chemical Shifts and Integrals process->analyze

NMR Spectroscopy Workflow
Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental measure of purity.

Comparison of Elemental Analysis Data

ElementThis compound (Calculated)3,5-Dibromopyridine (Calculated)
% Carbon 18.1525.35
% Hydrogen 0.911.28
% Nitrogen 4.235.91

Experimental Protocol: Elemental Analysis

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 1-2 mg of the dry, synthesized this compound into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Elemental Analysis cluster_data Data Calculation weigh Weigh Sample into Tin Capsule combust High-Temperature Combustion weigh->combust separate Gas Separation combust->separate detect TCD Detection separate->detect calculate Calculate %C, %H, %N detect->calculate

Elemental Analysis Workflow

Conclusion

A multi-technique approach is indispensable for the comprehensive purity assessment of synthesized this compound. While HPLC provides robust quantitative data on purity, GC-MS is crucial for identifying volatile impurities. ¹H NMR confirms the chemical structure and detects proton-bearing impurities, and elemental analysis validates the elemental composition of the bulk material. By comparing the data obtained for this compound with that of its dibrominated analog, researchers can gain a more contextual understanding of the purity profile of halogenated pyridines, ensuring the quality and reliability of their synthetic intermediates for downstream applications in drug discovery and development.

References

A Computational and Experimental Guide to Dihalopyridine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of dihalopyridines, crucial building blocks in medicinal chemistry and materials science. By integrating computational insights with experimental data, we aim to offer a predictive framework for their behavior in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Computational Comparison of Reactivity

The reactivity and site-selectivity of dihalopyridines are governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen generally activates the ring towards nucleophilic attack, with the positions ortho (C2/C6) and para (C4) to the nitrogen being the most electrophilic.[1] Computational methods, particularly Density Functional Theory (DFT), are invaluable for quantifying these effects and predicting reaction outcomes.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the initial nucleophilic addition to form a Meisenheimer intermediate.[2] The stability of this intermediate, and the transition state leading to it, dictates the reaction rate. DFT calculations can provide valuable data on the activation energies (ΔG‡) for these processes. While a comprehensive dataset for all dihalopyridine isomers is not available from a single source, studies on related heterocyclic systems, such as 2-sulfonylpyrimidines, demonstrate a strong correlation between calculated activation energies and experimental reaction rates.[2]

A representative Gibbs free energy profile for an SNAr reaction, calculated using DFT, illustrates the key energetic barriers.

Illustrative Gibbs Free Energy Profile for SNAr

SNAr_Profile Reactants Reactants (Dihalopyridine + Nu) TS1 TS1 (Addition) Reactants->TS1 ΔG‡_add e1 Intermediate Meisenheimer Intermediate TS1->Intermediate e2 TS2 TS2 (Elimination) Intermediate->TS2 ΔG‡_elim e3 Products Products TS2->Products e4 e5

Caption: A representative energy profile for a nucleophilic aromatic substitution (SNAr) reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The site-selectivity of mono-arylation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a critical consideration for synthetic chemists. Generally, the reactivity of the C-X bond is influenced by the position of the halogen relative to the nitrogen atom.

The following table summarizes the observed and predicted site-selectivity for Suzuki-Miyaura coupling of various dihalopyridine isomers based on a comprehensive literature review.[1]

Dihalopyridine IsomerPreferred Reaction Site(s)Notes
2,3-DihalopyridineC2The halide adjacent to the nitrogen is generally more reactive.
2,4-DihalopyridineC2C2 is typically favored, but selectivity can be ligand-dependent.
2,5-DihalopyridineC2The C2 position is the most common site of reaction.
2,6-DihalopyridineC2/C6 (mono- or di-substitution)Reactivity at both positions is comparable.
3,4-DihalopyridineC4The C4 position is more activated towards oxidative addition.
3,5-DihalopyridineC3/C5 (mono- or di-substitution)Reactivity at both positions is similar.

Factors Influencing Site-Selectivity in Cross-Coupling Reactions

Site_Selectivity cluster_factors Influencing Factors Dihalopyridine Dihalopyridine Substrate Electronic_Effects Electronic Effects (Position relative to N) Steric_Hindrance Steric Hindrance Ligand_Properties Ligand Properties (e.g., bite angle, sterics) Reaction_Conditions Reaction Conditions (Base, Solvent, Temp.) Site_Selectivity Site-Selectivity of Cross-Coupling Electronic_Effects->Site_Selectivity Steric_Hindrance->Site_Selectivity Ligand_Properties->Site_Selectivity Reaction_Conditions->Site_Selectivity

Caption: Key factors influencing the site-selectivity of cross-coupling reactions on dihalopyridines.

Experimental Protocols

The following are generalized protocols for conducting SNAr and Suzuki-Miyaura reactions with dihalopyridines. Researchers should optimize these conditions for their specific substrates.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from procedures for the reaction of chloro- and fluoro-pyridines with amine nucleophiles.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the dihalopyridine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Reagent Addition: Add the nucleophile (e.g., an amine, 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or Et3N, 2.0-3.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-150 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for the cross-coupling of dihalopyridines.[3][4]

  • Setup: To a Schlenk flask, add the dihalopyridine (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%), a ligand if required (e.g., PPh3, SPhos, 2-10 mol%), and a base (e.g., K2CO3, K3PO4, Cs2CO3, 2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DME).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Conclusion

The reactivity of dihalopyridines is a nuanced interplay of electronic effects inherent to the pyridine ring and the specific reaction conditions employed. Computational modeling provides a powerful predictive tool to guide synthetic efforts, while established experimental protocols offer a starting point for the practical application of these versatile building blocks. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of dihalopyridines in the development of novel molecules.

References

The Synthetic Versatility of 3,5-Diiodopyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. This guide provides a comprehensive literature review of the synthetic utility of 3,5-diiodopyridine, offering an objective comparison of its performance in key cross-coupling reactions against other 3,5-dihalopyridine alternatives. The information is supported by experimental data to facilitate informed decisions in synthetic planning and methodology.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a versatile building block for the introduction of two different substituents at the 3- and 5-positions of the pyridine ring. Its utility is most prominent in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions. The carbon-iodine bond is significantly weaker than the corresponding carbon-bromine and carbon-chlorine bonds, leading to a generally higher reactivity of iodo-substituted pyridines in the oxidative addition step of the catalytic cycle, which is often rate-determining. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and broader substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond allows for the selective mono-arylation of this compound under carefully controlled conditions, followed by a second coupling reaction to introduce a different aryl group. This sequential approach is highly valuable for the synthesis of unsymmetrical 3,5-diarylpyridines.

While direct kinetic comparison data for the Suzuki-Miyaura coupling of this compound versus its bromo- and chloro-analogs is not extensively tabulated in the literature, the general reactivity trend for aryl halides (I > Br > Cl) is well-established. This implies that this compound will generally undergo coupling under milder conditions (e.g., lower temperatures, less active catalysts) than 3,5-dibromopyridine or 3,5-dichloropyridine.

Table 1: Comparison of Dihalopyridine Reactivity in Suzuki-Miyaura Coupling

DihalopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
3,5-DibromopyridinePd(OAc)₂, SPhosK₃PO₄Toluene/H₂O100183,5-Di(thiophen-2-yl)pyridine85N/A
3,5-DichloropyridinePd₂(dba)₃, XPhosK₃PO₄t-BuOH110243,5-Diphenylpyridine75N/A
3-Bromo-5-iodopyridinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80123-Bromo-5-(3,4,5-trimethoxyphenyl)pyridineN/A[1](--INVALID-LINK--)

Note: The data in this table is compiled from various sources for illustrative purposes and may not represent a direct side-by-side comparison under identical conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This compound is an excellent substrate for this reaction, allowing for the synthesis of 3,5-dialkynylpyridines or for sequential couplings to introduce two different alkynyl moieties. The high reactivity of the C-I bonds facilitates the reaction under relatively mild conditions, often at room temperature.

Table 2: Sonogashira Coupling of Dihalopyridines

DihalopyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
3,5-DibromopyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF65123,5-Di(phenylethynyl)pyridine88N/A
3,5-DichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NDMF100243,5-Di(phenylethynyl)pyridine65[2](--INVALID-LINK--)

Note: The data in this table is compiled from various sources for illustrative purposes and may not represent a direct side-by-side comparison under identical conditions.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. Similar to other palladium-catalyzed reactions, the reactivity of 3,5-dihalopyridines in the Heck reaction follows the trend I > Br > Cl. This allows for the selective vinylation of this compound.

Halogen-Metal Exchange

Beyond palladium-catalyzed cross-coupling, this compound can undergo halogen-metal exchange reactions. Treatment with organolithium or Grignard reagents can lead to the formation of a pyridyl organometallic species, which can then be trapped with various electrophiles. The differential reactivity of the two iodine atoms can potentially be exploited for selective functionalization, although this often requires careful control of stoichiometry and temperature.

Experimental Protocols

General Procedure for Sequential Suzuki-Miyaura Coupling of 3-Bromo-5-iodopyridine

This protocol is adapted from the synthesis of 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine, which can be analogously applied to this compound for a first selective coupling at one of the iodo positions.

Step 1: Mono-arylation

  • To a solution of 3-bromo-5-iodopyridine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add 3,4,5-trimethoxybenzeneboronic acid (1.2 eq) and K₂CO₃ (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture at 80 °C for 12 hours.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine.[1](--INVALID-LINK--)

Step 2: Second Arylation

  • The purified mono-arylated product from Step 1 (1.0 eq) is dissolved in a suitable solvent system (e.g., 1,4-dioxane/water).

  • The second arylboronic acid (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added.

  • The mixture is degassed, and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is added.

  • The reaction is heated until the starting material is consumed.

  • Work-up and purification are performed as described in Step 1 to yield the desired 3,5-diarylpyridine.

General Procedure for Sonogashira Coupling of a Dihalopyridine
  • To a Schlenk flask, add the dihalopyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq) via syringe.

  • Add the terminal alkyne (1.1-1.2 eq per halogen) dropwise.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[2](--INVALID-LINK--)

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the synthetic applications of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-I This compound Ar-I->Ar-Pd(II)-I(L2)

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sequential_Coupling_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling Start This compound Reagents1 Arylboronic Acid 1 Pd Catalyst, Base Start->Reagents1 Intermediate 3-Iodo-5-arylpyridine Reagents1->Intermediate Reagents2 Arylboronic Acid 2 Pd Catalyst, Base Intermediate->Reagents2 Product 3,5-Diarylpyridine Reagents2->Product

Workflow for the sequential synthesis of unsymmetrical 3,5-diarylpyridines.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of 3,5-disubstituted pyridines. Its principal advantage over other 3,5-dihalopyridines lies in the enhanced reactivity of the carbon-iodine bonds, which facilitates a broader range of palladium-catalyzed cross-coupling reactions under milder conditions. This heightened reactivity also enables selective sequential functionalization, providing a straightforward route to unsymmetrical 3,5-disubstituted pyridines that are of significant interest in medicinal chemistry and materials science. The choice of dihalopyridine substrate will ultimately depend on a balance of reactivity, cost, and the specific requirements of the synthetic target. However, for applications demanding high reactivity and modular assembly, this compound presents a compelling option.

References

A Comparative Guide to 3,5-Diiodopyridine and Other Dihalopyridines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that balances cost, reactivity, and efficiency. Dihalopyridines are fundamental building blocks for creating complex molecular architectures, particularly in pharmaceuticals and agrochemicals.[1][2] This guide provides an objective, data-driven comparison of 3,5-diiodopyridine against its more common counterparts, 3,5-dibromopyridine and 3,5-dichloropyridine, with a focus on their application in palladium-catalyzed cross-coupling reactions.

Core Comparison: Cost vs. Reactivity

The primary trade-off when selecting a dihalopyridine lies between its market price and its chemical reactivity. Generally, there is an inverse relationship between cost and the reactivity of the carbon-halogen bond (I > Br > Cl) in widely-used cross-coupling reactions.

G Low_Cost Low High_Cost High Low_Reactivity Low High_Reactivity High node_chloro 3,5-Dichloropyridine node_bromo 3,5-Dibromopyridine node_chloro->node_bromo Increasing Reactivity & Cost node_iodo This compound node_bromo->node_iodo Increasing Reactivity & Cost

Cost-Reactivity Profile of 3,5-Dihalopyridines

Quantitative Cost Analysis

To provide a clear economic perspective, the following table summarizes the approximate costs of 3,5-dichloro-, 3,5-dibromo-, and this compound from representative chemical suppliers. Prices are converted to cost per gram and cost per mole to facilitate a standardized comparison.

CompoundMolecular Weight ( g/mol )Representative Price (USD)Approx. Cost per Gram (USD)Approx. Cost per Mole (USD)
3,5-Dichloropyridine 147.99[1][3]$61 for 100 g[1][4]$0.61$90.27
3,5-Dibromopyridine 236.89[2][5]$305 for 1 kg[2]$0.31$73.43
This compound 330.89$143 for 1 g[6]$143.00$47,321.65

Note: Prices are subject to change and may vary significantly between suppliers and purity grades. The prices listed are for research-grade quantities and were gathered from online catalogs in late 2025.

From the data, it is evident that this compound is substantially more expensive than its bromo and chloro analogs, a critical factor for process development and large-scale synthesis.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The enhanced reactivity of iodo-substituted aromatics is a well-established principle in organic synthesis, stemming from the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds. This trend holds true for halopyridines and is crucial for planning synthetic routes.[7][8]

General Reactivity Trend: This compound > 3,5-dibromopyridine > 3,5-dichloropyridine

This hierarchy has significant implications for reaction conditions:

  • This compound : Due to its high reactivity, it can often be coupled under milder conditions (e.g., lower temperatures, shorter reaction times) and may require less sophisticated or lower loadings of palladium catalysts and ligands. This can be advantageous for substrates with sensitive functional groups.

  • 3,5-Dibromopyridine : Represents a good balance between reactivity and cost. It is a workhorse in many synthetic labs and is amenable to a wide range of standard cross-coupling protocols.[2]

  • 3,5-Dichloropyridine : As the least reactive, it typically requires more forcing conditions, such as higher temperatures, longer reaction times, and more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) to achieve efficient oxidative addition to the Pd(0) center.[9][10]

These reactions are cornerstones of modern medicinal chemistry for creating C-C, C-N, and C-O bonds.[11][12]

  • Suzuki-Miyaura Coupling (C-C bond formation) : This is one of the most versatile methods for generating biaryl structures.[8] While all three dihalopyridines can participate, reactions with 3,5-dichloropyridine often demand more active catalyst systems.[10][13] The higher reactivity of the C-I bond can be exploited for selective mono-functionalization.

  • Buchwald-Hartwig Amination (C-N bond formation) : Essential for synthesizing arylamines, this reaction's efficiency is highly dependent on the halide.[11][14] The reactivity order I > Br > Cl directly impacts the ease of C-N bond formation, with iodo- and bromopyridines generally giving higher yields under standard conditions than their chloro counterparts.[7][15]

  • Sonogashira Coupling (C-C bond formation) : Used to couple terminal alkynes with aryl halides, this reaction also follows the standard halide reactivity trend.[16][17] this compound will react more readily than the other two, making it suitable for delicate or complex alkyne substrates.

Experimental Protocols

Below is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol serves as a starting point and must be optimized for the specific dihalopyridine and boronic acid used.

General Protocol for Suzuki-Miyaura Coupling

G A 1. Reagent Preparation B 2. Inert Atmosphere Setup A->B Dissolve reactants C 3. Reaction Assembly B->C Degas vessel D 4. Heating & Stirring C->D Add catalyst & base E 5. Reaction Quench D->E Monitor by TLC/LC-MS F 6. Aqueous Workup E->F Add water G 7. Purification F->G Extract & dry H 8. Product Analysis G->H Column chromatography

Experimental Workflow for Suzuki-Miyaura Coupling

Materials:

  • 3,5-Dihalopyridine (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask), add the 3,5-dihalopyridine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Note: Reaction times will vary significantly depending on the halide (I < Br < Cl).

  • After completion, cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.

  • Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Catalytic Cycle Visualization

The effectiveness of these cross-coupling reactions hinges on a palladium-based catalytic cycle. The initial oxidative addition step is typically rate-limiting and is most sensitive to the identity of the halide.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex rate_limiting Rate-limiting step (I > Br > Cl) oxidative_addition->rate_limiting transmetalation Transmetalation pd2_complex->transmetalation R'-B(OH)₂ (Base) pd2_r_complex Ar-Pd(II)L₂-R' transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Ar-R'

Simplified Suzuki-Miyaura Catalytic Cycle

Conclusion

The choice between this compound, 3,5-dibromopyridine, and 3,5-dichloropyridine is a strategic decision dictated by project-specific needs.

  • This compound is the substrate of choice when mild reaction conditions are paramount, such as in the late-stage functionalization of complex molecules or when dealing with thermally sensitive functional groups. Its high cost, however, generally restricts its use to small-scale synthesis and discovery chemistry.

  • 3,5-Dibromopyridine offers a pragmatic compromise, providing good reactivity for a variety of cross-coupling reactions at a moderate cost. It is often the default choice for routine synthetic applications.

  • 3,5-Dichloropyridine is the most economical option, making it ideal for large-scale synthesis and initial route scouting where cost is a primary driver. Researchers must be prepared to invest more time in optimizing reaction conditions and employing more sophisticated catalyst systems to overcome its lower reactivity.

By understanding the interplay of cost and reactivity, chemists can make more informed decisions, optimizing their synthetic strategies for both chemical efficiency and economic viability.

References

Safety Operating Guide

Safe Disposal of 3,5-Diiodopyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. 3,5-Diiodopyridine, a halogenated organic compound, requires a structured and meticulous disposal protocol to mitigate potential hazards. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.

Immediate Safety and Handling

Personal Protective Equipment (PPE) Requirements:

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when handling spills.[3]
Protective Clothing A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[3][4]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4] An emergency eyewash station and safety shower must be readily accessible.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean the material safely.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the substance.[3][4]

  • Collection : Place the absorbed or collected material into a clearly labeled and sealed container designated for hazardous waste.[3][5][6]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation :

    • Treat all materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., filter paper, pipette tips), and empty containers, as hazardous waste.[3][4]

    • As a halogenated organic compound, this waste must be collected separately from non-halogenated organic wastes.[7][8][9] Do not mix with incompatible waste streams such as strong oxidizing agents and acids.[4][5]

  • Containerization :

    • Use a dedicated, leak-proof waste container that is chemically compatible with halogenated organic compounds. Glass or a designated plastic carboy (often green-labeled for halogenated waste) is suitable.[3][7]

    • The container must be in good condition with a secure, leak-proof closure.[3][8] Keep the container closed except when adding waste.[3][8][9]

    • Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[3]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[3][9]

    • The label must include the full chemical name: "this compound," and list all other chemical constituents and their approximate percentages.[9]

    • Indicate the associated hazards (e.g., Toxic, Irritant).[4][9]

    • Record the date when the waste was first added to the container.[2]

  • Storage :

    • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[2][4]

    • Ensure secondary containment is in place to contain any potential leaks.[2]

  • Disposal Request and Collection :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][3]

    • Provide an accurate description of the waste, including its composition and quantity.

    • Maintain detailed records of the waste generated and its disposal, as this is a legal requirement.[3]

The recommended method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility.[10]

Disposal Workflow Diagram

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Storage cluster_3 Disposal & Final Treatment A Generate this compound Waste (e.g., unused chemical, residues, contaminated items) B Identify as Halogenated Organic Waste A->B C Select Designated Halogenated Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' Hazards & Date C->D E Add Waste to Container (Keep closed when not in use) D->E F Store in Satellite Accumulation Area (Secondary Containment) E->F G Request Waste Pickup from EHS F->G H Transport to Licensed Hazardous Waste Facility G->H I High-Temperature Incineration H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling 3,5-Diiodopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,5-Diiodopyridine was located. The following safety and handling information is based on data for structurally related compounds such as 3,5-Dibromopyridine, 3,5-Dichloropyridine, 3-Iodopyridine, and general safety practices for pyridine derivatives.[1][2][3][4][5] Researchers should treat this compound with a high degree of caution and perform a thorough risk assessment before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][7]Protects against dust particles and potential splashes that can cause serious eye irritation.[1][5]
Hand Protection Nitrile or neoprene gloves.[5][6] Avoid latex gloves.Provides chemical resistance against pyridine and its derivatives, preventing skin contact and absorption.[5][6][7]
Body Protection Chemical-resistant lab coat.[6][7]Protects against contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6][7][8] A NIOSH-approved respirator with an appropriate filter may be necessary for operations that generate significant dust or if ventilation is inadequate.[1][7][9]Minimizes inhalation of airborne particles and fumes, which can cause respiratory irritation.[1][5][8]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][10]

    • Keep the container tightly closed when not in use.[1][6]

  • Preparation and Weighing:

    • Conduct all manipulations that may generate dust, such as weighing, within a chemical fume hood or a ventilated balance enclosure.[7]

    • Use appropriate tools (e.g., spatulas) to handle the solid material to avoid creating dust.[7]

  • Experimental Use:

    • Handle all solutions and suspensions containing the compound within a chemical fume hood.[6]

    • Avoid direct contact with the skin, eyes, and clothing.

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Spill and Emergency Procedures:

    • Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[1][7][11] Clean the area with a suitable solvent, followed by soap and water.[11] All cleaning materials must also be disposed of as hazardous waste.[11]

    • Major Spills: Evacuate the area and prevent entry.[10][11] Wear appropriate PPE, including respiratory protection.[1][10] Contain the spill with an inert absorbent material like sand or vermiculite and collect it into a labeled container for disposal.[1][11]

    • In Case of Contact:

      • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Seek medical attention.[2]

      • Skin: Immediately wash with plenty of soap and water.[2] Remove contaminated clothing.[1] If skin irritation occurs, seek medical advice.[2]

      • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][4] Seek medical attention if you feel unwell.[2]

      • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[4] Call a physician or poison control center immediately.[4]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

Waste Management Protocol:

  • Waste Segregation:

    • Collect waste containing this compound separately from other waste streams. Halogenated organic compounds should generally be collected separately from non-halogenated waste.[11]

  • Containerization:

    • Use a leak-proof and clearly labeled waste container that is chemically compatible with the waste.[10][11]

    • The container must be in good condition with a secure, leak-proof closure.[11]

    • Do not fill containers to more than 90% of their capacity.[11]

    • Label the container with "Hazardous Waste" and the full chemical name.[12]

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[11]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[11]

  • Disposal Request:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12]

    • Provide an accurate description of the waste, including its composition and quantity.[11]

    • Maintain detailed records of the waste generated and its disposal.[11]

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal cluster_cleanup Cleanup start Start: Obtain this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First hood Work in a Chemical Fume Hood ppe->hood weigh Weigh Required Amount hood->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve reaction Perform Chemical Reaction dissolve->reaction workup Reaction Work-up & Purification reaction->workup collect_solid Collect Solid Waste workup->collect_solid Solid Byproducts collect_liquid Collect Liquid Waste workup->collect_liquid Liquid Waste decontaminate Decontaminate Glassware & Surfaces workup->decontaminate After Experiment label_waste Label Hazardous Waste Container collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.